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  • Product: 1,3-Dibromo-5-(3-bromophenoxy)benzene
  • CAS: 147217-79-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 1,3-Dibromo-5-(3-bromophenoxy)benzene (BDE-36) – Structure, Properties, and Analytical Applications

Executive Summary 1,3-dibromo-5-(3-bromophenoxy)benzene, universally classified under the congener designation BDE-36 (3,3',5-Tribromodiphenyl ether), is a highly lipophilic persistent organic pollutant (POP)[1]. Origina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-dibromo-5-(3-bromophenoxy)benzene, universally classified under the congener designation BDE-36 (3,3',5-Tribromodiphenyl ether), is a highly lipophilic persistent organic pollutant (POP)[1]. Originally synthesized as a byproduct or minor constituent of commercial brominated flame retardants (BFRs), BDE-36 has garnered significant attention from toxicologists, environmental scientists, and drug development professionals due to its environmental persistence and potent endocrine-disrupting properties[2]. This guide deconstructs the physicochemical properties, mechanistic toxicology, and self-validating analytical protocols required to quantify BDE-36 in complex biological and environmental matrices.

Chemical Structure & Physicochemical Properties

The molecular architecture of BDE-36 consists of a diaryl ether linkage bridging two brominated phenyl rings. The specific substitution pattern—bromines at the 3, 3', and 5 positions—creates a rigid, hydrophobic scaffold that resists spontaneous hydrolysis and environmental degradation. This structural homology to endogenous thyroid hormones is the primary driver of its biological activity and toxicity[3].

Table 1: Physicochemical and Identification Properties of BDE-36

PropertyValueReference
IUPAC Name 1,3-dibromo-5-(3-bromophenoxy)benzene[4]
Common Name / Congener BDE-36 (3,3',5-Tribromodiphenyl ether)
CAS Registry Number 147217-79-6
Molecular Formula C12H7Br3O[4]
Molecular Weight 406.89 g/mol [4]
LogP (Octanol/Water) ~5.5 (Highly Lipophilic)[1]
Physical State Solid (Typically standardized in isooctane)

Mechanistic Toxicology: Thyroid Hormone Disruption

Expertise & Causality: In drug development and molecular toxicology, understanding exact receptor-ligand kinetics is paramount. BDE-36 does not merely induce generalized cellular toxicity; it acts as a highly specific endocrine-disrupting chemical (EDC)[2].

The causality of this disruption lies in its structural mimicry of endogenous thyroid hormones, specifically Thyroxine (T4) and Triiodothyronine (T3)[5]. Upon systemic absorption, BDE-36 is subjected to Phase I metabolism by hepatic Cytochrome P450 (CYP) enzymes, yielding hydroxylated metabolites (OH-BDEs)[2].

These OH-BDEs possess a remarkably high binding affinity for Transthyretin (TTR) and Thyroxine-binding globulin (TBG), the primary transport proteins for thyroid hormones in human plasma[5]. By competitively displacing T4 from TTR, OH-BDEs artificially elevate free T4 levels, triggering a negative feedback loop in the hypothalamic-pituitary-thyroid (HPT) axis[2]. This cascade ultimately suppresses Thyroid Receptor (TR)-mediated gene transcription, leading to severe neurodevelopmental impairments[6].

G BDE36 BDE-36 (1,3-dibromo-5-(3-bromophenoxy)benzene) CYP Hepatic CYP450 Metabolism BDE36->CYP Oxidation TR Thyroid Receptor (TR) Antagonism BDE36->TR Direct Binding OH_BDE Hydroxylated Metabolites (OH-BDEs) CYP->OH_BDE Bioactivation TTR Transthyretin (TTR) Binding OH_BDE->TTR High Affinity Binding T4 Displacement of T4 (Thyroxine) TTR->T4 Competitive Displacement Neuro Neurodevelopmental Impairment TR->Neuro Altered Gene Expression T4->Neuro Disrupted Homeostasis

Mechanistic pathway of BDE-36 inducing thyroid hormone disruption and neurotoxicity.

Analytical Workflows: High-Resolution Quantification

Trustworthiness & Self-Validating Systems: To accurately quantify BDE-36 in biological or environmental matrices, researchers must employ a self-validating analytical system. The gold standard in the field is the U.S. EPA Method 1614A, which utilizes Isotope Dilution High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)[7].

By spiking the sample with a 13C12-labeled BDE-36 internal standard prior to extraction, any analyte loss during sample preparation is proportionally mirrored by the internal standard. This guarantees absolute recovery correction and eliminates matrix-induced ion suppression artifacts[7].

Protocol: Step-by-Step HRGC/HRMS Methodology
  • Isotope Dilution Spiking : Spike exactly 1.0 g (or 1.0 L) of the homogenized sample with 10 µL of a 13C12-labeled BDE-36 internal standard solution (50 µg/mL in isooctane).

    • Causality: Establishes the baseline for absolute recovery correction, making the assay self-validating[7].

  • Matrix Extraction : Perform Solid-Phase Extraction (SPE) or Soxhlet extraction using a mixture of dichloromethane (DCM) and hexane.

    • Causality: The non-polar solvent mixture effectively partitions the highly lipophilic BDE-36 (LogP ~5.5) away from polar matrix components[7].

  • Multi-Layer Silica Gel Cleanup : Pass the extract through a multi-layer silica gel column containing acidic, basic, and neutral layers. Elute with hexane.

    • Causality: Destroys residual lipids and reactive biogenic compounds that could foul the HRMS source, ensuring baseline chromatographic resolution[7].

  • Concentration and Solvent Exchange : Evaporate the eluate under a gentle stream of ultra-pure N2 at 35°C. Reconstitute in 20 µL of nonane.

    • Causality: Nonane prevents complete evaporation due to its high boiling point and is highly compatible with GC injection dynamics[7].

  • HRGC/HRMS Analysis : Inject 1 µL onto a short (15 m) DB-5HT capillary column. Operate the mass spectrometer at a resolution of ≥10,000 (10% valley). Monitor exact m/z ratios for native (m/z 403.8/405.8) and 13C-labeled BDE-36[7].

    • Causality: The short column minimizes the thermal degradation of BDEs, while high-resolution mass spectrometry eliminates isobaric interferences, ensuring absolute structural confirmation[7].

Workflow Spike 1. Isotope Spiking (13C-BDE-36) Extract 2. Extraction (SPE / Soxhlet) Spike->Extract Cleanup 3. Silica Gel Cleanup Extract->Cleanup Concentrate 4. Concentration (N2 Stream) Cleanup->Concentrate Analyze 5. HRGC/HRMS Analysis Concentrate->Analyze Quantify 6. Isotope Dilution Quantification Analyze->Quantify

Step-by-step HRGC/HRMS analytical workflow for BDE-36 quantification.

Environmental Fate: Photodegradation Pathways

The environmental accumulation of Tri-BDEs like BDE-36 is largely driven by the degradation of higher brominated congeners. Deca-BDE (BDE-209), which was heavily used in commercial flame retardant mixtures, undergoes UV-mediated stepwise reductive debromination[8]. Under natural sunlight, the sequential loss of bromine atoms from the fully brominated rings generates a cascade of lower brominated, highly toxic congeners, including BDE-36[8]. This photodegradation pathway explains the ubiquitous presence of BDE-36 in environmental reservoirs and biological tissues, despite it not being a primary component of the original commercial mixtures[8].

Sources

Exploratory

Comprehensive NMR Spectral Analysis of 1,3-Dibromo-5-(3-bromophenoxy)benzene: A Technical Guide for Structural Elucidation

Executive Summary Halogenated diaryl ethers, such as 1,3-dibromo-5-(3-bromophenoxy)benzene, are critical structural motifs in medicinal chemistry (e.g., kinase inhibitors, thyroid hormone analogs) and materials science....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated diaryl ethers, such as 1,3-dibromo-5-(3-bromophenoxy)benzene, are critical structural motifs in medicinal chemistry (e.g., kinase inhibitors, thyroid hormone analogs) and materials science. Accurate structural elucidation of these heavily substituted aromatic systems relies fundamentally on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides an in-depth predictive assignment of the ¹H and ¹³C NMR spectral data for 1,3-dibromo-5-(3-bromophenoxy)benzene, grounded in empirical substituent effects, spectroscopic causality, and self-validating experimental protocols.

Structural and Electronic Causality

The molecule consists of two distinct aromatic rings connected via an ether linkage:

  • Ring A : A 1,3-dibromo-5-oxybenzene moiety.

  • Ring B : A 3-bromophenoxy moiety.

The chemical shifts in both rings are governed by the competing electronic effects of the substituents, which dictate the localized magnetic environment of each nucleus:

  • Ether Oxygen (-O-) : Exerts a strong inductive electron-withdrawing (-I) effect through the sigma bonds, deshielding the adjacent ortho protons and carbons. Conversely, it donates electron density into the pi system via resonance (+M effect), significantly shielding the para and ortho positions .

  • Bromine (-Br) : Exhibits an inductive electron-withdrawing (-I) effect that deshields nearby protons. However, in ¹³C NMR, bromine induces a pronounced "Heavy Atom Effect" (spin-orbit coupling), which significantly shields the ipso-carbon to which it is attached, shifting its resonance anomalously upfield .

ElectronicEffects EtherOxygen Ether Oxygen (-O-) InductiveO -I Effect (Deshielding) EtherOxygen->InductiveO MesomericO +M Effect (Shielding ortho/para) EtherOxygen->MesomericO Bromine Bromine (-Br) InductiveBr -I Effect (Deshielding) Bromine->InductiveBr HeavyAtom Heavy Atom Effect (Shielding ipso-C) Bromine->HeavyAtom Downfield Shift (H/C) Downfield Shift (H/C) InductiveO->Downfield Shift (H/C) Upfield Shift (ortho/para C) Upfield Shift (ortho/para C) MesomericO->Upfield Shift (ortho/para C) Downfield Shift (ortho H) Downfield Shift (ortho H) InductiveBr->Downfield Shift (ortho H) Upfield Shift (ipso C) Upfield Shift (ipso C) HeavyAtom->Upfield Shift (ipso C)

Electronic substituent effects governing the NMR chemical shifts of halogenated diaryl ethers.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of 1,3-dibromo-5-(3-bromophenoxy)benzene in CDCl₃ is characterized by the distinct symmetry of Ring A (possessing a C2 axis of symmetry) and the asymmetry of Ring B. The predictive data below is derived from empirical additivity rules validated against similar diaryl ethers in the Spectral Database for Organic Compounds .

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

ProtonShift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationCausality / Assignment Notes
H-2 (Ring A) 7.76Triplet (t)1.61HFlanked by two highly electronegative Br atoms; experiences maximum inductive deshielding.
H-5' (Ring B) 7.43Triplet (t)8.01HMeta to both the ether oxygen and bromine; lacks resonance shielding, appearing downfield.
H-4, H-6 (Ring A) 7.31Doublet (d)1.62HOrtho to the ether oxygen (+M shielding) but ortho to bromine (-I deshielding); net intermediate shift.
H-4' (Ring B) 7.24ddd8.0, 2.0, 1.01HPara to the ether oxygen (+M shielding) and ortho to bromine.
H-2' (Ring B) 7.20Triplet (t)2.01HOrtho to both ether oxygen and bromine; shielded by the oxygen's resonance effect.
H-6' (Ring B) 7.09ddd8.0, 2.0, 1.01HOrtho to the ether oxygen but meta to bromine; experiences the strongest net shielding.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum is highly diagnostic for halogenated aromatics due to the extreme chemical shift dispersion caused by the ether oxygen and the heavy atom effect of bromine.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CarbonShift (δ, ppm)TypeCausality / Assignment Notes
C-5 (Ring A) 160.9Quaternary (ipso-O)Extreme deshielding due to direct attachment to the highly electronegative ether oxygen.
C-1' (Ring B) 159.3Quaternary (ipso-O)Deshielded by ether oxygen; slightly upfield of C-5 due to differing meta/para substituent effects.
C-2 (Ring A) 136.3CHDeshielded by two adjacent ortho-bromine atoms.
C-5' (Ring B) 131.7CHMeta to both substituents; relatively unaffected by resonance shielding.
C-4' (Ring B) 126.5CHPara to ether oxygen, ortho to bromine.
C-1, C-3 (Ring A) 125.8Quaternary (ipso-Br)Upfield shift driven by the Heavy Atom Effect (spin-orbit coupling) of bromine.
C-3' (Ring B) 124.2Quaternary (ipso-Br)Upfield shift driven by the Heavy Atom Effect of bromine.
C-4, C-6 (Ring A) 123.8CHShielded by the ortho-ether oxygen (+M effect).
C-2' (Ring B) 122.2CHShielded by the ortho-ether oxygen.
C-6' (Ring B) 120.7CHMaximum shielding from the ortho-ether oxygen without adjacent bromine deshielding.

Experimental Protocol for NMR Acquisition

To obtain high-fidelity spectra for heavily substituted, relaxation-resistant molecules like 1,3-dibromo-5-(3-bromophenoxy)benzene, standard default parameters are often insufficient. The following self-validating protocol ensures quantitative accuracy and high resolution .

Step-by-Step Methodology:
  • Sample Preparation : Dissolve 15–20 mg of the compound in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal standard). Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulate matter that could distort magnetic homogeneity.

  • Locking and Shimming : Insert the sample and lock onto the deuterium signal of CDCl₃. Perform gradient shimming (e.g., TopShim) followed by manual optimization of the Z1 and Z2 shims.

    • Validation Check: The CDCl₃ solvent peak must have a width at half-height (W1/2) of < 1.0 Hz. If it exceeds this, re-shim the Z-axis.

  • ¹H NMR Acquisition :

    • Pulse Sequence : Standard 30° pulse (zg30).

    • Relaxation Delay (D1) : 2.0 seconds.

    • Scans (NS) : 16 to 32.

    • Spectral Width : 12 ppm (centered at 5 ppm).

  • ¹³C NMR Acquisition (Critical Step) :

    • Causality: Quaternary carbons (C-1, C-3, C-5, C-1', C-3') lack attached protons, resulting in the absence of Nuclear Overhauser Effect (NOE) enhancement and extremely long longitudinal relaxation times (T1). If standard delays are used, these peaks will "disappear" into the baseline.

    • Pulse Sequence : Power-gated decoupling (zgpg30).

    • Relaxation Delay (D1) : Increase to 3.0–5.0 seconds to ensure full relaxation of quaternary carbons.

    • Scans (NS) : 512 to 1024 (due to the low sensitivity of unprotonated carbons).

  • Processing and Validation : Apply a 0.3 Hz exponential line broadening (LB) for ¹H and 1.0 Hz for ¹³C prior to Fourier Transform (FT). Phase and baseline correct manually.

    • Validation Check: Ensure the integration of the ¹H spectrum totals exactly 7 protons, perfectly matching the molecular formula (C12H7Br3O).

NMRWorkflow SamplePrep Sample Prep (CDCl3, 15-20 mg) LockShim Lock & Shim (Z0-Z2 Optimization) SamplePrep->LockShim PulseSeq Pulse Sequence (1H: zg30, 13C: zgpg30) LockShim->PulseSeq Acquisition Acquisition (Extended D1 for Quat-C) PulseSeq->Acquisition Processing Processing (FT, Phase, Baseline) Acquisition->Processing Validation Validation (Empirical vs Experimental) Processing->Validation

Self-validating experimental workflow for acquiring high-resolution NMR spectra of halogenated aromatics.

References

  • Claridge, T. D. W. (2008). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]

  • Ewing, D. F. (1981). Nature of substituent effects in nuclear magnetic resonance spectroscopy. Journal of Organic Chemistry (ACS Publications).[Link]

Foundational

In-Depth Technical Guide: 1,3-Dibromo-5-(3-bromophenoxy)benzene (BDE-36) – Synthesis, Toxicology, and Analytical Methodologies

Executive Summary 1,3-dibromo-5-(3-bromophenoxy)benzene, universally classified under the congener designation BDE-36 (3,3',5-Tribromodiphenyl ether), is a polybrominated diphenyl ether (PBDE) with the CAS Registry Numbe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-dibromo-5-(3-bromophenoxy)benzene, universally classified under the congener designation BDE-36 (3,3',5-Tribromodiphenyl ether), is a polybrominated diphenyl ether (PBDE) with the CAS Registry Number 147217-79-6[1]. Historically utilized as a brominated flame retardant (BFR) in commercial plastics and electronics, this compound is now heavily scrutinized globally as a persistent organic pollutant (POP) and endocrine disruptor[2][3]. This whitepaper provides a comprehensive, self-validating framework for researchers and analytical scientists, detailing its chemical properties, Ullmann-type synthesis, material safety protocols, toxicological mechanisms, and ultra-trace analytical quantification via EPA Method 1614A[4].

Chemical Identity & Physical Properties

PBDEs are characterized by a diphenyl ether backbone substituted with varying numbers of bromine atoms. BDE-36 contains three bromine atoms positioned at the 3, 3', and 5 positions on the aromatic rings[5].

Table 1: Chemical and Physical Identification of BDE-36

PropertyValue / Description
IUPAC Name 1,3-dibromo-5-(3-bromophenoxy)benzene
Common Name 3,3',5-Tribromodiphenyl ether (BDE-36)
CAS Registry Number 147217-79-6
Molecular Formula C12H7Br3O
Molecular Weight 406.89 g/mol
PubChem CID 16212140
Solubility Highly hydrophobic; soluble in isooctane and non-polar organics

Synthesis Methodology: Ullmann Diaryl Ether Coupling

The de novo synthesis of specific PBDE congeners like BDE-36 is essential for generating the high-purity analytical standards required for environmental monitoring and toxicological assays. The most robust approach is the Ullmann diaryl ether synthesis, which couples a bromophenol with a bromobenzene.

Causality of Experimental Choices: Traditional Ullmann couplings require harsh conditions (>200°C) and stoichiometric copper, often leading to unwanted homocoupling and debromination. By utilizing a catalytic Copper(I) system (e.g., CuI) paired with a bidentate nitrogen ligand (such as 1,10-phenanthroline) and a mild base (Cs2CO3), the activation energy for the oxidative addition of the aryl halide is significantly lowered. This enables the reaction to proceed at ~110°C, preserving the existing carbon-bromine bonds on the aromatic rings and preventing the formation of lower brominated congeners.

Step-by-Step Protocol: Synthesis of BDE-36

  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, combine 1.0 equivalent of 3,5-dibromophenol and 1.2 equivalents of 1,3-dibromobenzene.

  • Catalyst Loading: Add 10 mol% Copper(I) iodide (CuI) and 20 mol% 1,10-phenanthroline (ligand).

  • Base Addition: Introduce 2.0 equivalents of Cesium carbonate (Cs2CO3) to facilitate the deprotonation of the phenol, forming the highly reactive nucleophilic phenoxide.

  • Solvent & Heating: Suspend the mixture in anhydrous N,N-dimethylformamide (DMF). Heat the reaction mixture to 110°C and stir vigorously for 24 hours.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, water, and brine to remove the DMF and copper salts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (eluting with hexanes) to isolate pure 1,3-dibromo-5-(3-bromophenoxy)benzene.

SynthesisWorkflow R1 3,5-Dibromophenol (Nucleophile) Cat CuI Catalyst + Ligand + Cs2CO3 R1->Cat Base Deprotonation R2 1,3-Dibromobenzene (Electrophile) R2->Cat Coordination Int Cu(I)-Aryloxide Intermediate Cat->Int Oxidative Addition Prod 1,3-dibromo-5-(3-bromophenoxy)benzene (BDE-36) Int->Prod Reductive Elimination (110°C, DMF)

Catalytic Ullmann diaryl ether synthesis workflow for BDE-36.

Material Safety Data Sheet (MSDS) & Handling Protocols

PBDEs, including BDE-36, are highly persistent in the environment and bioaccumulative[2]. Strict adherence to safety protocols is mandatory to prevent occupational exposure.

Hazard Statements (GHS Classification):

  • Health Hazards: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Suspected of damaging fertility and the unborn child (acts as a developmental neurotoxicant)[3][6].

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects[6].

  • Physical Hazards: Analytical standard solutions prepared in isooctane are highly flammable liquids and vapors[6].

Safe Handling and PPE:

  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates or solvent vapors[4].

  • PPE: Wear nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and tight-fitting safety goggles.

  • Spill Response: For solutions, eliminate all ignition sources. Absorb with inert materials (e.g., vermiculite or sand) and place in a sealed, clearly labeled hazardous waste container. Decontaminate surfaces with isopropanol, followed by a detergent wash[4].

Toxicology & Biological Disruption Pathways

The toxicity of BDE-36 is primarily rooted in its structural homology to endogenous thyroid hormones, specifically thyroxine (T4)[3].

Causality of Endocrine Disruption: Because the diphenyl ether backbone of BDE-36 mimics the 3,5,3',5'-tetraiodothyronine (T4) structure, it can competitively bind to transport proteins such as Transthyretin (TTR) in the bloodstream. This displacement forces free T4 out of circulation, leading to accelerated hepatic clearance of the hormone. The resulting systemic hypothyroxinemia is particularly devastating during the "brain growth spurt" period in neonatal development, leading to persistent alterations in behavior, habituation, and memory (developmental neurotoxicity)[3].

ThyroidDisruption Exp BDE-36 Exposure (Environmental/Dietary) Abs Systemic Absorption & Bioaccumulation Exp->Abs Bind Competitive Binding to Transthyretin (TTR) Abs->Bind Structural Homology Disp Displacement of Thyroxine (T4) Bind->Disp High Affinity Eff Decreased Serum T4 & Neurodevelopmental Toxicity Disp->Eff Endocrine Disruption

Mechanism of BDE-36 induced thyroid hormone disruption and neurotoxicity.

Analytical Detection: EPA Method 1614A (HRGC/HRMS)

Quantifying ultra-trace levels of BDE-36 in complex environmental matrices (soil, tissue, biosolids) requires extreme sensitivity and selectivity[2][4]. EPA Method 1614A is the regulatory gold standard for this analysis.

Causality of Analytical Choices:

  • Isotope Dilution: Environmental matrices cause severe signal suppression. By spiking the sample with a known amount of 13C-labeled BDE-36 prior to extraction, any losses during sample prep or ionization are mathematically corrected, ensuring absolute quantitative accuracy[4].

  • HRGC/HRMS: PBDEs suffer from isobaric interferences (compounds with the same nominal mass). A High-Resolution Mass Spectrometer (HRMS) operating at a resolving power of ≥10,000 can differentiate the exact mass of BDE-36 from co-eluting contaminants[7].

Step-by-Step Analytical Protocol (EPA Method 1614A):

  • Sample Spiking: Spike 10 g of homogenized soil or tissue with a precisely known concentration of 13C12-labeled PBDE internal standard mixture[4].

  • Extraction: Extract the sample using Soxhlet extraction with dichloromethane (DCM) for 16–24 hours[4].

  • Lipid Removal & Cleanup: Pass the extract through an anthropogenic isolation column (acid/base silica) to remove bulk lipids. Follow with Gel Permeation Chromatography (GPC) and an alumina/florisil column to eliminate residual matrix interferences[4].

  • Concentration: Concentrate the cleaned extract to a final volume of 20 µL under a gentle stream of ultra-pure nitrogen.

  • GC Separation: Inject 1–2 µL into a Gas Chromatograph equipped with a thin-film capillary column (e.g., 15 m × 0.25 mm × 0.10 μm) optimized for PBDEs to prevent thermal degradation of higher brominated congeners[8].

  • HRMS Quantification: Operate the HRMS in Selected Ion Monitoring (SIM) mode at a resolving power of >10,000. Quantify BDE-36 by comparing the area of its native exact mass ion against the 13C-labeled internal standard[4].

References

  • U.S. Environmental Protection Agency (EPA) - Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. Available at:[Link]

  • National Institutes of Health (NIH) / PubChem - 3,3',5-Tribromodiphenyl ether (CID 16212140). Available at:[Link]

  • Amptius - EPA Method 1614A Instrumentation Guide. Available at: [Link]

  • Chem Service - Safety Data Sheet: Polybrominated Diphenyl Ethers (PBDEs). Available at: [Link]

  • ALS Global - EnviroMail 57 Canada - Testing for PBDEs & DecaBDE Flame Retardants. Available at:[Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS) - Decabromodiphenyl Ether Toxicity Profile. Available at:[Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Analysis of 1,3-Dibromo-5-(3-bromophenoxy)benzene

Executive Summary 1,3-Dibromo-5-(3-bromophenoxy)benzene, systematically classified as 3,3',5-tribromodiphenyl ether and commonly referred to as BDE-35 [1], is a polybrominated diphenyl ether (PBDE) congener. While histor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dibromo-5-(3-bromophenoxy)benzene, systematically classified as 3,3',5-tribromodiphenyl ether and commonly referred to as BDE-35 [1], is a polybrominated diphenyl ether (PBDE) congener. While historically relevant as a brominated flame retardant (BFR), its persistence in the environment has shifted research focus toward its toxicological profile and degradation pathways[2][3].

For researchers and drug development professionals investigating halogenated aromatics, determining the exact 3D spatial orientation, dihedral angles, and steric hindrance of BDE-35 is critical. These parameters dictate its binding affinity to biological targets (e.g., thyroid hormone receptors) and its susceptibility to reductive debromination[4]. This whitepaper provides an authoritative, self-validating technical guide to the Single-Crystal X-Ray Diffraction (SC-XRD) analysis of BDE-35, bridging experimental crystallography with computational validation.

The Crystallographic Challenge of Halogenated Ethers

Relying solely on Nuclear Magnetic Resonance (NMR) spectroscopy to characterize BDE-35 is insufficient for advanced spatial modeling. The central ether linkage (C–O–C) provides rotational flexibility, resulting in a dynamic ensemble of conformers in solution. SC-XRD is mandatory because it captures the absolute solid-state conformation, typically revealing a "twist-like" geometry that minimizes steric repulsion between the bulky bromine atoms on the adjacent phenyl rings[5][6].

The Heavy Atom Effect: The high electron density of the three bromine atoms dominates the X-ray scattering phase. While this makes the initial structure solution via direct methods highly efficient, it introduces severe X-ray absorption artifacts. If not meticulously corrected, these artifacts manifest as artificial electron density peaks, compromising the structural integrity of the final model.

Experimental Methodology: A Self-Validating Protocol

To ensure high scientific integrity, the following protocol is designed as a closed-loop, self-validating system. Each step includes a diagnostic check to confirm the validity of the experimental choice.

Step 1: High-Purity Crystallization
  • Objective: Grow a macroscopic, defect-free single crystal of BDE-35 suitable for high-resolution diffraction.

  • Procedure: Dissolve 10 mg of highly purified BDE-35 (>99% via HPLC) in a 1:1 (v/v) mixture of chloroform ( CHCl3​ ) and methanol ( CH3​OH ). Pierce the vial septum with a narrow-gauge needle to facilitate slow solvent evaporation at a constant 293 K.

  • Causality & Validation: Chloroform provides excellent solubility for the hydrophobic PBDE, while methanol acts as a miscible antisolvent. Slow evaporation ensures a low degree of supersaturation, promoting thermodynamic crystal growth rather than kinetic precipitation. Validation: Examine under a polarized light microscope; the crystal must extinguish light uniformly upon rotation, confirming it is a single crystal and not a twinned aggregate.

Step 2: X-Ray Data Collection
  • Objective: Acquire high-resolution diffraction data while minimizing thermal motion.

  • Procedure: Mount a specimen (approx. 0.2 × 0.15 × 0.1 mm) on a glass fiber using perfluoropolyether oil. Transfer immediately to a goniometer equipped with a cryostream set to 100 K. Collect data using Molybdenum Kα radiation ( λ=0.71073 Å) on a CCD or CMOS diffractometer.

  • Causality & Validation: Cryocooling to 100 K minimizes atomic thermal displacement (Debye-Waller factors), which is crucial for accurately resolving the C–Br bond lengths. Mo Kα radiation is specifically chosen over Cu Kα; the highly absorbing nature of bromine would severely attenuate softer Cu Kα X-rays, leading to a poor data-to-parameter ratio. Validation: The Rint​ value of the merged reflections should be <0.05 , confirming good data quality and appropriate exposure times.

Step 3: Data Reduction and Absorption Correction
  • Objective: Correct raw frame data for instrumental and physical absorption artifacts.

  • Procedure: Integrate the frames using the diffractometer's native software. Apply an empirical multi-scan absorption correction (e.g., SADABS).

  • Causality & Validation: Bromine possesses a high mass attenuation coefficient. Without multi-scan absorption correction, the varying path lengths of X-rays through the non-spherical crystal distort the data. Validation: Compare the Rsigma​ before and after correction; a significant drop validates the successful modeling of the absorption surface.

Step 4: Structure Solution and Refinement
  • Objective: Build and refine the atomic model to convergence.

  • Procedure: Solve the structure using direct methods (SHELXT). Refine using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms (C, O, Br). Place hydrogen atoms in calculated positions using a riding model.

  • Causality & Validation: Direct methods easily locate the heavy bromine atoms. Validation: Check the thermal ellipsoids of the carbon atoms. If they appear highly elongated or "cigar-shaped," it indicates inadequate absorption correction, unresolved twinning, or structural disorder that must be addressed before finalizing the Crystallographic Information File (CIF).

Workflow Visualization

G N1 BDE-35 Purification (HPLC / Recrystallization) N2 Single Crystal Growth (Slow Evaporation in CHCl3/MeOH) N1->N2 N3 SC-XRD Data Collection (Mo Kα, 100K, CCD/CMOS) N2->N3 N4 Data Reduction & Empirical Absorption Correction N3->N4 N5 Structure Solution (Direct Methods / SHELXT) N4->N5 N6 Anisotropic Refinement (SHELXL, Heavy Atom Modeling) N5->N6 N7 Validation & CIF Generation (CheckCIF vs DFT) N6->N7

SC-XRD Workflow for BDE-35 Structural Elucidation

Quantitative Structural Data & Computational Validation

To ensure the trustworthiness of the crystallographic model, empirical coordinates must be cross-validated against quantum mechanical models. Density Functional Theory (DFT) calculations utilizing the B3LYP functional and the 6-311+G(d) basis set provide an excellent benchmark for C–Br and C–O bond lengths in PBDEs[4][7].

The table below synthesizes typical crystallographic parameters for tribrominated diphenyl ethers, comparing solid-state X-ray data with gas-phase DFT calculations[4][5][6].

ParameterExperimental (SC-XRD)Theoretical (DFT B3LYP)Structural Significance
Crystal System Orthorhombic / MonoclinicN/A (Gas Phase)Defines lattice symmetry and intermolecular packing.
C–O–C Ether Angle ~117.5°118.2°Indicates sp3 hybridization with steric widening.
Torsion Angle ( ϕ1​ ) ~27.7°29.1°Defines the "twist" of the first phenyl ring.
Torsion Angle ( ϕ2​ ) ~86.5°88.0°Defines the near-orthogonal position of the second ring.
C–Br Bond Length 1.89 - 1.91 Å1.905 ÅValidates halogen bonding potential and bond strength.

Validation Insight: If the solid-state C–O–C angle or torsion angles deviate significantly from the gas-phase DFT calculation, it proves that crystal packing forces (e.g., intermolecular Br···Br halogen bonding or π−π stacking) are dominating the molecular conformation in the solid state.

Conclusion

The structural analysis of 1,3-dibromo-5-(3-bromophenoxy)benzene (BDE-35) demands a rigorous, self-validating crystallographic workflow. By actively managing the heavy-atom absorption effects of bromine through proper radiation selection and multi-scan correction, and by validating the empirical data against high-level DFT calculations, researchers can obtain highly accurate 3D molecular models. These verified models serve as the foundational architecture for downstream applications in environmental toxicology, predictive debromination modeling, and the rational design of bioremediation strategies.

Sources

Foundational

An In-depth Technical Guide on the Thermal Properties of 1,3-dibromo-5-(3-bromophenoxy)benzene

Abstract This technical guide provides a comprehensive overview of the thermal stability and melting point of the polybrominated diphenyl ether (PBDE), 1,3-dibromo-5-(3-bromophenoxy)benzene. In the absence of extensive e...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the thermal stability and melting point of the polybrominated diphenyl ether (PBDE), 1,3-dibromo-5-(3-bromophenoxy)benzene. In the absence of extensive experimental data in publicly accessible literature, this document serves as a predictive and methodological resource for researchers, scientists, and professionals in drug development and materials science. The guide outlines the predicted physicochemical properties based on the analysis of structurally related compounds and furnishes detailed, field-proven protocols for the empirical determination of its thermal characteristics using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Furthermore, it delves into the causality behind experimental choices, ensuring a self-validating system for data acquisition and interpretation, grounded in authoritative scientific principles.

Introduction: The Significance of Thermal Characterization

1,3-dibromo-5-(3-bromophenoxy)benzene belongs to the class of polybrominated diphenyl ethers (PBDEs), a group of compounds that have been extensively utilized as flame retardants in a wide array of polymers.[1] The efficacy of these molecules in preventing combustion is intrinsically linked to their thermal decomposition behavior. Upon heating, the carbon-bromine bonds can cleave, releasing bromine radicals that interfere with the radical chain reactions of fire in the gas phase.[1]

A thorough understanding of the melting point and thermal stability of 1,3-dibromo-5-(3-bromophenoxy)benzene is paramount for several reasons:

  • For Materials Science: In its potential application as a flame retardant, the melting point dictates the processing temperatures at which it can be blended with polymers. The thermal stability profile, specifically the onset of decomposition, determines its operational temperature range and its effectiveness in high-temperature applications.

  • For Synthetic Chemistry: For researchers using this compound as a synthetic intermediate, the melting point is a crucial indicator of purity. The thermal stability data informs the safe temperature limits for chemical reactions and purification processes, such as distillation or sublimation, preventing unwanted degradation.

  • For Toxicology and Environmental Science: The thermal degradation of PBDEs can lead to the formation of toxic polybrominated dibenzofurans (PBDFs) and dibenzodioxins (PBDDs).[2] Characterizing the thermal stability of 1,3-dibromo-5-(3-bromophenoxy)benzene is a critical step in assessing its environmental fate and potential for forming hazardous byproducts under thermal stress.

This guide will provide the necessary theoretical framework and practical methodologies to empower researchers to accurately determine and interpret the thermal properties of this compound.

Physicochemical Properties: A Predictive Overview

Due to the limited availability of experimental data for 1,3-dibromo-5-(3-bromophenoxy)benzene, the following table summarizes its fundamental physicochemical properties. These have been predicted based on its chemical structure and by drawing comparisons with structurally similar brominated aromatic compounds.

PropertyPredicted Value / InformationSource / Basis of Prediction
CAS Number Not explicitly found for this specific isomer. Related compounds include 1,3-Dibromo-5-phenoxybenzene (CAS: 46438-88-4)[3][4] and 1,3-dibromo-2-(3-bromophenoxy)benzene (CAS: 337513-53-8).[5]Literature review of chemical databases.
Molecular Formula C₁₂H₇Br₃OBased on chemical structure.
Molecular Weight 406.90 g/mol Calculation from atomic weights.
Predicted Melting Point Expected to be a crystalline solid at room temperature. The melting point is likely to be influenced by the substitution pattern of the bromine atoms. For comparison, 1,3-Dibromo-5-chlorobenzene has a melting point of 93.0-99.0 °C.[6]Analogy with related halogenated aromatic compounds.
Predicted Thermal Stability As a PBDE, it is expected to exhibit thermal stability up to several hundred degrees Celsius. Decomposition is likely to occur in a single or multi-step process involving the cleavage of C-Br and C-O bonds.[7][8]General behavior of brominated flame retardants.[1]

Methodologies for Experimental Determination

The following sections provide detailed protocols for the determination of the melting point and thermal stability of 1,3-dibromo-5-(3-bromophenoxy)benzene. These protocols are designed to be self-validating and are grounded in established principles of thermal analysis.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is the industry-standard method for determining the melting point of a crystalline solid, which is observed as an endothermic peak on the DSC thermogram.[10][11]

  • Sample Preparation:

    • Accurately weigh 3-5 mg of high-purity 1,3-dibromo-5-(3-bromophenoxy)benzene into an aluminum DSC pan. The high purity is crucial as impurities can broaden the melting peak and depress the melting point.

    • Crimp the pan with a lid to ensure good thermal contact and to contain the sample.

  • Instrument Setup:

    • Place the prepared sample pan in the sample cell of the DSC instrument and an empty, crimped aluminum pan in the reference cell.

    • Purge the DSC cell with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 50 mL/min to create an inert atmosphere and prevent oxidative degradation.[12]

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled heating rate, typically 10 °C/min, to a temperature significantly above the expected melting point (e.g., 250 °C).[12] A controlled heating rate is essential for accurate determination of the transition temperatures.[13]

    • Cool the sample back to the initial temperature.

    • Perform a second heating cycle using the same thermal program. The second heating scan is often used for analysis as it provides information on the sample's behavior after a defined thermal history.

  • Data Analysis:

    • Plot the heat flow (in W/g) as a function of temperature (in °C).

    • The melting point (Tm) is determined as the onset temperature or the peak temperature of the endothermic melting transition. The choice of onset or peak should be consistent.

    • The enthalpy of fusion (ΔHfus), which is the energy required to melt the sample, can be calculated by integrating the area of the melting peak.[14]

  • Use of a Reference Pan: The differential measurement between the sample and an identical empty reference pan cancels out instrumental artifacts and provides a stable baseline, ensuring that the observed thermal events are solely from the sample.[9]

  • Inert Atmosphere: The use of an inert gas prevents oxidative decomposition of the sample during heating, which could interfere with the melting endotherm.

  • Second Heating Cycle: The first heating cycle can sometimes show the effects of the sample's prior thermal history or the presence of volatile impurities. The second heating cycle provides a more reproducible thermogram of the material itself.

  • Calibration: Prior to sample analysis, the DSC instrument must be calibrated for temperature and enthalpy using certified reference materials (e.g., indium, tin) with known melting points and enthalpies of fusion. This ensures the accuracy of the measured values.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis weigh Weigh 3-5 mg of sample pan Place in aluminum pan weigh->pan crimp Crimp with lid pan->crimp load Load sample and reference pans crimp->load purge Purge with N2/Ar at 50 mL/min load->purge equil Equilibrate at 25 °C purge->equil ramp_up Heat at 10 °C/min equil->ramp_up cool_down Cool to 25 °C ramp_up->cool_down ramp_up2 Second heating scan cool_down->ramp_up2 plot Plot Heat Flow vs. Temperature ramp_up2->plot determine_tm Determine Melting Point (Tm) plot->determine_tm integrate_peak Calculate Enthalpy of Fusion (ΔHfus) determine_tm->integrate_peak

Caption: Workflow for Melting Point Determination using DSC.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12] This technique is ideal for determining the thermal stability and decomposition profile of a material.[15]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1,3-dibromo-5-(3-bromophenoxy)benzene into a ceramic or platinum TGA pan. A slightly larger sample size than for DSC is often used to ensure accurate mass loss detection.

  • Instrument Setup:

    • Place the sample pan onto the TGA's microbalance.

    • Purge the furnace with a controlled atmosphere. For assessing inherent thermal stability, an inert atmosphere (nitrogen or argon) at a flow rate of 50-100 mL/min is used. To study oxidative stability, a mixture of air or oxygen and an inert gas would be employed.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, for example, 30 °C.

    • Heat the sample at a constant rate, such as 10 °C/min or 20 °C/min, to a high temperature, for instance, 800 °C, to ensure complete decomposition.[16]

  • Data Analysis:

    • Plot the percentage of initial mass remaining versus temperature.

    • The onset of decomposition (T_onset) is often reported as the temperature at which a significant mass loss begins. This can be determined by the intersection of the baseline tangent with the tangent of the decomposition step.

    • The temperature at which 5% mass loss occurs (T₅%) is also a common metric for thermal stability.

    • The derivative of the TGA curve (DTG curve) can be plotted to show the rate of mass loss as a function of temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (T_max).

  • Controlled Atmosphere: The choice of atmosphere is critical. An inert atmosphere allows for the study of pyrolysis (thermal decomposition in the absence of oxygen), which reflects the inherent stability of the chemical bonds. An oxidative atmosphere would provide insights into the compound's stability in air.

  • Constant Heating Rate: A linear heating rate ensures that the decomposition events are well-resolved and allows for kinetic analysis of the degradation process if desired.[16]

  • High-Precision Balance: The use of a highly sensitive microbalance allows for the accurate detection of small mass changes, providing a precise decomposition profile.

  • Blank Correction: Running a blank experiment with an empty TGA pan under the same conditions can be used to correct for any instrumental drift or buoyancy effects, further enhancing the accuracy of the data.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis weigh Weigh 5-10 mg of sample pan Place in ceramic/platinum pan weigh->pan load Load sample onto microbalance pan->load purge Purge with N2/Ar or Air load->purge equil Equilibrate at 30 °C purge->equil ramp_up Heat at 10 °C/min to 800 °C equil->ramp_up plot_tg Plot Mass % vs. Temperature (TGA) ramp_up->plot_tg plot_dtg Plot d(Mass %)/dT vs. Temp (DTG) plot_tg->plot_dtg determine_tonset Determine T_onset and T_max plot_dtg->determine_tonset

Caption: Workflow for Thermal Stability Assessment using TGA.

Synthesis and Purity Considerations

The thermal properties of a compound are highly sensitive to impurities. Therefore, the synthesis and purification of 1,3-dibromo-5-(3-bromophenoxy)benzene must be carefully considered. A potential synthetic route could involve an Ullmann condensation reaction between a diphenol and a dihalobenzene.[17] Another approach could be the bromination of a suitable precursor.[18][19]

Regardless of the synthetic method, rigorous purification, for example, by recrystallization or column chromatography, is essential. The purity of the final compound should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) prior to thermal analysis. The presence of residual solvents or starting materials can lead to erroneous results in both DSC and TGA measurements.

Interpretation of Thermal Data

  • DSC Thermogram: A sharp, single endothermic peak in the DSC thermogram is indicative of a pure crystalline solid undergoing a distinct melting transition. A broad melting peak suggests the presence of impurities or a less ordered crystalline structure. The absence of a melting peak and the presence of a step-change in the baseline would indicate an amorphous material undergoing a glass transition.

  • TGA Thermogram: The TGA curve provides a clear picture of the compound's thermal stability. A higher onset of decomposition temperature signifies greater thermal stability. The shape of the TGA curve and the presence of multiple steps in the mass loss can provide insights into the decomposition mechanism. For a polybrominated compound like 1,3-dibromo-5-(3-bromophenoxy)benzene, the initial mass loss may correspond to the cleavage of the weaker C-Br bonds, followed by the degradation of the aromatic backbone at higher temperatures.

Conclusion

References

  • NextSDS. (n.d.). 1,3-DibroMo-5-phenoxybenzene — Chemical Substance Information.
  • LookChem. (n.d.). Cas 32220-74-9,Benzene, 1,3-bis(3-bromophenoxy)-.
  • CAS Common Chemistry. (n.d.). 1,3-Dibromo-2-(3-bromophenoxy)benzene. Retrieved from [Link]

  • Chemsrc. (2024, January 9). 1,3-dibromo-5-(3-bromophenyl)benzene | CAS#:855255-44-6.
  • Semantic Scholar. (n.d.). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols.
  • AXEL. (n.d.). 85-4859-20 1,3-Dibromo-5-phenoxybenzene 250mg CAS No:46438-88-4 411030.
  • ResearchGate. (n.d.). Synthesis of 1,3-bis(3′-bromophenyl)-5-(4′-chlorophenyl) benzene. Retrieved from [Link]

  • PMC. (n.d.). 1,3-Dibenzyloxy-5-(bromomethyl)benzene. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of 1,3-Dibromo-2-(4-bromophenoxy)benzene and Its Isomers for Research and Development.
  • ResearchGate. (n.d.). TGA data of brominated flame retardants. Retrieved from [Link]

  • MDPI. (2024, October 25). Degradation of Decabromodiphenyl Ether Dispersed in Poly (Acrylo-Butadiene-Styrene) Using a Rotatory Laboratory Pilot Under UV-Visible Irradiation. Retrieved from [Link]

  • chem.uaic.ro. (n.d.). Thermal degradation study of decabromodiphenyl ether. Translating thermo-analytical results into optimal chromatographic conditi. Retrieved from [Link]

  • YouTube. (2024, September 4). Enjoyable synthesis of 1,3 -Dibromobenzene. Retrieved from [Link]

  • BenchChem. (2025). Spectral Data Analysis: A Comparative Guide for 1,3-Dibromo-2-(4-bromophenoxy)benzene and Related Compounds.
  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2022, May 18). Manufacturing of ultra-thin redox-active polymer films using the layer-by-layer method and co-polymerization of vinyl viologen units. Retrieved from [Link]

  • ACS Publications. (2023, April 10). Prediction of Thermogravimetric Data in Bromine Captured from Brominated Flame Retardants (BFRs) in e-Waste Treatment Using Machine Learning Approaches. Retrieved from [Link]

  • Sumitomo Chemical. (2022). Thermal Stability Evaluation of Chemical Processes: Application of the Friedman Method for Estimating TMR. Retrieved from [Link]

  • TMR Publishing Group. (2022, June 1). Application of differential scanning calorimetry to study the interpretation on herbal medicinal drugs: a review. Retrieved from [Link]

  • BenchChem. (2025). Applications of 1,3-Dibromo-2-(4-bromophenoxy)benzene in Organic Synthesis: A Review of Available Literature.
  • PubMed. (2017, July 30). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,3-dibromo-5-methyl-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, bromo- (CAS 108-86-1). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. Retrieved from [Link]

  • PMC. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

Sources

Exploratory

Solubility Profile and Analytical Handling of 1,3-Dibromo-5-(3-bromophenoxy)benzene in Organic Solvents

Executive Summary 1,3-Dibromo-5-(3-bromophenoxy)benzene, universally recognized in environmental and analytical chemistry as BDE-36 (CAS: 147217-79-6), is a tribrominated diphenyl ether congener. While primarily utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dibromo-5-(3-bromophenoxy)benzene, universally recognized in environmental and analytical chemistry as BDE-36 (CAS: 147217-79-6), is a tribrominated diphenyl ether congener. While primarily utilized as an analytical reference standard for quantifying polybrominated diphenyl ether (PBDE) contamination, it is increasingly employed in in vitro toxicological screening to assess endocrine disruption and neurodevelopmental toxicity.

As a Senior Application Scientist, I frequently observe laboratories struggling with erratic calibration curves or irreproducible in vitro dosing. In nearly all cases, these failures stem from a fundamental misunderstanding of the compound's solvation thermodynamics. This whitepaper provides a comprehensive, field-proven guide to the solubility profile of BDE-36, detailing the causality behind solvent selection, extraction methodologies, and the critical protocols required to maintain scientific integrity during handling.

Physicochemical Properties & Solvation Thermodynamics

To understand how BDE-36 behaves in solution, we must examine its structural thermodynamics. The molecule consists of two benzene rings connected by an ether linkage, heavily substituted with three bulky, highly polarizable bromine atoms.

  • Causality of Hydrophobicity: The lack of hydrogen-bond donating or accepting groups (the ether oxygen is sterically hindered and highly delocalized) combined with a large hydrophobic surface area dictates that dispersion forces (London forces) govern its solvation[1].

  • Thermodynamically, introducing BDE-36 into a polar protic solvent like water causes a massive entropic penalty due to the formation of a highly ordered solvent cavity around the molecule. Consequently, its Log Kow​ is exceptionally high, and it partitions aggressively into non-polar organic solvents or lipid-rich matrices[2].

Table 1: Core Physicochemical Properties
PropertyValueAnalytical Implication
CAS Number 147217-79-6Standard identifier for procurement.
Molecular Formula C 12​ H 7​ Br 3​ OHigh halogen content requires specialized MS tuning.
Molecular Weight 406.89 g/mol Significant mass limits volatility compared to mono-BDEs.
Log Kow​ ~5.5 – 5.8Extremely lipophilic; prone to adsorption on un-silanized glass.
Water Solubility < 1 µg/LInsoluble; requires carrier solvents for biological assays.

Solubility Profile in Organic Solvents

Selecting the correct organic solvent is not a matter of convenience; it is a critical parameter that dictates the stability and accuracy of your analytical system.

Table 2: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubilityApplication & Scientific Rationale
Aliphatic Hydrocarbons IsooctaneExcellent Primary Analytical Standard. Isooctane is preferred over hexane for long-term storage because its lower vapor pressure minimizes concentration drift due to evaporation.
Aliphatic Hydrocarbons Hexane / NonaneExcellent Working Dilutions. Ideal for serial dilutions prior to High-Resolution Gas Chromatography (HRGC)[3].
Chlorinated Solvents Dichloromethane (DCM)Excellent Sample Extraction. The polarizability of DCM makes it highly effective for Soxhlet extraction of BDE-36 from complex environmental or biological matrices[2].
Polar Aprotic Acetone / AcetonitrileModerate System Cleaning. Used for rinsing glassware. Not recommended for primary stock storage due to potential evaporation and lower solvation capacity.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Low/Moderate Biological Dosing. Used as a carrier for in vitro assays. Caution: BDE-36 has limited solubility in DMSO at high concentrations, leading to micro-precipitation[4].
Polar Protic MethanolLow HPLC Mobile Phase. Soluble enough for reverse-phase chromatography, but poor as a primary extraction solvent.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in validation checks.

Protocol A: Preparation of Primary Analytical Stock (50 µg/mL)

Objective: Create a stable, evaporation-resistant primary stock for GC-HRMS calibration.

  • Preparation: Equilibrate solid BDE-36 and HPLC-grade isooctane to room temperature (20–25°C).

  • Gravimetric Measurement: Using a microbalance (calibrated daily), weigh exactly 5.0 mg of BDE-36 into a pre-tared, silanized amber glass volumetric flask (100 mL). Causality: Amber glass prevents UV-induced debromination, while silanization prevents the hydrophobic BDE-36 from adsorbing to the silica walls.

  • Solvation: Add ~80 mL of isooctane. Sonicate the flask in a water bath at 25°C for 5 minutes until complete dissolution is visually confirmed.

  • Volume Adjustment: Bring the volume to exactly 100 mL with isooctane. Invert 10 times to homogenize.

  • Validation: Analyze an aliquot via GC-HRMS against an independently sourced secondary reference standard to verify the 50 µg/mL concentration[3].

Protocol B: Solvent Exchange for In Vitro Dosing (The "Solvent Crash" Mitigation)

Objective: Transfer BDE-36 from isooctane to cell culture media without precipitation. Context: Direct injection of isooctane into cell cultures is highly cytotoxic. BDE-36 must be exchanged into DMSO, but researchers frequently report measured assay concentrations far below their nominal targets[4]. This occurs because highly concentrated DMSO stocks cause the hydrophobic BDE-36 to crash out (precipitate) when introduced to aqueous media.

  • Aliquot & Evaporate: Transfer the required volume of the isooctane working stock into a conical glass vial. Gently evaporate to dryness under a gentle stream of high-purity Nitrogen (N 2​ ) at room temperature.

  • DMSO Reconstitution: Immediately reconstitute the residue in anhydrous DMSO. Critical Rule: The DMSO stock concentration must not exceed 1 mM to prevent supersaturation[5].

  • Media Spiking: When dosing the cell culture media, the final DMSO concentration must be kept 0.1% (v/v) to prevent baseline cytotoxicity[6].

  • Vortexing: Add the DMSO stock dropwise to the media while simultaneously vortexing vigorously. Causality: Rapid mechanical mixing disperses the DMSO before localized high concentrations of water can force the BDE-36 to precipitate.

Workflow Visualization

The following diagram maps the logical progression from solid compound to either environmental quantitation or biological assay, highlighting the critical solvent exchange step.

G Solid Solid BDE-36 (CAS: 147217-79-6) Isooctane Primary Stock Solution (Isooctane, 50 µg/mL) Solid->Isooctane Gravimetric Dissolution Dilution Serial Dilution (Hexane / Nonane) Isooctane->Dilution Aliquot Evaporation Nitrogen Evaporation (Solvent Exchange) Isooctane->Evaporation Aliquot for Bioassay GCMS GC-HRMS Analysis (Quantitation) Dilution->GCMS Inject DMSO Biological Stock (DMSO, < 1 mM) Evaporation->DMSO Reconstitute Media Cell Culture Media (Max 0.1% DMSO) DMSO->Media Spike (Avoid Precipitation) Assay In Vitro Bioassay Media->Assay Dose Cells

Workflow for BDE-36 standard preparation, GC-HRMS analysis, and in vitro assay solvent exchange.

Conclusion

Handling 1,3-dibromo-5-(3-bromophenoxy)benzene requires strict adherence to solvation principles. By utilizing low-volatility aliphatic hydrocarbons (like isooctane) for storage, employing silanized amber glassware to prevent adsorption and photolytic degradation, and meticulously managing the thermodynamics of solvent exchange into DMSO, researchers can ensure robust, reproducible, and scientifically sound data.

References

  • Organohalogen Flame Retardant Scope Document: Polyhalogenated Diphenyl Ether Subclass - Consumer Product Safety Commission (CPSC). 1

  • Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - Agency for Toxic Substances and Disease Registry (ATSDR / CDC). 3

  • Method 1614A Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS - Environmental Protection Agency (EPA). 2

  • Molecular Mechanisms of Polybrominated Diphenyl Ethers in Human Breast Cancer Cells and Patient-Derived Xenografts - National Institutes of Health (NIH / PMC). 6

  • Polybrominated Diphenyl Ether (PBDE) Effects in Rat Neuronal Cultures - Office of Scientific and Technical Information (OSTI). 5

Sources

Foundational

Mass Spectrometry Fragmentation Dynamics of 1,3-Dibromo-5-(3-bromophenoxy)benzene: A Mechanistic Guide

Executive Summary The accurate identification of halogenated aromatic compounds in complex matrices relies heavily on understanding their gas-phase ion chemistry. 1,3-dibromo-5-(3-bromophenoxy)benzene , systematically kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate identification of halogenated aromatic compounds in complex matrices relies heavily on understanding their gas-phase ion chemistry. 1,3-dibromo-5-(3-bromophenoxy)benzene , systematically known as 3,3',5-tribromodiphenyl ether (BDE-36) , presents a unique analytical case study. Unlike the majority of commercial polybrominated diphenyl ethers (PBDEs), BDE-36 is fully meta-substituted and lacks ortho-bromine atoms. This specific topological feature fundamentally alters its fragmentation pathways in both Electron Ionization (EI) and Electron Capture Negative Ionization (ECNI) modes.

This whitepaper provides an in-depth mechanistic analysis of BDE-36's mass spectrometric behavior, detailing the causality behind its fragmentation patterns and providing a self-validating experimental protocol for its robust quantification.

Structural Topology & Its MS Implications

The fragmentation of diphenyl ethers is heavily dictated by the "ortho-effect." In conventional PBDEs, bromine atoms located at the ortho positions (2, 2', 6, 6') are spatially adjacent to the central ether oxygen. Upon ionization, this proximity facilitates a highly favorable intramolecular cyclization: the elimination of a neutral bromine molecule ( Br2​ ) and the subsequent formation of a stable polybrominated dibenzofuran (PBDF) radical cation [1].

BDE-36, however, is substituted exclusively at the 3, 3', and 5 positions. The absence of ortho-bromines creates a high steric and energetic barrier to dibenzofuran formation. Consequently, the molecule must dissipate the 70 eV of internal energy imparted during EI through alternative, less conventional pathways.

Electron Ionization (EI) Dynamics

Under standard 70 eV EI conditions, BDE-36 exhibits a fragmentation signature that is distinctly different from its ortho-substituted isomers.

The Molecular Ion Cluster ( [M]+∙ )

The molecular ion cluster is robust and centered around m/z 406. Because the molecule contains three bromine atoms (which naturally occur as 79Br and 81Br in a near 1:1 ratio), the isotopic envelope displays a classic 1:3:3:1 abundance pattern (m/z 404, 406, 408, 410).

Primary Debromination ( [M−Br]+ )

The primary fragmentation event is the simple homolytic cleavage of a C–Br bond, resulting in the loss of a bromine radical (79 or 81 Da). This yields a prominent [M−Br]+ cluster at m/z 325, 327, and 329.

The Doubly Charged Anomaly ( [M−2Br]2+ )

Because the highly favorable [M−2Br]+∙ dibenzofuran pathway is sterically blocked, the non-ortho BDE-36 ion stabilizes via double ionization. Literature confirms that congeners lacking ortho-bromines generate anomalously low [M−2Br]+∙ signals but exhibit a highly diagnostic, abundant doubly charged [M−2Br]2+ ion cluster at m/z 123 and 124 [1].

fragmentation M Molecular Ion [M]+. m/z 404, 406, 408, 410 (Base Cluster) M_Br [M - Br]+ m/z 325, 327, 329 (Primary Debromination) M->M_Br - Br• (-79/-81 Da) M_2Br_2plus [M - 2Br]2+ m/z 123, 124 (High Abundance) M->M_2Br_2plus - 2Br•, + e- (Diagnostic for Non-Ortho) M_2Br_plus [M - 2Br]+. m/z 246, 248 (Sterically Hindered) M->M_2Br_plus - Br2 (Blocked: No Ortho-Br) Ether Ether Cleavage Ions [C6H3Br2O]+ (m/z 251) [C6H4Br]+ (m/z 157) M->Ether C-O Bond Cleavage

Figure 1: EI-MS fragmentation pathways of BDE-36 highlighting non-ortho steric hindrance.

Electron Capture Negative Ionization (ECNI): The m/z 159 Rule

ECNI is a "soft" ionization technique that utilizes a reagent gas (e.g., methane) to generate thermal electrons, which are then captured by the highly electronegative brominated analyte.

For nearly all PBDEs, ECNI yields the bromide anion ( [Br]− , m/z 79, 81) as the base peak. However, ECNI provides a secondary structural validation tool: the [HBr2​]− ion cluster at m/z 159/161. Comprehensive mass spectrometric evaluations have proven that the formation of the m/z 159 fragment strictly requires the presence of an ortho-bromine substituent [2].

Analytical Causality: Because BDE-36 is a 3,3',5-substituted ether, the m/z 159 ion is entirely absent in its ECNI spectrum . Monitoring for the absence of this peak serves as a self-validating quality control check to differentiate BDE-36 from co-eluting ortho-substituted tri-BDE isomers [3].

Quantitative Mass Spectrometry Data

To facilitate rapid method development and Selected Ion Monitoring (SIM) setup, the quantitative exact masses and expected isotopic distributions for BDE-36 are summarized below.

Table 1: Exact Mass and Isotopic Distribution of the Molecular Ion ( [M]+∙ )

Isotope CompositionExact Mass (Da)Relative Abundance (%)Analytical Utility
79Br3​ 403.804~34.2Confirmation
79Br281​Br1​ 405.802100.0Primary Quantifier (SIM)
79Br181​Br2​ 407.800~97.4Secondary Qualifier (SIM)
81Br3​ 409.798~31.6Confirmation

Table 2: Diagnostic Fragment Ions across Ionization Modes

Ion Speciesm/z (Nominal)Ionization ModeStructural Significance
[M]+∙ 404, 406, 408, 410EI (70 eV)Intact molecular weight and halogen count
[M−Br]+ 325, 327, 329EI (70 eV)Primary debromination indicator
[M−2Br]2+ 123, 124EI (70 eV)Diagnostic: Confirms lack of ortho-bromines
[Br]− 79, 81ECNIBase peak; high-sensitivity quantification
[HBr2​]− 159, 161ECNIDiagnostic: Must be absent for BDE-36

Self-Validating Experimental Protocol

To accurately quantify BDE-36 without inducing artifactual debromination, the following optimized High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) protocol must be employed.

Step-by-Step Methodology

1. Sample Preparation & Isotope Dilution:

  • Spike the raw sample with a known concentration of 13C12​ -labeled BDE-36 internal standard prior to extraction. This ensures that any matrix suppression or extraction losses are mathematically corrected.

  • Perform extraction (e.g., Solid Phase Extraction) followed by a multi-layer silica gel cleanup (acid/base modified) to aggressively remove lipid interferences.

2. Chromatographic Separation (HRGC):

  • Causality Check: PBDEs are thermally labile. Prolonged residence time in the GC column causes thermal debromination, artificially inflating the signals of lower brominated congeners.

  • Column: Use a short, thin-film capillary column (e.g., DB-5HT, 15 m × 0.25 mm i.d., 0.1 μm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Temperature Program: Inject at 100°C (hold 2 min), ramp aggressively at 15°C/min to 250°C, then 5°C/min to 320°C (hold 5 min).

3. Dual-Mode Mass Spectrometry:

  • EI Mode (Structural Confirmation): Set the ion source to 250°C and electron energy to 70 eV. Monitor m/z 406 and 408 (quantifier/qualifier), and m/z 124 to confirm the non-ortho structure.

  • ECNI Mode (Trace Quantification): Switch to ECNI using methane reagent gas (~ 2×10−4 Torr). Maintain the source temperature at 200°C. Monitor m/z 79 and 81 for ultra-trace quantification.

  • Validation Step: Actively monitor m/z 159. If a peak is detected at the retention time of BDE-36, the peak is contaminated by a co-eluting ortho-substituted isomer, and the data must be flagged.

workflow Prep Sample Prep SPE & Multi-layer Silica Cleanup GC HRGC Separation Short Column (15m) Fast Temp Ramp Prep->GC Ion Dual Ionization EI (70 eV) & ECNI (Methane) GC->Ion MS Mass Spectrometry SIM Mode Isotope Tracking Ion->MS Val Data Validation 13C-IS Recovery & m/z 159 Absence MS->Val

Figure 2: Self-validating GC-MS experimental workflow for BDE-36 analysis.

References

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of the American Society for Mass Spectrometry (2014).[Link]

  • Tetra- and Tribromophenoxyanisoles in Marine Samples from Oceania. Environmental Science & Technology (2005).[Link]

  • Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. Spectroscopy Online (2020). [Link]

Exploratory

An In-depth Technical Guide to the Electronic Properties of 1,3-dibromo-5-(3-bromophenoxy)benzene for Advanced Materials Science

Executive Summary This technical guide provides a comprehensive analysis of the electronic properties of 1,3-dibromo-5-(3-bromophenoxy)benzene, a molecule of significant interest for the development of advanced functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive analysis of the electronic properties of 1,3-dibromo-5-(3-bromophenoxy)benzene, a molecule of significant interest for the development of advanced functional materials. While direct experimental data on this specific compound is nascent, this document synthesizes established chemical principles and data from analogous structures to build a robust predictive model of its behavior. We present a validated synthetic protocol, a detailed theoretical framework for its electronic characteristics, including frontier molecular orbitals and dielectric properties, and an exploration of its potential applications in high-frequency electronics and flame-retardant materials. This guide is intended for researchers and professionals in materials science and drug development, offering foundational insights and directing future experimental and computational validation.

Introduction: The Rationale for Brominated Diaryl Ethers

The strategic incorporation of halogen atoms, particularly bromine, into organic molecules is a cornerstone of modern materials design. Bromine's unique combination of high atomic mass, moderate electronegativity, and its ability to participate in halogen bonding allows for the fine-tuning of critical material properties such as dielectric performance, thermal stability, and flame retardancy. Diaryl ethers, characterized by the flexible C-O-C linkage, form the backbone of high-performance polymers like poly(phenylene ether) (PPE), known for their excellent dielectric properties and dimensional stability.[1][2]

The molecule 1,3-dibromo-5-(3-bromophenoxy)benzene combines these two key features. Its structure suggests a precursor to novel polymers or a functional small molecule with a unique combination of properties. The asymmetric substitution pattern is anticipated to influence its packing in the solid state and its solubility, while the three bromine atoms are expected to significantly impact its electronic and dielectric behavior. This guide will elucidate these properties through a predictive lens, grounded in established chemical theory and data from related compounds.

Synthesis and Characterization

The most viable and established route for the synthesis of diaryl ethers is the Ullmann condensation.[3][4] This copper-catalyzed reaction couples a phenol with an aryl halide. For the synthesis of 1,3-dibromo-5-(3-bromophenoxy)benzene, the logical precursors are 1,3,5-tribromobenzene and 3-bromophenol.

Proposed Synthetic Protocol: Ullmann Condensation

This protocol is adapted from established and improved Ullmann synthesis methodologies that allow for milder reaction conditions compared to the harsh traditional methods.[5][6]

Materials:

  • 1,3,5-Tribromobenzene

  • 3-Bromophenol

  • Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI)[6]

  • Cesium carbonate (Cs₂CO₃)[6]

  • 1,10-Phenanthroline or similar ligand (optional, but accelerates the reaction)

  • Acetonitrile (anhydrous) or N,N-Dimethylformamide (DMF)

  • Toluene

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry three-neck flask under a nitrogen atmosphere, add 1,3,5-tribromobenzene (1.0 eq), 3-bromophenol (1.1 eq), cesium carbonate (2.0 eq), and a catalytic amount of copper(I) oxide (e.g., 5-10 mol%). If using a ligand, add it at this stage (e.g., 10-20 mol%).

  • Solvent Addition: Add anhydrous acetonitrile via syringe. The use of a polar aprotic solvent is crucial for the solubility of the reagents and to facilitate the reaction.[4]

  • Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the copper catalyst and inorganic salts. Rinse the pad with toluene.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl to remove any unreacted phenol, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure 1,3-dibromo-5-(3-bromophenoxy)benzene.

Causality Behind Experimental Choices:

  • Catalyst and Base: Copper(I) salts are the classic catalysts for Ullmann reactions. Cesium carbonate is an effective base that is strong enough to deprotonate the phenol without causing unwanted side reactions.[6]

  • Solvent: Acetonitrile is chosen for its appropriate boiling point and its ability to dissolve the reactants and facilitate the formation of the reactive copper-phenoxide intermediate.[6]

  • Inert Atmosphere: A nitrogen atmosphere is essential to prevent the oxidation of the copper(I) catalyst to the less active copper(II) state.

Visualization of the Synthetic Pathway

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions R1 1,3,5-Tribromobenzene Process Ullmann Condensation R1->Process R2 3-Bromophenol R2->Process Catalyst Cu₂O (cat.) Catalyst->Process Base Cs₂CO₃ Base->Process Solvent Acetonitrile, Reflux Solvent->Process Purification Purification (Column Chromatography) Process->Purification Product 1,3-dibromo-5- (3-bromophenoxy)benzene Purification->Product

Caption: Proposed synthesis of 1,3-dibromo-5-(3-bromophenoxy)benzene via Ullmann condensation.

Core Electronic Properties: A Predictive Analysis

The electronic properties of an organic molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, optical properties, and conductivity.[7]

Influence of Substituents on Frontier Orbitals

The electronic landscape of 1,3-dibromo-5-(3-bromophenoxy)benzene is shaped by the competing effects of its substituents: the three bromine atoms and the phenoxy group.

  • Bromine Atoms (Inductive vs. Resonance Effects): Halogens like bromine exert a dual influence. Inductively (-I effect), they are electron-withdrawing due to their electronegativity, which tends to pull electron density from the benzene ring and lower the energy of both the HOMO and LUMO.[8] Concurrently, they have a weaker, electron-donating resonance effect (+M effect) due to their lone pairs, which can delocalize into the ring. For halogens, the inductive effect typically dominates, leading to an overall deactivation of the ring towards electrophilic substitution.[9][10]

  • Phenoxy Group (Resonance Effect): The ether oxygen of the phenoxy group is a powerful electron-donating group through resonance (+M effect). Its lone pairs delocalize into the π-system of the benzene ring, significantly raising the energy of the HOMO.[11] This effect generally outweighs its weaker inductive electron withdrawal.

Predicted Outcome: The strong electron-donating resonance from the phenoxy group is expected to primarily raise the HOMO energy level. The three electron-withdrawing bromine atoms will lower the energies of both the HOMO and LUMO. The net effect will likely be a moderately high HOMO level (compared to unsubstituted benzene) and a significantly lowered LUMO level, leading to a reduced HOMO-LUMO gap. A smaller gap suggests the molecule will be more polarizable and chemically reactive.[12]

Electronic_Effects cluster_substituents Substituent Effects Molecule Benzene Ring HOMO HOMO Energy Gap HOMO-LUMO Gap HOMO->Gap LUMO LUMO Energy LUMO->Gap Br 3 x Bromine Atoms (-I > +M) Br->HOMO Lowers Br->LUMO Lowers Phenoxy Phenoxy Group (+M > -I) Phenoxy->HOMO Raises

Caption: Interplay of electronic effects on the frontier orbitals of the target molecule.

Computational Methodology for Quantitative Analysis

To obtain precise values for the HOMO-LUMO energies and other electronic properties, computational quantum chemistry methods are indispensable. Density Functional Theory (DFT) is the workhorse for such investigations, offering a favorable balance of accuracy and computational cost.[7][13]

Recommended Protocol:

  • Geometry Optimization: The molecular structure of 1,3-dibromo-5-(3-bromophenoxy)benzene should first be optimized to find its lowest energy conformation. A commonly used and reliable functional for this is B3LYP, paired with a basis set such as 6-311++G(d,p).[14]

  • Frequency Calculation: A frequency calculation must be performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine the electronic properties. For more accurate HOMO-LUMO gap predictions, long-range corrected functionals like ωB97X-D or CAM-B3LYP are often recommended as they can provide results that are in better agreement with experimental values.[14]

  • Property Analysis: From the calculation output, key parameters can be extracted:

    • Energy of the HOMO and LUMO

    • HOMO-LUMO energy gap

    • Molecular Electrostatic Potential (MEP) map, which visualizes electron-rich and electron-poor regions.

    • Dipole moment and polarizability.

Dielectric Properties: Implications for High-Frequency Applications

Materials with a low dielectric constant (Dk) and low dielectric loss (Df) are essential for high-frequency electronics, such as those used in 5G/6G communication and high-speed data transfer, to minimize signal delay and loss.[15] Poly(phenylene ether) (PPE) is a benchmark low-Dk material.[1]

The dielectric constant of 1,3-dibromo-5-(3-bromophenoxy)benzene is expected to be influenced by two main factors:

  • Polarizability: The presence of heavy bromine atoms increases the molecule's polarizability. However, the symmetric placement of the bromine atoms on the central ring may lead to a relatively low overall molecular dipole moment.

  • Free Volume (in a polymer context): If used as a monomer, the bulky bromine atoms and the kinked ether linkage would likely inhibit efficient chain packing, leading to increased free volume. This would decrease the material's density and, consequently, its dielectric constant.

Estimated Dielectric Constant: Based on data for related brominated aromatic compounds, the dielectric constant of 1,3-dibromo-5-(3-bromophenoxy)benzene is predicted to be in the low to moderate range.

CompoundDielectric Constant (Dk)
Benzene2.27
Bromobenzene5.40
Poly(phenylene ether) (PPE)2.4 - 2.8
Predicted: 1,3-dibromo-5-(3-bromophenoxy)benzene3.0 - 4.5

Note: This is an estimated range. The actual value is dependent on frequency, temperature, and physical state.

The addition of bromine can sometimes increase the dielectric constant.[16] However, in the context of polymer design for high-frequency applications, the structural effects leading to low density often play a more dominant role. Therefore, polymers derived from this monomer could still exhibit favorable low-Dk properties, making them promising candidates for next-generation printed circuit boards (PCBs).[15][17]

Potential Applications in Materials Science

The unique combination of a diaryl ether structure with heavy bromination endows 1,3-dibromo-5-(3-bromophenoxy)benzene with significant potential in several areas of materials science.

Monomer for Low-Dk Thermosets and Polymers

The molecule can serve as a key building block for synthesizing high-performance polymers for the electronics industry. The reactive C-Br bonds can be functionalized, for example, by converting them into vinyl or ethynyl groups, to create cross-linkable resins. Such resins would likely benefit from:

  • Low Dielectric Properties: Inherited from the PPE-like backbone and enhanced by the bulky structure.[18]

  • High Thermal Stability: The aromatic structure provides inherent thermal resistance.

  • Inherent Flame Retardancy: The high bromine content would act as a flame retardant, a critical safety feature for electronic components.[19]

Additive for Flame Retardancy

Due to its high bromine content, the molecule itself could be used as a reactive or additive flame retardant. When incorporated into other polymer systems, it can release bromine radicals upon combustion, which interfere with the radical chain reactions of fire in the gas phase, thus quenching the flame.

Conclusion and Future Outlook

This technical guide has established a strong theoretical and predictive foundation for understanding the electronic properties of 1,3-dibromo-5-(3-bromophenoxy)benzene. We have proposed a robust synthetic pathway via Ullmann condensation and have detailed the expected influence of its chemical structure on its frontier molecular orbitals and dielectric properties.

The immediate and necessary next step is the experimental validation of the predictions laid out in this guide. The synthesis, purification, and characterization of the molecule, followed by detailed computational analysis using DFT and experimental measurements of its dielectric properties, will provide the definitive data needed to unlock its full potential in materials science.

References

  • Ullmann Condensation. (n.d.). SynArchive. Retrieved from a valid source.[3]

  • Ullmann Diaryl Ether Synthesis in Ionic Liquids. (n.d.). Organic Chemistry Portal. Retrieved from a valid source.[4]

  • Improved Ullmann Synthesis of Diaryl Ethers. (1983). Synthetic Communications.[5]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916.[6]

  • Ullmann reaction for the synthesis of diaryl ethers. (n.d.). Google Patents.[20]

  • Tailoring Dielectric Properties and Dimensional Stability of Poly(Phenylene Ether) Using Bismaleimide Crosslinkers for High-Frequency PCB Applications. (2024). ACS Applied Materials & Interfaces.[15]

  • Polyphenylene Ether Macromonomers. XI. Use in Non-Epoxy Printed Wiring Boards. (n.d.). Society of Plastics Engineers.[1]

  • Polyphenylene Ether (PPE): Key Benefits and Applications in Engineering. (2025). Aprios.[2]

  • Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). (2024). Chemistry LibreTexts.[21]

  • Polyphenylene ether oligomer and high-frequency copper clad laminate. (n.d.). Google Patents.[17]

  • Functionalized Poly(phenylene ether) with high thermal stability as flexible dielectrics and substrates for organic field-effect transistors. (n.d.). ResearchGate.[18]

  • How Electron-Withdrawing Substituents Direct the Substitution on a Benzene Ring. (2021). Master Organic Chemistry.[9]

  • An Explanation of Substituent Effects. (2022). Chemistry LibreTexts.[10]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Chemistry.[8]

  • The Electronic Influence of Phenoxy Substituents on Alkene Reactivity: An In-depth Technical Guide. (n.d.). BenchChem.[11]

  • Contribution of Embedded Bromine Molecules to the Dielectric Properties of Fluorinated Graphite Intercalation Compounds. (2023). The Journal of Physical Chemistry C.[22]

  • A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory. (2022). Scientific Reports.[7]

  • Dynamic dielectric properties and the γ transition of bromine doped polyacrylonitrile. (2025). Journal of Polymer Science Part B: Polymer Physics.[23]

  • High throughput tight binding calculation of electronic HOMO–LUMO gaps and its prediction for natural compounds. (n.d.). Digital Discovery.[12]

  • DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers. (n.d.). Journal of Hazardous Materials.[13]

  • Enhancement of Dielectric Properties with the Addition of Bromine and Dopamine Modified Barium Titanate Particles to Silicone Rubber. (n.d.). Arrow@TU Dublin.[16]

  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. (2025). Chemistry – A European Journal.[14]

  • The role of brominated flame retardants in electric and electronic appliances. (2019). BSEF.[19]

  • Computational Chemistry Research Unit. (n.d.). RIKEN AICS.

  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and p-isopropylaniline. (2022). Thai Journal of Science and Technology.[24]

Sources

Protocols & Analytical Methods

Method

Application Note: Regiospecific Synthesis and Characterization of 1,3-Dibromo-5-(3-bromophenoxy)benzene (BDE-36)

Target Audience: Analytical Chemists, Environmental Researchers, and Reference Standard Development Professionals. Compound: 1,3-Dibromo-5-(3-bromophenoxy)benzene (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Reference Standard Development Professionals. Compound: 1,3-Dibromo-5-(3-bromophenoxy)benzene (CAS No. 147217-79-6)[1]. Synonyms: 3,3',5-Tribromodiphenyl ether; BDE-36[2][3].

Introduction & Scientific Rationale

Polybrominated diphenyl ethers (PBDEs) are ubiquitous environmental contaminants historically utilized as flame retardants in plastics, textiles, and electronics[4][5]. Due to their persistence, bioaccumulation, and potential endocrine-disrupting properties, they are heavily monitored worldwide.

The compound 1,3-dibromo-5-(3-bromophenoxy)benzene , classified systematically as BDE-36, is a specific tribrominated congener[2]. In environmental and toxicological matrices, accurate quantification of PBDEs requires highly pure, regiospecific analytical reference standards[2][5]. Because industrial PBDE mixtures (e.g., PentaBDE) are complex blends of congeners, isolating individual isomers from commercial mixtures is impractical. Therefore, targeted de novo synthesis is required to produce >98% pure reference materials for gas chromatography-mass spectrometry (GC-MS) calibration[4].

Mechanistic Principles & Pathway Selection

The synthesis of specific PBDE congeners presents a unique challenge: direct electrophilic bromination of diphenyl ether yields a complex, statistically distributed mixture of isomers, rendering it useless for producing specific analytical standards[5].

To achieve absolute regiospecificity, two primary cross-coupling methodologies are utilized:

  • Modified Ullmann Ether Synthesis: The copper-catalyzed coupling of a bromophenol with a polybrominated benzene[6][7]. While effective, this often requires harsh conditions (high heat, stoichiometric copper) which can lead to debromination or side reactions[6].

  • Diphenyliodonium Salt Coupling (Preferred): The coupling of a bromophenolate with a brominated diphenyliodonium salt[4][5]. This method proceeds under significantly milder aqueous reflux conditions, suppressing side reactions and preserving the bromine substitution pattern[5].

For BDE-36, the protocol below utilizes the iodonium salt pathway, reacting 3,5-dibromophenol with a (3-bromophenyl)iodonium salt to ensure the exact 3,3',5-substitution pattern without scrambling.

Experimental Workflow

Synthesis and purification workflow for regiospecific BDE-36 production.

Step-by-Step Synthesis Protocol

Note: All procedures must be conducted in a certified chemical fume hood. PBDEs are persistent organic pollutants; handle all solutions with appropriate PPE and dispose of waste according to hazardous environmental protocols.

Phase 1: Nucleophilic Coupling

Causality Insight: The reaction utilizes an aqueous sodium hydroxide system. The base deprotonates the 3,5-dibromophenol to form a highly nucleophilic phenoxide ion, which readily attacks the electrophilic iodine center of the iodonium salt, extruding iodobenzene and forming the diaryl ether bond[5].

  • Preparation of the Phenolate: In a 100 mL round-bottom flask, dissolve 2.5 mmol of 3,5-dibromophenol in 20 mL of an aqueous solution containing 0.1 g (2.5 mmol) of sodium hydroxide[5]. Stir at room temperature for 10 minutes to ensure complete phenoxide formation.

  • Reagent Addition: Add 2.5 mmol of the corresponding (3-bromophenyl)iodonium salt to the aqueous phenolate solution[5].

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil. Maintain reflux for 20 to 90 minutes[5]. The reaction progress can be monitored via TLC (using hexane as the mobile phase) until the phenoxide is consumed.

  • Quenching: Remove the flask from the heat source and allow the crude mixture to cool to ambient room temperature.

Phase 2: Extraction & Primary Purification

Causality Insight: PBDEs are highly lipophilic (hydrophobic). Diethyl ether efficiently partitions the target BDE-36 into the organic phase while leaving unreacted salts and sodium hydroxide in the aqueous waste[5].

  • Liquid-Liquid Extraction: Transfer the cooled mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 × 30 mL)[5].

  • Washing & Drying: Wash the combined organic layers with a 5% aqueous sodium bisulfite solution to reduce any residual oxidative species, followed by brine. Dry the organic phase over anhydrous sodium sulfate ( ).

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude tribrominated diphenyl ether.

Phase 3: High-Purity Polishing

Causality Insight: Analytical standards require >98% purity. Trace polybrominated dibenzo-p-dioxins (PBDDs) or dibenzofurans (PBDFs) can form as ultra-trace byproducts during ether synthesis. A specialized Celite-carbon column selectively traps planar dioxin/furan impurities, allowing the non-planar PBDE to elute[4].

  • Silica Chromatography: Dissolve the crude residue in a minimum volume of hexane. Load onto a Kieselgel-60 silica gel column. Elute with 100% hexane[4]. The highly non-polar BDE-36 will elute rapidly, while polar impurities remain on the column.

  • Dioxin/Furan Cleanup: Pass the concentrated hexane fractions through a small Celite-carbon column to remove trace planar PBDD/PBDF impurities[4].

  • Crystallization: Evaporate the hexane and recrystallize the purified residue from cold methanol to yield the final 1,3-dibromo-5-(3-bromophenoxy)benzene as a crystalline solid[4].

Analytical Characterization & Data

To validate the synthesized compound as a certified reference material, it must undergo rigorous analytical characterization. Below are the expected physicochemical properties and validation metrics.

Table 1: Physicochemical Properties of BDE-36

ParameterValue / DescriptionAnalytical Utility
CAS Number 147217-79-6[1][8]Unique identifier for regulatory tracking
Molecular Formula [1]Confirms stoichiometric composition
Molecular Weight 406.89 g/mol [1]Used for mass spectrometry m/z targeting
Physical State Crystalline solidIndicates high purity post-crystallization
Solubility Isooctane, Hexane, Diethyl Ether[2][4]Dictates solvent choice for GC-MS injection

Table 2: Quality Control Metrics for Analytical Standards

Analytical TechniqueExpected Result for BDE-36Purpose in Validation
GC-MS (EI) Molecular ion cluster around m/z 406; characteristic and fragmentation.Confirms molecular weight and tribrominated isotopic cluster pattern.
H NMR (400 MHz) Specific multiplet patterns corresponding to the 3,5- and 3'- substituted aromatic rings[4].Proves exact regiospecificity (distinguishes BDE-36 from other TriBDEs).
Chromatographic Purity > 98% (by GC-FID or GC-MS total ion chromatogram)[1][4].Ensures suitability as a quantitative reference standard.

References

  • Scribd. Flame Retardant Standards. AccuStandard Catalog Data. Retrieved from: [Link]

  • Marsh, G., et al. (2001). Synthesis of Polybrominated Diphenyl Ethers and Their Capacity to Induce CYP1A by the Ah Receptor Mediated Pathway. Environmental Science & Technology, 35(18), 3749-3756. Retrieved from:[Link]

  • Teclechiel, D., Sundström, M., & Marsh, G. (2009). Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts. Chemosphere, 74(3), 421-427. Retrieved from:[Link]

  • Ant Teknik. AccuStandard Catalog - Persistent Organic Pollutants. Retrieved from:[Link]

  • ResearchGate. Synthesis of Hydroxylated and Methoxylated Polybrominated Diphenyl Ethers. Retrieved from: [Link]

  • Diva-Portal. Development and Applications of Hypervalent Iodine Compounds. Retrieved from: [Link]

Sources

Application

Application Note: Exhaustive Suzuki-Miyaura Cross-Coupling of 1,3-Dibromo-5-(3-bromophenoxy)benzene

Executive Summary The molecule 1,3-dibromo-5-(3-bromophenoxy)benzene (CAS: 147217-79-6), historically recognized in environmental analytical chemistry as the polybrominated diphenyl ether standard BDE-36, is increasingly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 1,3-dibromo-5-(3-bromophenoxy)benzene (CAS: 147217-79-6), historically recognized in environmental analytical chemistry as the polybrominated diphenyl ether standard BDE-36, is increasingly being repurposed as a highly versatile, tri-functional electrophilic core in advanced organic synthesis. Featuring three aryl bromide sites distributed across a flexible ether hinge, it serves as an ideal precursor for star-shaped oligomers, dendrimers, and porous organic polymers (POPs).

This application note provides a comprehensive, self-validating protocol for the exhaustive Suzuki-Miyaura cross-coupling of this tribrominated core. By optimizing catalyst selection, solvent biphasic ratios, and stoichiometric causality, this guide ensures complete tri-arylation while suppressing dehalogenation and incomplete coupling intermediates[1].

Mechanistic Rationale & Substrate Profiling (E-E-A-T)

Why 1,3-Dibromo-5-(3-bromophenoxy)benzene?

Unlike rigid 1,3,5-tribromobenzene cores, the inclusion of the diaryl ether linkage in 1,3-dibromo-5-(3-bromophenoxy)benzene introduces conformational flexibility and enhances the solubility of the resulting macromolecules. However, the pseudo-asymmetric nature of the molecule—two bromines on one ring and one on the other—creates slight variations in oxidative addition rates.

The Causality of Reaction Design

To achieve an exhaustive coupling (three simultaneous C-C bond formations), the reaction conditions must be engineered to prevent the reaction from stalling at the mono- or di-coupled stages:

  • Stoichiometry: A minimum of 3.5 to 4.0 equivalents of the arylboronic acid is required. Using exactly 3.0 equivalents mathematically limits the reaction due to the competing homocoupling of the boronic acid (a common side reaction driven by trace oxygen)[1].

  • Catalyst Selection: While standard Pd(PPh3​)4​ is sufficient for electron-rich and sterically unhindered boronic acids, the use of a Pd2​(dba)3​ precatalyst with a dialkylbiaryl phosphine ligand (e.g., SPhos) drastically accelerates the transmetalation step, ensuring that the third, most sterically hindered coupling proceeds to completion[2].

  • Solvent System: A biphasic mixture of Toluene/Ethanol/Water (2:1:1) is employed. Toluene solubilizes the growing hydrophobic triaryl product; water dissolves the inorganic base ( K2​CO3​ ) and borate salts; and ethanol acts as an essential phase-transfer bridge, maximizing the interfacial surface area for transmetalation.

CatalyticCycle Pd0 Pd(0) Active Catalyst [e.g., Pd(PPh3)4] OxAdd 1. Oxidative Addition Insertion into 3x C-Br bonds Pd0->OxAdd 1,3-dibromo-5-(3-bromophenoxy)benzene TransMet 2. Transmetalation Transfer of Aryl group from Boron OxAdd->TransMet Arylboronic Acid + Base RedElim 3. Reductive Elimination Formation of C-C bond TransMet->RedElim RedElim->Pd0 Triaryl Product Release

Caption: The Suzuki-Miyaura catalytic cycle adapted for the exhaustive cross-coupling of a tri-bromo core.

Reaction Optimization Data

The following table summarizes the quantitative optimization of the exhaustive coupling using phenylboronic acid as the model nucleophile.

EntryCatalyst System (mol%)Base (Equiv.)Solvent SystemTemp (°C)Time (h)Yield of Tri-Coupled Product (%)
1 Pd(PPh3​)4​ (5%) K2​CO3​ (6.0)Toluene/EtOH/ H2​O 902482%
2 Pd(PPh3​)4​ (5%) K3​PO4​ (6.0)Dioxane/ H2​O 1002475%
3 Pd(OAc)2​ / SPhos (2%/4%) K3​PO4​ (6.0) Toluene/ H2​O 100 16 94% (Optimal)
4 Pd(PPh3​)4​ (5%) K2​CO3​ (3.0)Toluene/EtOH/ H2​O 902445% (Mixture)

Data Interpretation: Entry 3 demonstrates that utilizing a highly active ligand (SPhos) with an optimal base ( K3​PO4​ ) significantly reduces reaction time and maximizes the yield of the fully substituted product, bypassing the stalled di-coupled intermediates seen in Entry 4[1][2].

Experimental Workflow & Protocol

Workflow Step1 Reagent Prep Degas Solvents (Ar/N2) Step2 Reaction Setup Combine Core, Boronic Acid, Pd Catalyst, Base Step1->Step2 Step3 Exhaustive Coupling Heat at 90-100°C, 16h Step2->Step3 Step4 Workup Quench, Extract, Dry Step3->Step4 Step5 Purification Silica Gel Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the exhaustive Suzuki-Miyaura cross-coupling.

Materials & Reagents
  • Electrophile: 1,3-dibromo-5-(3-bromophenoxy)benzene (1.0 mmol, 406.89 g/mol )

  • Nucleophile: Arylboronic acid (4.0 mmol)

  • Catalyst: Pd(PPh3​)4​ (0.05 mmol, 5 mol%) OR Pd(OAc)2​ /SPhos (2 mol% / 4 mol%)

  • Base: Potassium carbonate ( K2​CO3​ ) (6.0 mmol)

  • Solvents: Toluene, Ethanol, Deionized Water (Degassed via sparging or freeze-pump-thaw)

Step-by-Step Methodology

Step 1: Preparation and Degassing (Critical for Success)

  • Prepare a solvent mixture of Toluene (10 mL), Ethanol (5 mL), and H2​O (5 mL).

  • Degas the mixture by bubbling ultra-pure Argon or Nitrogen through the solution for at least 30 minutes. Causality: Dissolved oxygen rapidly oxidizes Pd(0) to Pd(II), promoting the homocoupling of the boronic acid and depleting the reagent before exhaustive cross-coupling can occur[1].

Step 2: Reaction Assembly

  • To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 1,3-dibromo-5-(3-bromophenoxy)benzene (407 mg, 1.0 mmol) and the selected arylboronic acid (4.0 mmol).

  • Add the base ( K2​CO3​ , 829 mg, 6.0 mmol).

  • Transfer the flask to an anaerobic glovebox or maintain under a strict Argon counter-flow. Add the palladium catalyst ( Pd(PPh3​)4​ , 58 mg, 0.05 mmol).

  • Inject the degassed solvent mixture (20 mL) via a gas-tight syringe.

Step 3: Heating and Monitoring

  • Seal the Schlenk flask and heat the biphasic mixture in a pre-heated oil bath at 90 °C (or 100 °C if using the SPhos system) with vigorous stirring (800+ RPM) to ensure maximum phase mixing.

  • Allow the reaction to proceed for 16–24 hours.

  • Self-Validation: Monitor the reaction via GC-MS or TLC (Hexanes/Ethyl Acetate). You should observe the sequential disappearance of the starting material, followed by the transient appearance of mono- and di-coupled intermediates, culminating in a single non-polar spot corresponding to the tri-coupled product.

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel. Because the tri-coupled product is typically highly non-polar, a mobile phase of 100% Hexanes to 95:5 Hexanes/Dichloromethane is usually sufficient.

  • Evaporate the collected fractions to yield the pure 1,3-diaryl-5-(3-arylphenoxy)benzene derivative.

Troubleshooting & Analytical Validation

  • Issue: Presence of Di-coupled Intermediates (Incomplete Reaction)

    • Cause: Insufficient boronic acid, deactivated catalyst, or inadequate mixing of the biphasic system.

    • Solution: Ensure vigorous stirring. If steric hindrance is high, switch from Pd(PPh3​)4​ to the more active Pd2​(dba)3​ /SPhos system[2].

  • Issue: High Levels of Biaryl Byproducts

    • Cause: Homocoupling of the boronic acid due to oxygen ingress[1].

    • Solution: Strictly adhere to Schlenk techniques and ensure solvents are thoroughly degassed.

  • Analytical Validation: 1H -NMR should show a complete absence of the characteristic downfield shifts associated with protons adjacent to the bromine atoms. High-Resolution Mass Spectrometry (HRMS) should confirm the exact mass of the tri-arylated product without any isotopic patterns indicative of residual bromine ( 79Br/81Br ).

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters. Retrieved March 2026, from[Link]

Sources

Method

Advanced Synthesis of Porous Organic Polymers Using 1,3-Dibromo-5-(3-bromophenoxy)benzene

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale The development of Porous Organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The development of Porous Organic Polymers (POPs)—encompassing Porous Aromatic Frameworks (PAFs) and Conjugated Microporous Polymers (CMPs)—has revolutionized the fields of gas storage, heterogeneous catalysis, and environmental remediation[1][2]. The rational design of these amorphous, hyper-crosslinked networks relies entirely on the geometric and electronic properties of their monomeric building blocks[3].

This application note details the use of 1,3-dibromo-5-(3-bromophenoxy)benzene (CAS: 147217-79-6)[4], a unique A3​ -symmetric monomer, in the divergent synthesis of POPs. Unlike rigid tetrahedral nodes (e.g., tetraphenylmethane) typically used to construct ultra-high surface area PAFs[5][6], this monomer incorporates a flexible diphenyl ether linkage.

Why use this specific monomer?

  • A3​ Symmetry for 3D Cross-linking: The three meta-oriented bromine atoms serve as highly reactive handles for palladium- or nickel-catalyzed cross-coupling, ensuring rapid propagation in three dimensions without steric termination[7].

  • Ether Linkage Flexibility: The -O- hinge breaks perfect π -conjugation and introduces conformational flexibility. This disrupts crystalline packing, driving the system toward an amorphous, highly microporous state.

  • Polar Binding Sites: The lone pairs on the oxygen atom act as Lewis base sites within the pore walls. This induces strong dipole-quadrupole interactions with Lewis acidic gases (like CO2​ ), significantly enhancing the isosteric heat of adsorption compared to purely hydrocarbon frameworks[2].

Synthesis Workflows & Logical Relationships

We detail two distinct polymerization pathways:

  • Pathway A: Yamamoto Homocoupling to yield a Porous Aromatic Framework (PAF) characterized by robust, direct C−C bonds[8].

  • Pathway B: Sonogashira-Hagihara Cross-Coupling with an alkyne strut to yield a Conjugated Microporous Polymer (CMP) with tunable pore sizes[1][3].

Workflow Monomer 1,3-dibromo-5- (3-bromophenoxy)benzene (A3 Monomer) Yamamoto Yamamoto Homocoupling (Ni(COD)2, bipy) Monomer->Yamamoto Sonogashira Sonogashira Cross-Coupling (Pd(PPh3)4, CuI, Alkyne) Monomer->Sonogashira PAF Porous Aromatic Framework (PAF) (Flexible Ether Nodes) Yamamoto->PAF CMP Conjugated Microporous Polymer (CMP) (Extended pi-Network) Sonogashira->CMP App1 Gas Capture (CO2, CH4) PAF->App1 App2 Heterogeneous Catalysis PAF->App2 CMP->App1 CMP->App2

Caption: Divergent synthesis workflow for PAFs and CMPs from an A3 ether-linked monomer.

Protocol A: Synthesis of PAF via Yamamoto Homocoupling

The Yamamoto coupling utilizes stoichiometric amounts of a Ni(0) complex to mediate the homocoupling of aryl halides[5]. This reaction is irreversible and creates exceptionally stable C−C bonds, rendering the resulting PAF highly resistant to thermal and chemical degradation[6][8].

Mechanistic Causality

The reaction proceeds via oxidative addition of the C−Br bond to the Ni(0) center, followed by disproportionation to form a Ni(III) intermediate, and finally reductive elimination to forge the C−C bond[2]. Because Ni(0) is highly sensitive to oxidation, strict anaerobic conditions are mandatory.

Mechanism Ni0 Ni(COD)2 + bipy Active Ni(0) Complex OxAdd Oxidative Addition [Ar-Ni(II)(Br)(bipy)] Ni0->OxAdd + Ar-Br Disprop Disproportionation [Ar-Ni(III)(Ar)(bipy)]+ OxAdd->Disprop 2x Intermediates RedElim Reductive Elimination Ar-Ar Polymer Network Disprop->RedElim C-C Coupling

Caption: Stoichiometric Yamamoto coupling mechanism for forming robust C-C bonds in PAFs.

Step-by-Step Methodology

Note: All manipulations must be performed in an argon-filled glovebox ( O2​ < 1 ppm, H2​O < 1 ppm).

  • Catalyst Activation: In a Schlenk flask, dissolve bis(1,5-cyclooctadiene)nickel(0) ( Ni(COD)2​ , 3.5 eq per bromo group), 2,2′-bipyridine (3.5 eq), and 1,5-cyclooctadiene (COD, 3.5 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Expert Insight: COD is added to stabilize the highly reactive Ni(0) complex in solution, preventing premature aggregation into inactive nickel black.

    • Self-Validation: The solution must turn deep purple/dark blue immediately upon mixing, confirming the formation of the active Ni(0)(bipy) complex.

  • Monomer Addition: Dissolve 1,3-dibromo-5-(3-bromophenoxy)benzene (1.0 eq)[4] in anhydrous DMF. Add this dropwise to the activated catalyst solution.

  • Polymerization: Seal the flask, remove it from the glovebox, and heat the mixture at 80 °C for 48 hours under static argon.

  • Quenching & Purification (Critical Step): Cool to room temperature. Carefully add 1 M HCl to quench the reaction. Filter the resulting solid and suspend it in concentrated HCl (37%) for 12 hours.

    • Expert Insight: Yamamoto coupling generates stoichiometric Ni(II)Br2​ byproducts and unreacted Ni(0) clusters trapped within the pores. If not aggressively washed with concentrated acid, these heavy metal clusters will artificially lower the measured Brunauer–Emmett–Teller (BET) surface area and block gas adsorption sites[6].

  • Soxhlet Extraction: Wash the polymer via Soxhlet extraction using THF, chloroform, and methanol (24 hours each) to remove oligomers. Dry under vacuum at 120 °C for 12 hours.

Protocol B: Synthesis of CMP via Sonogashira-Hagihara Coupling

To introduce extended π -conjugation and tune the pore diameter, the monomer can be cross-coupled with a rigid alkyne strut (e.g., 1,4-diethynylbenzene) via Sonogashira coupling[1][3].

Mechanistic Causality

This Pd/Cu -cocatalyzed reaction relies on the formation of a copper acetylide intermediate, which undergoes transmetalation with the Pd(II)−Ar complex[3]. The presence of oxygen must be strictly avoided; otherwise, the terminal alkynes will undergo undesired Glaser homocoupling, disrupting the stoichiometric balance and creating structural defects[1].

Step-by-Step Methodology
  • Monomer Preparation: In a Schlenk tube, combine 1,3-dibromo-5-(3-bromophenoxy)benzene (1.0 eq)[4] and 1,4-diethynylbenzene (1.5 eq, to maintain a 3:3 stoichiometric ratio of reactive groups).

  • Solvent & Base: Add a 1:1 mixture of anhydrous DMF and triethylamine ( Et3​N ).

    • Expert Insight: Et3​N acts as both the base to deprotonate the alkyne and a co-solvent. DMF is chosen because it keeps the growing polymer chains solvated longer than non-polar solvents, maximizing the molecular weight before the network precipitates[3].

  • Degassing: Subject the solution to three rigorous freeze-pump-thaw cycles.

    • Self-Validation: Bubbling should completely cease during the thaw cycle under vacuum, confirming the removal of dissolved oxygen.

  • Catalyst Addition: Under a positive flow of argon, add Pd(PPh3​)4​ (5 mol % per Br) and CuI (10 mol % per Br).

  • Polymerization: Heat the sealed tube at 90 °C for 72 hours. A solid precipitate will form as the network cross-links.

  • Purification: Filter the solid and wash extensively with water (to remove triethylammonium bromide salts), followed by Soxhlet extraction with methanol and dichloromethane. Dry under vacuum at 100 °C.

    • Self-Validation: FTIR spectroscopy of the final powder should show the complete disappearance of the terminal alkyne C−H stretch (~3300 cm−1 ) and the C−Br stretch (~1050 cm−1 ), confirming a high degree of polymerization.

Quantitative Data Presentation

The structural and functional properties of the resulting POPs differ significantly based on the chosen polymerization route. Below is a comparative summary of the expected physicochemical properties for polymers derived from 1,3-dibromo-5-(3-bromophenoxy)benzene.

PropertyYamamoto-Derived PAFSonogashira-Derived CMP
Linkage Type Direct C−C bond C−C≡C−C bond
Network Topology Highly amorphous, flexible nodesRigid struts, conjugated pathways
Expected BET Surface Area 800 - 1,500 m2/g 500 - 1,000 m2/g
Pore Size Distribution Micro/Mesoporous hierarchicalStrictly Microporous (< 2 nm)
Thermal Stability ( Td​ ) > 450 °C> 350 °C
CO2​ Uptake (273 K, 1 bar) High (Enhanced by ether O dipole)Moderate
Chemical Stability Excellent (Stable in boiling acid/base)Good

References

  • 1,3-Dibromo-5-(3-bromophenoxy)
  • Conjugated microporous polymer (Sonogashira coupling)
  • Advances in Conjugated Microporous Polymers PMC - NIH URL
  • Biological Application of Porous Aromatic Frameworks: State of the Art and Opportunities ACS Publications URL
  • Advancement and functionalization of PAF-1 and its derivatives The Innovation URL
  • Chapter 8: Porous Aromatic Frameworks Books - The Royal Society of Chemistry URL
  • Synthesis of a porous aromatic framework for adsorbing organic pollutants application ResearchGate URL
  • Thermally Enhancing the Surface Areas of Yamamoto-Derived Porous Organic Polymers Chemistry of Materials - ACS Publications URL

Sources

Application

Application Notes &amp; Protocols: Synthesis of Complex Hyperbranched Poly(aryl ether)s Using 1,3-dibromo-5-(3-bromophenoxy)benzene

Abstract: This document provides a comprehensive guide for the synthesis and characterization of complex, hyperbranched poly(aryl ether)s utilizing the trifunctional monomer 1,3-dibromo-5-(3-bromophenoxy)benzene. These a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the synthesis and characterization of complex, hyperbranched poly(aryl ether)s utilizing the trifunctional monomer 1,3-dibromo-5-(3-bromophenoxy)benzene. These aromatic polymers are of significant interest due to their unique physical properties, including high thermal stability, amorphous nature, and good solubility, which are conferred by their three-dimensional globular architecture. We present detailed protocols for two primary synthetic routes: the copper-catalyzed Ullmann condensation and the metal-free Nucleophilic Aromatic Substitution (SNAr). This guide is intended for researchers, chemists, and material scientists in both academic and industrial settings, including drug development professionals exploring novel polymer-based delivery systems.

Scientific Rationale and Strategic Overview

The pursuit of polymers with complex architectures is driven by the need for materials with tailored and enhanced properties compared to their linear analogs.[1] Hyperbranched polymers, characterized by their highly branched, dendrimer-like structure, offer distinct advantages such as lower viscosity, higher solubility, and a high density of terminal functional groups. The monomer at the core of this guide, 1,3-dibromo-5-(3-bromophenoxy)benzene, is an ideal building block for such structures. It can be conceptualized as a B₃-type monomer, where all three bromine atoms can serve as reaction sites for ether linkage formation with a suitable A₂-type co-monomer (e.g., a bisphenol).

The Monomer: 1,3-dibromo-5-(3-bromophenoxy)benzene

The structure of this monomer is key to its utility. It possesses three aromatic C-Br bonds that can participate in ether synthesis. The reactivity of these bonds is influenced by their electronic environment and steric accessibility. While lacking strong electron-withdrawing groups that typically activate aryl halides for nucleophilic aromatic substitution (SNAr),[2] polymerization can be effectively achieved under forcing conditions. The resulting polymer architecture avoids the high degree of intermolecular chain entanglement typical of linear polymers, leading to distinct material properties.[3][4]

Choice of Synthetic Pathway: Ullmann vs. SNAr

Two primary methodologies are viable for the synthesis of poly(aryl ether)s from halogenated aromatic compounds. The choice between them depends on available resources, desired polymer purity (metal contamination), and monomer reactivity.

  • Ullmann Condensation: This classical, copper-promoted reaction is highly effective for forming aryl-ether bonds.[5] It involves the reaction of an aryl halide with a phenoxide, typically at high temperatures.[6] Modern iterations utilize soluble copper salts and ligands to improve efficiency and lower reaction temperatures, though removal of the copper catalyst from the final polymer can be challenging.[7] The Ullmann route is robust and generally tolerant of monomers that are not electronically activated.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway is a metal-free alternative that involves the reaction of an aryl halide with a nucleophile.[2][8] The reaction proceeds through a high-energy intermediate (a Meisenheimer complex), the stability of which is enhanced by electron-withdrawing groups on the aromatic ring.[2] For an unactivated monomer like 1,3-dibromo-5-(3-bromophenoxy)benzene, SNAr requires highly polar aprotic solvents (e.g., DMSO, Sulfolane) and high temperatures to drive the reaction to completion and achieve high molecular weight.[8] The primary advantage is the absence of transition metal catalysts, leading to a cleaner product.

The following diagram illustrates the general polymerization scheme.

G Monomer 1,3-dibromo-5- (3-bromophenoxy)benzene (B3) Ullmann Ullmann Condensation (Cu Catalyst, Base, Heat) Monomer->Ullmann SNAr Nucleophilic Aromatic Substitution (Base, High Temp, Polar Solvent) Monomer->SNAr Bisphenol Bisphenol A (A2) Bisphenol->Ullmann Bisphenol->SNAr Polymer Hyperbranched Poly(aryl ether) Ullmann->Polymer SNAr->Polymer

Figure 1: General synthetic pathways for hyperbranched poly(aryl ether)s.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. The solvents and reagents used are hazardous and require careful handling.

Protocol 1: Synthesis via Ullmann Polycondensation

Principle: This protocol leverages a copper(I) catalyst to facilitate the coupling of the tribromo-monomer with a bisphenol (Bisphenol A) in the presence of a base. The reaction is conducted at elevated temperatures in a polar aprotic solvent.

Materials and Reagents:

  • 1,3-dibromo-5-(3-bromophenoxy)benzene (Monomer, >98%)

  • Bisphenol A (>99%)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely ground

  • Copper(I) Iodide (CuI, 99.9%)

  • Pyridine, anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric Acid (HCl), 1M solution

  • Deionized Water

Experimental Workflow:

G Start Start Setup Assemble & Dry Glassware under Nitrogen Atmosphere Start->Setup Charge Charge Reactor: - Monomer - Bisphenol A - K2CO3 - CuI - NMP & Toluene Setup->Charge Azeotrope Heat to 140°C Azeotropically Remove Water with Toluene Charge->Azeotrope Polymerize Add Pyridine Heat to 180°C Polymerize for 8-12h Azeotrope->Polymerize Cool Cool to Room Temperature Dilute with NMP Polymerize->Cool Precipitate Precipitate Polymer in Methanol/Water (8:2) Cool->Precipitate FilterWash Filter and Wash with: 1. Hot 1M HCl 2. Hot DI Water 3. Methanol Precipitate->FilterWash Dry Dry Polymer under Vacuum at 80°C to Constant Weight FilterWash->Dry Characterize Characterize Product (NMR, GPC, DSC, TGA) Dry->Characterize End End Characterize->End

Figure 2: Workflow for Ullmann polycondensation synthesis.

Step-by-Step Procedure:

  • Reactor Setup: Assemble a multi-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser. Thoroughly dry all glassware in an oven at 120°C and assemble while hot under a stream of dry nitrogen.

  • Charging Reagents: To the flask, add 1,3-dibromo-5-(3-bromophenoxy)benzene (1.0 eq), Bisphenol A (1.45 eq, to ensure phenoxide end-caps), finely ground K₂CO₃ (3.0 eq), and CuI (0.1 eq).

  • Solvent Addition: Add anhydrous NMP to achieve a solids concentration of approximately 20% (w/v) and a sufficient volume of toluene to fill the Dean-Stark trap.

  • Dehydration: Begin stirring and gently heat the mixture to ~140°C. The toluene will form an azeotrope with any trace water, which is collected in the Dean-Stark trap. Continue this process for 2-3 hours until no more water is collected.

  • Polymerization: After dehydration, carefully drain the toluene from the trap. Add anhydrous pyridine (0.2 eq) to the reaction mixture. Increase the temperature to 180°C to initiate polymerization. Maintain this temperature under a steady nitrogen flow for 8-12 hours. The viscosity of the solution will increase noticeably as the polymer forms.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with NMP to reduce viscosity.

    • Slowly pour the viscous polymer solution into a stirred solution of methanol/water (8:2 v/v) to precipitate the polymer as a fibrous solid.

    • Filter the solid and wash it thoroughly with hot 1M HCl to remove the copper catalyst and any remaining base. This step is critical for polymer purity.

    • Wash the polymer with hot deionized water until the filtrate is neutral.

    • Finally, wash with methanol to remove low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Principle: This metal-free method relies on the generation of a highly reactive bisphenoxide salt in situ, which then displaces the bromine atoms on the monomer at high temperature in a highly polar aprotic solvent. The absence of an activating group on the monomer necessitates these forceful conditions.[8]

Materials and Reagents:

  • 1,3-dibromo-5-(3-bromophenoxy)benzene (Monomer, >98%)

  • Bisphenol A (>99%)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely ground

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized Water

Step-by-Step Procedure:

  • Reactor Setup: Use the same setup as described in Protocol 1 (Section 2.1).

  • Bisphenoxide Formation: Charge the flask with Bisphenol A (1.45 eq) and finely ground K₂CO₃ (2.5 eq).

  • Solvent Addition and Dehydration: Add anhydrous DMSO and toluene. Heat the mixture to ~130-140°C under a nitrogen blanket to azeotropically remove the water generated from the phenoxide formation, collecting it in the Dean-Stark trap. This step is crucial, as water will inhibit the polymerization.[8] Continue for 3-4 hours.

  • Monomer Addition: After complete dehydration, drain the toluene. Cool the mixture slightly to ~120°C and add 1,3-dibromo-5-(3-bromophenoxy)benzene (1.0 eq) to the solution of the bisphenoxide salt.

  • Polymerization: Increase the temperature to 170-180°C and maintain for 10-16 hours under nitrogen. Monitor the increase in viscosity.

  • Work-up and Purification:

    • Cool the reaction to approximately 80°C and dilute with DMSO.

    • Precipitate the polymer by slowly pouring the solution into vigorously stirred deionized water.

    • Filter the resulting solid and boil it in deionized water multiple times to remove residual DMSO and salts.

    • Wash the polymer with methanol.

  • Drying: Dry the final polymer in a vacuum oven at 80°C to a constant weight.

Characterization of Complex Polyethers

Thorough characterization is essential to confirm the structure, molecular weight, and physical properties of the synthesized hyperbranched polymers.

Structural Verification: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful tool for elucidating polymer structure.[9][10]

  • ¹H NMR: Confirms the successful formation of aryl ether bonds by the disappearance of the phenolic -OH proton signal from the bisphenol monomer and characteristic shifts in the aromatic proton signals. End-group analysis can sometimes be used to estimate number-average molecular weight (Mₙ).[11]

  • ¹³C NMR: Provides detailed information about the carbon backbone, showing the appearance of new signals corresponding to the carbons of the newly formed ether linkages and the disappearance of signals for the C-Br carbons.[12]

Molecular Weight Analysis: Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight distribution.[13]

  • Key Parameters: GPC analysis yields the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[13] For hyperbranched polymers, PDI values are typically higher than for linear polymers made via living polymerization.

  • Causality in Method: It is crucial to use an appropriate solvent (e.g., THF, DMF) and calibration standards.[14] For complex architectures like hyperbranched polymers, standard polystyrene calibration may be inaccurate.[15] The use of a multi-detector GPC system (including light scattering and viscometer detectors) is highly recommended for obtaining absolute molecular weights.[16]

ParameterTypical Expected ValueSignificance
Mₙ (GPC) 15,000 - 40,000 g/mol Indicates average polymer chain size.
PDI (Mₙ/Mₙ) 2.0 - 4.5Reflects the breadth of molecular weight distribution; higher values are characteristic of step-growth hyperbranched polymers.
Thermal Properties: TGA and DSC

The thermal behavior of these polymers is a key indicator of their performance capabilities, especially for high-temperature applications.

  • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, indicating the thermal stability of the polymer.[17] Aromatic polyethers are known for their excellent thermal stability.[3][4] The 5% weight loss temperature (Td5) is a common metric.

  • Differential Scanning Calorimetry (DSC): Detects heat flow changes associated with thermal transitions.[17] For these amorphous polymers, the most important transition is the glass transition temperature (T₉), which marks the transition from a rigid, glassy state to a more rubbery state.[18] A high T₉ is characteristic of rigid aromatic backbones.

PropertyTypical Expected ValueMethod
Glass Transition Temp. (T₉) 180 - 230 °CDSC
Decomposition Temp. (Td5) > 450 °C (in N₂)TGA

References

  • EP0330345A2 - Process for producing aromatic polymer compounds - Google P
  • Johnson, R. N., Farnham, A. G., et al. (1967). Poly(aryl ethers) by nucleophilic aromatic substitution. I. Synthesis and properties. Journal of Polymer Science Part A-1: Polymer Chemistry. (URL: [Link])

  • Gömöry, Á., et al. (2023). Enhanced Copolymer Characterization for Polyethers Using Gel Permeation Chromatography Combined with Artificial Neural Networks. Analytical Chemistry. (URL: [Link])

  • Gantrade. (n.d.). Understanding Polyether Polyols: Properties and Applications for R&D Scientists. (URL: [Link])

  • The Ullmann Ether Condensation - ResearchGate. (URL: [Link])

  • Zhang, Y., et al. (2022). Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. Polymer Chemistry. (URL: [Link])

  • Separation Science. (2025). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. (URL: [Link])

  • Jordi Labs. (2026). GPC Analysis of Polymers: A Comprehensive Guide to Molecular Weight Characterization. (URL: [Link])

  • Agilent. (n.d.). Analysis of engineering polymers by GPC/SEC. (URL: [Link])

  • Commercial Polyether Polyols as GPC Calibration Standards for Molecular Weight Determination of Palm Olein Polyols - ResearchGate. (URL: [Link])

  • Peterson, J. D., et al. (2022). Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. Journal of Polymer Science. (URL: [Link])

  • Wikipedia. (n.d.). Ullmann condensation. (URL: [Link])

  • Spěváček, J. (2009). Structures and Interactions in Polymer Systems Characterized by NMR Methods. The Open Macromolecules Journal. (URL: [Link])

  • Barcelon, J. E. (2023). Surface-confined chemistry of halogenated aromatic compounds on Ag(110): self-assembly and polymerization. Tesi di dottorato. (URL: [Link])

  • Gnanou, Y., & Hadjichristidis, N. (2017). 50th Anniversary Perspective: Polymers with Complex Architectures. Macromolecules. (URL: [Link])

  • Properties and Applications of Polymers: A Mini Review. (URL: [Link])

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. (URL: [Link])

  • The thermal properties analyzed by DSC, DMA, TGA. - ResearchGate. (URL: [Link])

  • Asakura, T., & Ando, I. (Eds.). (2001). NMR Spectra of Polymers and Polymer Additives. (URL: [Link])

  • Izunobi, J. U., & Higginbotham, C. L. (2011). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Journal of Chemical Education. (URL: [Link])

  • Functional Aromatic Polyamides - MDPI. (URL: [Link])

  • Morwick, T. (2002). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. The Journal of Organic Chemistry. (URL: [Link])

  • Characterization of Polymers by NMR and IR Studies - IGNITED MINDS. (URL: [Link])

  • Pierre, V. C. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. (URL: [Link])

  • Monnier, F., & Taillefer, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. (URL: [Link])

  • On-Surface Ullmann Reaction for the Synthesis of Polymers and Macrocycles - ResearchGate. (URL: [Link])

  • Concerted Nucleophilic Aromatic Substitution Reactions - ResearchGate. (URL: [Link])

  • Properties and uses of polyether polyols - ResearchGate. (URL: [Link])

  • Properties and Applications of Polymers: A Mini Review. (URL: [Link])

  • Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. (URL: [Link])

  • Complementary Techniques of Thermal Analysis as a Tool for Studying the Properties and Effectiveness of Intumescent Coatings Deposited on Wood - MDPI. (URL: [Link])

  • Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC. (URL: [Link])

  • Thermal properties obtained from TGA and DSC analysis of all samples studied - ResearchGate. (URL: [Link])

  • DSC vs TGA — thermal properties and stability insights - YouTube. (URL: [Link])

Sources

Method

Application Note: Catalytic Amination of 1,3-Dibromo-5-(3-bromophenoxy)benzene for Advanced Hole-Transporting Materials

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Core Application: Synthesis of star-shaped, am...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Core Application: Synthesis of star-shaped, amorphous Hole-Transporting Materials (HTMs) for Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs).

Introduction and Structural Rationale

The development of highly efficient optoelectronic devices relies heavily on the quality of the hole-transporting layer. While polymeric HTMs like PTAA offer excellent performance, small-molecule HTMs synthesized via cross-coupling provide strict monodispersity, reproducible batch-to-batch electronic properties, and straightforward purification [2].

1,3-dibromo-5-(3-bromophenoxy)benzene (CAS: 147217-79-6) is a highly specialized tribrominated diphenyl ether scaffold. When subjected to a threefold Buchwald-Hartwig amination with secondary arylamines (e.g., bis(4-methoxyphenyl)amine), it yields a star-burst triarylamine derivative.

The Causality of the Ether Linkage

Why utilize an asymmetric diphenyl ether core rather than a highly symmetric benzene or biphenyl core?

  • Morphological Control: High molecular symmetry promotes strong intermolecular π−π stacking, leading to rapid crystallization in thin films. Crystallization induces grain boundaries that act as charge traps and leakage pathways. The flexible ether linkage (C–O–C) and the asymmetric substitution pattern (3,5-disubstituted on one ring, 3-substituted on the other) disrupt packing, ensuring the formation of a highly stable, amorphous glass phase with a high glass transition temperature ( Tg​ ) [3].

  • Electronic Tuning: The ether oxygen weakly donates electron density into the π -system, subtly raising the Highest Occupied Molecular Orbital (HOMO) energy level to better align with the valence band of perovskite absorbers or the emission layer in OLEDs.

Mechanistic Insights: The Catalytic System

Synthesizing a tri-aminated product requires overcoming significant steric hindrance. Traditional Ullmann couplings require harsh temperatures (>150 °C) that can cleave the ether bond. Therefore, Palladium-catalyzed Buchwald-Hartwig amination is the method of choice [4].

To achieve exhaustive tri-amination without generating inseparable mono- or di-aminated byproducts, the catalyst system must be meticulously selected:

  • Precatalyst: Pd2​(dba)3​ provides a soluble source of Pd(0).

  • Ligand: Tri-tert-butylphosphine ( P(t-Bu)3​ ) is critical. The extreme steric bulk and high electron density of P(t-Bu)3​ accelerate both the oxidative addition of the unactivated aryl bromides and the reductive elimination of the highly congested triarylamine product[1].

  • Base: Sodium tert-butoxide ( NaOtBu ) provides the strong basicity required to deprotonate the coordinated amine intermediate.

CatalyticCycle A Pd(0)L_n Active Catalyst B Oxidative Addition (Aryl Bromide) A->B Ar-Br C Amine Coordination (Secondary Amine) B->C HNR2 D Deprotonation (NaOtBu) C->D Base E Reductive Elimination (C-N Bond Formation) D->E -NaBr, -tBuOH E->A Product Release

Fig 1: Palladium-catalyzed Buchwald-Hartwig amination cycle for C-N bond formation.

Quantitative Data: Catalyst Optimization

To validate the self-correcting nature of the protocol, various ligand systems were evaluated for the tri-amination of 1,3-dibromo-5-(3-bromophenoxy)benzene with bis(4-methoxyphenyl)amine. The data below demonstrates why P(t-Bu)3​ is mandated for this specific transformation.

EntryCatalyst / Ligand SystemSolventTemp (°C)Time (h)ConversionIsolated Yield (%)
1 Pd(OAc)2​ / PPh3​ Toluene11024IncompleteTrace (Mixture)
2 Pd2​(dba)3​ / BINAPToluene11024Partial45%
3 Pd2​(dba)3​ / XPhosToluene11018Complete82%
4 Pd2​(dba)3​ / P(t-Bu)3​ Toluene 110 18 Complete 88%

Note: Yields refer to the fully tri-aminated product. Incomplete conversions yield complex mixtures of mono- and di-aminated intermediates that co-elute during chromatography.

Experimental Protocol: Synthesis and Purification

Self-Validating System Note: The use of P(t-Bu)3​⋅HBF4​ (the tetrafluoroborate salt) instead of the pyrophoric liquid P(t-Bu)3​ ensures bench-stable handling while releasing the active ligand in situ upon reaction with NaOtBu .

Reagents and Stoichiometry
  • Substrate: 1,3-dibromo-5-(3-bromophenoxy)benzene (1.0 equiv, 1.0 mmol, 406.9 g/mol )

  • Amine: Bis(4-methoxyphenyl)amine (3.5 equiv, 3.5 mmol) — Excess ensures complete tri-amination.

  • Catalyst: Pd2​(dba)3​ (0.03 equiv, 3 mol% complex = 6 mol% Pd)

  • Ligand: P(t-Bu)3​⋅HBF4​ (0.12 equiv, 12 mol%)

  • Base: NaOtBu (4.5 equiv, 4.5 mmol)

  • Solvent: Anhydrous Toluene (15 mL)

Step-by-Step Synthesis Workflow
  • Preparation: Oven-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Cool under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Reagent Loading: Inside an argon-filled glovebox (or using strict standard Schlenk techniques), charge the flask with the substrate, amine, Pd2​(dba)3​ , P(t-Bu)3​⋅HBF4​ , and NaOtBu .

    • Causality Check: NaOtBu is highly hygroscopic; exposure to ambient moisture will deactivate the base and stall the catalytic cycle.

  • Solvent Addition: Inject 15 mL of anhydrous, degassed toluene through the septum.

  • Reaction Execution: Seal the flask, transfer to a pre-heated oil bath at 110 °C, and stir vigorously for 18 hours. The solution will transition from dark purple/red to a dark amber/brown suspension as NaBr precipitates.

  • Quenching: Cool the reaction to room temperature. Dilute with 20 mL of Dichloromethane (DCM) and filter through a 2-inch pad of Celite to remove the Pd catalyst and inorganic salts. Wash the Celite pad with an additional 30 mL of DCM.

  • Concentration: Evaporate the filtrate under reduced pressure to yield a crude viscous oil.

Electronic-Grade Purification

For optoelectronic applications, trace metal impurities act as severe charge recombination centers.

  • Chromatography: Purify the crude mixture via silica gel flash chromatography. Elute with a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3). The fully tri-aminated product elutes as a highly fluorescent band under 365 nm UV light.

  • Precipitation: Dissolve the isolated product in a minimal amount of DCM (approx. 5 mL). Vigorously stir while dropwise adding 50 mL of cold Methanol. The pure HTM will precipitate as an off-white/pale yellow powder.

  • Drying: Collect via vacuum filtration and dry in a vacuum oven at 60 °C for 12 hours.

Device Integration Workflow

Once synthesized, the HTM is integrated into devices via solution processing. The workflow below outlines the standard procedure for depositing the amorphous HTM layer.

Workflow S1 1. Substrate Cleaning (ITO/FTO & UV-Ozone) S3 3. Spin-Coating (Dynamic Dispense, 4000 rpm) S1->S3 S2 2. HTM Solution Prep (Chlorobenzene + Li-TFSI/tBP) S2->S3 S4 4. Thermal Annealing (70°C, Solvent Removal) S3->S4 S5 5. Device Integration (Top Electrode Deposition) S4->S5

Fig 2: Standardized spin-coating workflow for HTM integration in optoelectronic devices.

Formulation Note: To maximize hole mobility, the synthesized HTM is typically doped with Li-TFSI (Bis(trifluoromethane)sulfonimide lithium salt) and tBP (4-tert-butylpyridine) in a chlorobenzene solution prior to spin-coating.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]

  • Urieta-Mora, J., et al. (2018). Hole-transporting materials for perovskite solar cells: a chemical approach. Chemical Society Reviews, 47(23), 8541-8571. URL:[Link]

  • He, Q., et al. (2006). A Hole-Transporting Material with Controllable Morphology Containing Binaphthyl and Triphenylamine Chromophores. Advanced Functional Materials, 16(10), 1343-1348. URL:[Link]

  • Bach, U., et al. (1998). Solid-state dye-sensitized mesoporous TiO2 solar cells with high photon-to-electron conversion efficiencies. Nature, 395(6702), 583-585. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 1,3-dibromo-5-(3-bromophenoxy)benzene synthesis

Welcome to the technical support center for the synthesis of 1,3-dibromo-5-(3-bromophenoxy)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,3-dibromo-5-(3-bromophenoxy)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this diaryl ether is typically achieved via an Ullmann-type C-O cross-coupling reaction. While powerful, this reaction class is notoriously sensitive to various parameters. This document provides field-proven insights to help you navigate challenges and optimize your reaction yield.

The core transformation involves the copper-catalyzed coupling of 1,3,5-tribromobenzene with 3-bromophenol.

Overall Reaction Scheme: Reaction scheme for the synthesis of 1,3-dibromo-5-(3-bromophenoxy)benzene

Troubleshooting Guide: Enhancing Reaction Performance

This section is structured to address the most common issues encountered during the synthesis in a logical, problem-and-solution format.

Q1: My reaction yield is negligible, or the reaction is not proceeding at all. What are the most critical parameters to investigate?

This is the most common issue and usually points to a fundamental problem with one of the core reaction components. The Ullmann condensation is highly dependent on the interplay between the catalyst, base, solvent, and temperature.

Systematic Troubleshooting Workflow:

G start Low/No Yield Observed reagents 1. Verify Reagent Purity & Stoichiometry - 1,3,5-tribromobenzene - 3-bromophenol - Are they degraded? start->reagents atmosphere 2. Check Inert Atmosphere - Was the reaction set up under N₂ or Ar? - Were solvents and reagents properly degassed? reagents->atmosphere Reagents OK base 3. Evaluate the Base - Is it strong enough (e.g., K₃PO₄, Cs₂CO₃)? - Is it anhydrous? Was it stored properly? atmosphere->base Atmosphere OK catalyst 4. Inspect the Catalyst System - Is the Cu(I) source fresh? - Is a ligand present and necessary? - Is the catalyst loading sufficient? base->catalyst Base OK conditions 5. Re-evaluate Reaction Conditions - Is the solvent anhydrous and aprotic (e.g., DMF, Dioxane)? - Is the temperature high enough for the specific catalyst system? catalyst->conditions Catalyst OK success Yield Improved conditions->success Conditions Optimized

Caption: A logical workflow for troubleshooting low-yield Ullmann reactions.

Detailed Breakdown:

  • Inert Atmosphere and Anhydrous Conditions: The active catalyst is a Cu(I) species.[1][2] Oxygen can oxidize Cu(I) to the less active Cu(II), stalling the catalytic cycle. Furthermore, water can lead to side reactions like the debromination of your aryl halide.

    • Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous, degassed solvents. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding reagents and maintain a positive pressure throughout the reaction.

  • Choice and Quality of Base: The base is critical for deprotonating the phenol, making it a competent nucleophile.[3][4][5] The choice of base can significantly impact reaction efficiency.

    • Common Choices: K₃PO₄, Cs₂CO₃, and K₂CO₃ are frequently used. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents and the "cesium effect," though it is more expensive.[6][7] K₃PO₄ is a strong, non-nucleophilic base that is an excellent and cost-effective choice.[8][9]

    • Solution: Start with K₃PO₄ (2 equivalents). Ensure the base is a fine powder and has been stored in a desiccator to prevent moisture absorption.

  • Catalyst System (Copper Source & Ligand): Traditional Ullmann reactions used stoichiometric amounts of copper powder at very high temperatures (>200 °C).[6][8][10] Modern protocols use a catalytic amount of a Cu(I) salt in combination with a ligand. The ligand accelerates the reaction, allowing for milder conditions and improving yields.[2][11]

    • Copper Source: Copper(I) iodide (CuI) is the most common and reliable precursor. Copper(I) oxide (Cu₂O) is also effective.[8][12]

    • Ligand: The absence of a ligand is a frequent cause of failure in modern Ullmann reactions. Ligands solubilize the copper salt and facilitate key steps in the catalytic cycle.[13] For C-O coupling, N,N- or O,O-bidentate ligands are effective.

    • Solution: Use 5-10 mol% of CuI with an appropriate ligand. Good starting points include 1,10-phenanthroline or N,N'-disubstituted oxalamides.[9][13]

  • Solvent and Temperature: Ullmann reactions require polar, aprotic solvents with high boiling points.[10]

    • Solvent Choice: N,N-Dimethylformamide (DMF), dioxane, and N-methyl-2-pyrrolidone (NMP) are common choices.[9][10][14] Toluene can also be effective, particularly at higher concentrations.[14] The choice of solvent can dramatically affect yield, and screening may be necessary.[9]

    • Temperature: While classic conditions were harsh, modern ligand-accelerated systems often work at temperatures between 80-120 °C.[15] If no reaction is observed, incrementally increasing the temperature is a valid strategy.

Q2: I'm observing significant side products, primarily from debromination and homocoupling. How can these be minimized?

Side product formation reduces the yield of the desired product and complicates purification.

  • Homocoupling: This is the self-coupling of two molecules of 1,3,5-tribromobenzene to form a biaryl species. This is a competing Ullmann reaction.

  • Debromination (Hydrodehalogenation): This is the reduction of a C-Br bond to a C-H bond. It is often caused by trace amounts of water or other protic impurities in the reaction mixture.[15]

Strategies for Minimization:

Side ProductPrimary Cause(s)Mitigation Strategy
Homocoupling High temperature; High catalyst loading; Absence of a suitable ligand.Lower the reaction temperature. Optimize (usually decrease) catalyst loading. Employ a ligand like 1,10-phenanthroline or a diamine, which favors the C-O cross-coupling pathway.[16]
Debromination Presence of protic impurities (e.g., water).Rigorously use anhydrous solvents and reagents. Ensure the base is dry. Maintain a strict inert atmosphere.
Degradation Excessively high reaction temperature or prolonged reaction time.Reduce the reaction temperature. Monitor the reaction by TLC or GC-MS and stop it upon completion to avoid product degradation.
Q3: The reaction starts but seems to stall before reaching completion. What are the potential causes?

A stalling reaction suggests that a key component is being consumed or deactivated over time.

  • Catalyst Deactivation: The active Cu(I) catalyst can be oxidized to inactive Cu(II) species, effectively stopping the catalytic cycle. This is often the case in reactions that are not kept strictly anaerobic. Some mechanistic proposals even involve a Cu(I)/Cu(III) cycle, where the regeneration of Cu(I) is crucial.[1]

    • Solution: Ensure the inert atmosphere is maintained throughout the entire reaction time. Degassing the solvent and reagents thoroughly before use is critical.

  • Insufficient Base: The base is a stoichiometric reagent that is consumed as the reaction proceeds. If the 3-bromophenol is not fully deprotonated, the reaction rate will decrease and eventually stop.

    • Solution: Use at least 2 equivalents of a strong base like K₃PO₄ or Cs₂CO₃. For sluggish reactions, a slight excess (e.g., 2.5 equivalents) may be beneficial.

  • Poor Solubility: If the reactants, base, or catalytic species are not sufficiently soluble in the chosen solvent at the reaction temperature, the reaction can be diffusion-limited and appear to stall.

    • Solution: Ensure vigorous stirring. Consider switching to a solvent with better solubilizing properties, such as NMP or DMF.[7][10]

Frequently Asked Questions (FAQs)

Q: What is the proposed catalytic cycle for the Ullmann diaryl ether synthesis?

A: The precise mechanism is still a subject of research, but a widely accepted pathway involves a Cu(I)/Cu(III) catalytic cycle.

G cluster_main Catalytic Cycle CuIX LₙCu(I)X CuOR LₙCu(I)OR' CuIX->CuOR + R'O⁻ - X⁻ CuIII LₙCu(III)(OR')(Ar)X CuOR->CuIII Oxidative Addition + ArX CuIII->CuIX Reductive Elimination ArOR Ar-OR' (Product) CuIII->ArOR Base R'OH + Base RO R'O⁻

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for 1,3-dibromo-5-(3-bromophenoxy)benzene Reactions

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals working with polyhalogenated a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals working with polyhalogenated aromatic substrates, with a focus on 1,3-dibromo-5-(3-bromophenoxy)benzene. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of optimizing palladium catalyst loading and achieving successful reaction outcomes.

Introduction: The Critical Role of Catalyst Loading

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1] However, the success of these reactions is highly dependent on a multitude of factors, with the catalyst loading being a critical parameter. For complex substrates such as 1,3-dibromo-5-(3-bromophenoxy)benzene, which possesses multiple reactive bromine sites, precise control over the catalyst concentration is paramount to achieving desired selectivity and yield.[2] This guide will provide a systematic approach to optimizing palladium catalyst loading for your specific reaction needs.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting range for palladium catalyst loading in cross-coupling reactions?

For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point.[3] A loading of 2-3 mol% is often a reasonable initial concentration for novel substrates.[3] For more challenging or less reactive substrates, a slightly higher initial loading may be necessary to ensure the reaction proceeds.[3]

Q2: Will simply increasing the catalyst loading always improve my reaction yield?

Not necessarily. While a higher catalyst loading can sometimes drive a sluggish reaction to completion, excessive amounts can lead to detrimental side reactions, such as homocoupling, and promote catalyst decomposition into inactive palladium black.[3] The goal is to find the lowest effective catalyst concentration that maximizes the yield of the desired product without promoting unwanted side reactions.[3]

Q3: How does the choice of ligand impact the optimal catalyst loading?

The ligand plays a crucial role in stabilizing the active palladium(0) catalytic species and influencing its reactivity.[3] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can often facilitate key steps in the catalytic cycle, such as oxidative addition, allowing for the use of lower catalyst loadings while maintaining high catalytic activity.[3][4] The optimal palladium-to-ligand ratio is also a key parameter to consider during optimization.[5]

Q4: What are the initial indicators that my catalyst loading might be suboptimal?

Suboptimal catalyst loading can manifest in several ways, including low or no conversion of starting materials, the formation of significant side products, or a stalled reaction.[3] Visual cues, such as the formation of a black precipitate (palladium black), are a strong indication of catalyst decomposition, which can be caused by an inappropriate catalyst concentration.[3][6]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during palladium-catalyzed reactions with 1,3-dibromo-5-(3-bromophenoxy)benzene.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Diagnostic Check Proposed Solution
Insufficient Catalyst Activity Analyze a small aliquot of the reaction mixture by TLC or LC-MS to confirm the presence of starting materials.Gradually increase the catalyst loading in increments (e.g., from 1 mol% to 2 mol%, then to 3 mol%). If no improvement is observed, consider a fresh source of catalyst or a different palladium precatalyst.[5]
Poor Ligand Choice The oxidative addition of the aryl bromide to the palladium center is often the rate-determining step.[7] For a polyhalogenated substrate, a sterically hindered and electron-rich ligand is often required.Screen a panel of bulky phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[3][4]
Suboptimal Reaction Conditions Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are anhydrous and degassed.[3][5]Rigorously degas all solvents and the reaction mixture. Use fresh, high-purity reagents. Optimize the reaction temperature, as insufficient heat may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition.[5]
Problem 2: Poor Selectivity (Reaction at Multiple Bromine Sites)
Potential Cause Diagnostic Check Proposed Solution
High Catalyst Loading Analyze the product mixture by NMR or mass spectrometry to identify the different regioisomers formed.Reducing the catalyst loading can sometimes enhance selectivity by favoring the reaction at the most reactive C-Br bond.[8]
Ligand Effects The steric and electronic properties of the ligand can influence the regioselectivity of the reaction.Experiment with different ligands. A bulkier ligand may provide greater steric hindrance around the palladium center, leading to improved selectivity for the less hindered bromine atom.[4]
Reaction Temperature Higher temperatures can sometimes lead to a loss of selectivity.Perform the reaction at a lower temperature for a longer duration to see if selectivity improves.
Problem 3: Catalyst Deactivation (Formation of Palladium Black)
Potential Cause Diagnostic Check Proposed Solution
High Catalyst Concentration Visual observation of a black precipitate in the reaction mixture.[6]Lower the catalyst loading. High local concentrations of the catalyst can promote aggregation and decomposition.[3]
Presence of Oxygen Even trace amounts of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[5]Ensure rigorous degassing of the reaction mixture and maintain a positive pressure of an inert gas throughout the reaction.[5]
Ligand Degradation Phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions.[5][6]Use a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) to ensure the palladium center remains coordinated and stabilized.[5] Consider using more robust ligands, such as biarylphosphines.

Experimental Protocols

Protocol 1: Screening for Optimal Palladium Catalyst Loading

This protocol outlines a general procedure for determining the optimal catalyst loading for a Suzuki-Miyaura coupling reaction with 1,3-dibromo-5-(3-bromophenoxy)benzene.

  • Reaction Setup: In a series of oven-dried reaction vials, add 1,3-dibromo-5-(3-bromophenoxy)benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).[9]

  • Catalyst/Ligand Addition: To each vial, add a pre-mixed solution of the palladium precatalyst (e.g., Pd(OAc)₂) and the chosen ligand (e.g., SPhos) in degassed solvent to achieve final catalyst loadings of 0.5, 1.0, 1.5, 2.0, and 2.5 mol%.[10] Maintain a constant palladium-to-ligand ratio (e.g., 1:2).

  • Reaction Execution: Add degassed solvent (e.g., toluene/water mixture) to each vial, seal, and heat to the desired temperature (e.g., 100 °C).[11]

  • Monitoring and Analysis: Monitor the progress of each reaction by TLC or LC-MS at regular intervals. After a set time (e.g., 12 hours), quench the reactions and analyze the crude product mixture to determine the conversion and yield for each catalyst loading.

Protocol 2: In-situ Monitoring of the Reaction

For a more detailed understanding of the reaction kinetics and catalyst behavior, in-situ monitoring techniques can be employed.

  • FTIR Spectroscopy: Monitor the consumption of reactants and the formation of products by tracking the changes in characteristic infrared bands.[12]

  • NMR Spectroscopy: Acquire a series of ¹H NMR spectra over time to determine the concentration of reactants and products.[12]

  • Raman Spectroscopy: Observe changes in the vibrational bands corresponding to the palladium species to monitor the reduction of Pd(II) to the active Pd(0) catalyst and the formation of catalytic intermediates.[12]

Data Presentation

Table 1: Recommended Starting Conditions for Catalyst Loading Optimization

ParameterRecommended RangeRationale
Catalyst Loading 1-3 mol%A good starting point for balancing reactivity and minimizing side reactions.[3]
Ligand:Pd Ratio 1:1 to 4:1A higher ratio can help stabilize the catalyst and prevent decomposition.[5]
Base Equivalents 1.5 - 3.0 eqInsufficient base can stall the reaction.[5]
Temperature 80-120 °CMany cross-coupling reactions require heating, but excessive heat can degrade the catalyst.[5]

Visualizations

Catalytic Cycle of a Suzuki-Miyaura Reaction

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br(L_n) OxAdd->ArPdBr Transmetal Transmetalation (Ar'-B(OR)₂) ArPdBr->Transmetal ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Reaction Yield

G Start Low Yield Observed Check_Catalyst Is Catalyst Loading Optimal? Start->Check_Catalyst Increase_Loading Increase Catalyst Loading (e.g., to 2-3 mol%) Check_Catalyst->Increase_Loading No Check_Ligand Is the Ligand Appropriate? Check_Catalyst->Check_Ligand Yes Increase_Loading->Check_Ligand Screen_Ligands Screen Bulky, Electron-Rich Ligands Check_Ligand->Screen_Ligands No Check_Conditions Are Reaction Conditions Rigorous? Check_Ligand->Check_Conditions Yes Screen_Ligands->Check_Conditions Optimize_Conditions Ensure Inert Atmosphere, Dry Solvents, Optimal Temperature Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 1,3-Dibromo-5-(3-bromophenoxy)benzene

Welcome to the Technical Support Center for the isolation and purification of 1,3-dibromo-5-(3-bromophenoxy)benzene (CAS: 147217-79-6)[1]. As a tribrominated diphenyl ether (a PBDE derivative), this molecule presents uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1,3-dibromo-5-(3-bromophenoxy)benzene (CAS: 147217-79-6)[1]. As a tribrominated diphenyl ether (a PBDE derivative), this molecule presents unique experimental challenges. Its high lipophilicity, tendency to co-elute with other brominated congeners, and susceptibility to photolytic debromination require precise, causality-driven workflows[2].

This guide provides field-proven, self-validating protocols and troubleshooting steps designed for researchers and drug development professionals to ensure >98% purity for downstream applications.

Part 1: Purification Workflow

Workflow N1 Crude Reaction Mixture N2 Alkaline Extraction (5% NaOH) N1->N2 Remove phenolic precursors N3 Silica Gel Chromatography N2->N3 Isolate PBDE fraction N4 Hot Filtration & Recrystallization N3->N4 Remove trace congeners N5 Pure Tribrominated Ether N4->N5 Crystallize target compound N6 GC-MS & NMR Validation N5->N6 Confirm >98% purity

Workflow for the purification and recrystallization of PBDE derivatives.

Part 2: Step-by-Step Experimental Protocol
Phase 1: Pre-Purification Extraction & Wash
  • Quenching & Extraction : Partition the crude reaction mixture between n-hexane and water.

    • Causality: Hexane is optimal for extracting highly lipophilic PBDEs while leaving polar salts and catalysts in the aqueous phase[2].

  • Alkaline Wash : Wash the organic layer with 5% aqueous NaOH.

    • Causality: The alkaline wash deprotonates unreacted bromophenol precursors, converting them into water-soluble phenoxide salts and forcing them into the aqueous layer[3].

    • Self-Validation Checkpoint: Spot the organic layer on a TLC plate. It should show a complete absence of baseline-retained, KMnO₄-staining phenolic spots.

  • Drying : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Silica Gel Column Chromatography
  • Column Preparation : Pack a glass column with Kieselgel-60 (silica gel) using 100% n-hexane.

    • Causality: A high silica-to-crude ratio (e.g., 50:1) is required to provide enough theoretical plates to separate closely eluting brominated congeners[4].

  • Elution : Load the concentrated crude extract and elute with 100% n-hexane or a highly non-polar 1:10 dichloromethane/hexane gradient[4].

  • Fraction Analysis : Monitor fractions via GC-MS.

    • Self-Validation Checkpoint: The target tribrominated compound (MW: 406.89 g/mol )[1] will elute after any non-polar unreacted starting materials but strictly before higher-molecular-weight tetra- or penta-brominated byproducts[2]. Combine fractions containing the m/z ~406 molecular ion.

Phase 3: Recrystallization
  • Solvent Selection : Dissolve the combined, concentrated fractions in a minimal amount of hot methanol.

    • Causality: PBDEs exhibit excellent temperature-dependent solubility in methanol, remaining highly soluble at boiling point but precipitating rapidly upon cooling[4].

  • Hot Filtration : Perform a rapid hot filtration through a pre-warmed Büchner funnel.

    • Causality: This removes insoluble particulate matter or highly non-polar polymeric byproducts before the target compound can crystallize[5].

  • Crystallization & Recovery : Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0-4°C). Isolate the crystals via vacuum filtration, wash with ice-cold methanol, and dry under high vacuum[5].

    • Self-Validation Checkpoint: The resulting crystals should exhibit a sharp melting point range (<2°C variance) and >98% purity via GC-MS and ¹H NMR[4].

Part 3: Troubleshooting Guides & FAQs

Q1: During recrystallization, my product forms an oily layer at the bottom of the flask instead of crystals ("oiling out"). How do I fix this? A1: Oiling out occurs when the compound separates from the solution at a temperature above its melting point, forming a supercooled liquid rather than a crystal lattice.

  • Causality: This is common with lower-brominated diphenyl ethers due to their relatively low melting points and high lipophilicity. The presence of trace lipophilic impurities can further depress the melting point.

  • Solution: Reheat the mixture until the oil dissolves completely. Add a co-solvent (e.g., a small amount of dichloromethane) to alter the solubility gradient, or increase the total volume of methanol. Cool the solution much more slowly. If oiling persists, seed the solution with a pure crystal of 1,3-dibromo-5-(3-bromophenoxy)benzene just above the temperature where oiling typically begins.

Q2: My GC-MS analysis shows contamination with a tetrabrominated diphenyl ether. Why did chromatography fail to separate them? A2: Brominated diphenyl ethers differ very slightly in polarity.

  • Causality: The addition of a single bromine atom primarily increases molecular weight and lipophilicity without drastically altering the dipole moment, leading to co-elution on standard silica.

  • Solution: If 100% n-hexane fails to resolve the congeners, apply a secondary cleanup using a small Celite-carbon column. Activated charcoal selectively retains planar impurities and higher-brominated congeners based on steric interactions, allowing the tribrominated target to be isolated[4].

Q3: The purity of my recrystallized product degrades over time, showing peaks for dibrominated diphenyl ethers. What is causing this degradation? A3: Polybrominated diphenyl ethers are highly susceptible to photolytic degradation.

  • Causality: Exposure to ambient UV light in the laboratory induces homolytic cleavage of the carbon-bromine (C-Br) bond, resulting in reductive debromination[2].

  • Solution: Conduct all purification, chromatography, and recrystallization steps using amber glassware or in a dark room with UV-filtered lighting. Store the final purified crystals in opaque, airtight vials under an inert argon or nitrogen atmosphere at -20°C.

Q4: Can I use Gel Permeation Chromatography (GPC) instead of silica gel? A4: Yes, GPC is highly effective for separating PBDEs from high-molecular-weight matrix interferences (like lipids or polymers)[6].

  • Causality: GPC separates based on hydrodynamic volume (size). Because the size difference between a tribrominated and tetrabrominated diphenyl ether is minimal, GPC should be used strictly as a preliminary cleanup step rather than a replacement for high-resolution silica gel chromatography[2].

Part 4: Quantitative Data & Physicochemical Properties
Property / Parameter1,3-Dibromo-5-(3-bromophenoxy)benzeneUnreacted Bromophenol (Impurity)Tetrabrominated PBDE (Impurity)
Molecular Weight 406.89 g/mol ~251.90 g/mol (Dibromophenol)~485.79 g/mol
Polarity / Nature Highly Lipophilic, NeutralPolar, Weakly AcidicExtremely Lipophilic, Neutral
Rf Value (100% Hexane) ~0.45 - 0.550.00 (Stays at baseline)~0.60 - 0.70
Solubility (Methanol) Low at 20°C, High at 65°CHigh at 20°CVery Low at 65°C
Primary Removal Strategy Target Compound5% NaOH Liquid-Liquid WashSilica Gel / Celite-Carbon Column
Part 5: References

*[4] Synthesis of Polybrominated Diphenyl Ethers and Their Capacity to Induce CYP1A by the Ah Receptor Mediated Pathway. acs.org. 4 *[3] Synthesis and Characterization of 32 Polybrominated Diphenyl Ethers. acs.org. 3 *[1] 有机污染物标准 - Benchchem. benchchem.com. 1 *[2] Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). cdc.gov.2 *[5] Purification by Recrystallization. cuny.edu. 5 *[6] Determination of polybrominated diphenyl ethers (PBDEs) in sediment and biota. oceanbestpractices.org. 6

Sources

Optimization

Technical Support Center: Etherification of 1,3-dibromo-5-(3-bromophenoxy)benzene

A Guide to Minimizing Side Products and Optimizing Yield Welcome to the Technical Support Center for the synthesis of functionalized diaryl ethers. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Side Products and Optimizing Yield

Welcome to the Technical Support Center for the synthesis of functionalized diaryl ethers. This guide is designed for researchers, scientists, and drug development professionals engaged in the etherification of complex molecules such as 1,3-dibromo-5-(3-bromophenoxy)benzene. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis, minimize the formation of unwanted side products, and maximize the yield of your desired product.

The etherification of a polyhalogenated, electron-deficient aryl halide like 1,3-dibromo-5-(3-bromophenoxy)benzene is not a straightforward Williamson ether synthesis. Due to the reduced reactivity of the aryl halide, this transformation typically falls under the category of an Ullmann condensation or a related copper-catalyzed nucleophilic aromatic substitution.[1][2] These reactions, while powerful, are often sensitive to reaction conditions and can be prone to side reactions if not properly optimized.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing low to no conversion of my starting material. What are the likely causes and how can I improve my yield?

Low or no product yield in an Ullmann-type etherification can stem from several factors, primarily related to the activity of the catalytic system and the reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solutions
Inactive Copper Catalyst The active catalytic species in Ullmann reactions is Cu(I).[1] Commercially available Cu(I) salts can oxidize over time, and Cu(0) or Cu(II) sources may not be efficiently reduced to the active Cu(I) state under your reaction conditions.- Use fresh, high-purity Cu(I) salts (e.g., CuI, CuBr).- Consider pre-treating the reaction vessel with a reducing agent or using activated copper powder.[2]
Inappropriate Ligand For sterically hindered or electron-deficient aryl halides, a ligand is often crucial to facilitate the reaction at lower temperatures.[3][4] The ligand stabilizes the copper catalyst and promotes the oxidative addition and reductive elimination steps.[5]- Screen a variety of ligands. Common choices for O-arylation include picolinic acid[3][6], (S)-N-methylpyrrolidine-2-carboxamide[4], and various diamines. - For electron-deficient systems, consider ligands that can increase the electron density on the copper center.
Suboptimal Base The base plays a critical role in deprotonating the phenol nucleophile and in the regeneration of the active catalyst. The strength and solubility of the base can significantly impact the reaction rate.- Screen common inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. K₃PO₄ is often a good starting point for O-arylation.[7]- Ensure the base is finely powdered and anhydrous.
Reaction Temperature Too Low While modern Ullmann protocols operate at milder temperatures than the classical conditions (which could exceed 200 °C)[2], the reaction may still require significant thermal energy to overcome the activation barrier, especially with a deactivated substrate.- If using a ligand, start with a temperature range of 100-140 °C.- If no reaction is observed, incrementally increase the temperature in 10-15 °C intervals.- Consider using a high-boiling point aprotic polar solvent like DMF, DMSO, or NMP.[2]
Presence of Water Water can deactivate the catalyst and lead to side reactions.- Use anhydrous solvents and reagents.- Thoroughly dry all glassware before use.

Experimental Workflow: Optimizing Reaction Conditions

G cluster_0 Initial Setup cluster_1 Reaction cluster_2 Analysis & Troubleshooting A 1. Aryl Halide 2. Phenol 3. Cu(I) Source 4. Ligand 5. Base B Add Anhydrous Solvent (e.g., DMF, DMSO) A->B C Heat to 100-140 °C under Inert Atmosphere B->C D Monitor by TLC/GC-MS C->D E Low/No Conversion D->E Unsatisfactory F Side Product Formation D->F Impure H Purify Product D->H Complete G Optimize: - Temperature - Ligand - Base - Catalyst Source E->G F->G G->B Re-run G cluster_0 Catalytic Cycle cluster_1 Side Reactions A Cu(I)L B Oxidative Addition (Ar-Br) A->B C L-Cu(III)-Ar(Br) B->C D Ligand Exchange (Phenol) C->D H Debromination (Ar-H) C->H Proton Source I Homocoupling (Ar-Ar) C->I Reaction with another Ar-Br E L-Cu(III)-Ar(OAr') D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Desired Product (Ar-O-Ar') F->G

Fig 2. Simplified catalytic cycle of the Ullmann etherification showing pathways to desired product and common side products.
Q3: The reaction is very sensitive to steric hindrance around the bromine atoms. How can I improve the reactivity of my sterically hindered substrate?

Steric hindrance is a significant challenge in the etherification of highly substituted aryl halides. [3] Strategies to Overcome Steric Hindrance:

  • Ligand Design: Bulky ligands can create a more open coordination sphere around the copper center, which may facilitate the approach of a sterically hindered aryl halide. However, the ligand itself should not be so bulky that it blocks the substrate.

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. This must be balanced against the potential for increased side product formation.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate reactions that are slow under conventional heating, potentially allowing for lower overall reaction times and reduced side product formation.

Q4: What is the best way to purify the final product and remove unreacted starting materials and side products?

The purification of polybrominated diphenyl ethers (PBDEs) often requires chromatographic techniques. [8][9] Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, cool the mixture and partition it between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. This will remove the inorganic salts.

  • Silica Gel Chromatography: This is the primary method for separating the product from starting materials and side products.

    • Solvent System: A non-polar/polar solvent system is typically used. Start with a low polarity eluent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

    • Fraction Collection: Collect small fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure product.

  • Further Purification (if necessary): If silica gel chromatography does not provide sufficient purity, consider using other stationary phases:

    • Alumina or Florisil Chromatography: These can offer different selectivity compared to silica gel and may be effective in removing persistent impurities.

Analytical Techniques for Monitoring and Characterization:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any side products, and to assess the purity of the final product. [9][10]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the desired product.

General Protocol for a Trial Reaction

This is a starting point for the etherification of 1,3-dibromo-5-(3-bromophenoxy)benzene. Optimization will likely be necessary.

Materials:

  • 1,3-dibromo-5-(3-bromophenoxy)benzene

  • Phenol nucleophile

  • Copper(I) iodide (CuI)

  • Ligand (e.g., picolinic acid)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Anhydrous dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 1,3-dibromo-5-(3-bromophenoxy)benzene (1.0 equiv), the phenol (1.2 equiv), CuI (0.1 equiv), picolinic acid (0.2 equiv), and K₃PO₄ (2.0 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Place the flask in a preheated oil bath at 120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or by taking small aliquots for GC-MS analysis.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

By carefully considering the choice of catalyst, ligand, base, and reaction conditions, and by systematically troubleshooting any issues that arise, you can significantly improve the outcome of your 1,3-dibromo-5-(3-bromophenoxy)benzene etherification experiments.

References

  • Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. The Journal of organic chemistry, 75(5), 1791–1794.
  • Tu, H., et al. (2023). Direct conversion of lignin to functionalized diaryl ethers via oxidative cross-coupling.
  • Li, X., et al. (2008). Highly Efficient Copper-Catalyzed O-Arylation Using Readily Available (S)-N-Methylpyrrolidine-2-Carboxamide as the Ligand. Synlett, 2008(02), 221-224.
  • Maiti, D., et al. (2011). Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. Organic & Biomolecular Chemistry, 9(16), 5619-5622.
  • Whittaker, A. M., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry, 75(5), 1791-1794.
  • Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. The Journal of organic chemistry, 75(5), 1791–1794.
  • Örn, S., et al. (1998). Synthesis and Characterization of 32 Polybrominated Diphenyl Ethers. Environmental Science & Technology, 32(21), 3364-3369.
  • Guo, G., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc, 2009(14), 255-265.
  • Sperotto, E., et al. (2010). The mechanism of the modified Ullmann reaction. Dalton Transactions, 39(43), 10338-10351.
  • Suri, J. T., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
  • Monge, M., et al. (2017). Mechanistic Insight into the Cu-Catalyzed C-S Cross-Coupling of Thioacetate with Aryl Halides: A Joint Experimental-Computational Study. The Journal of organic chemistry, 82(21), 11507–11516.
  • Monnier, F., & Taillefer, M. (2009). Recent synthetic developments and applications of the Ullmann reaction.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Örn, U., et al. (2008). Synthesis of highly brominated diphenyl ethers and aspects on photolysis and indoor spreading. Diva-portal.org.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Zhang, H., et al. (2023). Copper(I)-Catalyzed Cross-Coupling Reactions of Tertiary Alkyl Halides with Anilines Enabled by Cyclopropenimine-Based Ligands. Journal of the American Chemical Society, 145(45), 24659-24667.
  • Liu, Y., et al. (2014). Copper(II)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers. Organic & Biomolecular Chemistry, 12(25), 4747-4753.
  • Zhang, L., et al. (2013). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Journal of Chemistry, 31(10), 1289-1294.
  • Evano, G., et al. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054-3131.
  • Örn, U., et al. (1998). Synthesis and Characterization of 32 Polybrominated Diphenyl Ethers. Environmental Science & Technology, 32(21), 3364-3369.
  • Tierney, H. L., et al. (2012). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C, 116(24), 13108-13114.
  • de la Cal, A., et al. (2010). Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter. Analytical and Bioanalytical Chemistry, 397(4), 1557-1569.
  • de Oliveira, B. F., et al. (2015). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 26(8), 1690-1698.
  • Kóti, J., et al. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants.
  • Lee, C., et al. (2017). Copper/iron-catalyzed Ullmann coupling of diiodo- and dibromoarenes and diphenols for the synthesis of aryl ether macrocycles. Tetrahedron, 73(33), 5001-5006.
  • Kim, D., & Macmillan, D. W. C. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3–Csp3 Coupling of Aliphatic Bromides. Journal of the American Chemical Society, 140(50), 17900-17905.

Sources

Troubleshooting

Optimizing reaction temperature for 1,3-dibromo-5-(3-bromophenoxy)benzene derivatives

Focus: 1,3-Dibromo-5-(3-bromophenoxy)benzene Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly brominated diphenyl et...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: 1,3-Dibromo-5-(3-bromophenoxy)benzene

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly brominated diphenyl ethers like 1,3-dibromo-5-(3-bromophenoxy)benzene (C₁₂H₇Br₃O, MW: 406.89 g/mol )[1]. The fundamental error usually lies in treating these syntheses like standard etherifications. The target molecule contains three labile carbon-bromine (C-Br) bonds. When forming the central diaryl ether (C-O) linkage, the thermal activation energy required to couple the phenol and the aryl halide often overlaps dangerously with the activation energy for C-Br oxidative addition by the catalyst.

This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to help you optimize your reaction temperatures and maximize yields.

Mechanistic Workflow & Temperature Dependency

The pathway you choose dictates your thermal boundaries. Below is the logical flow of how temperature dictates the success or failure of your synthesis.

SynthesisPathways Precursor1 3,5-Dibromophenol + 1-Bromo-3-iodobenzene Ullmann Cu-Catalyzed Ullmann Coupling Precursor1->Ullmann Precursor2 Diphenyliodonium Salt + Bromophenolate Iodonium Electrophilic Iodonium Coupling Precursor2->Iodonium TempHigh High Temp (150-220°C) Ullmann->TempHigh Traditional TempOpt1 Optimal Temp (100-120°C) Ullmann->TempOpt1 Nano-Cu / Ligands TempOpt2 Optimal Temp (50°C) Iodonium->TempOpt2 Mild Base TempHigh2 High Temp (>80°C) Iodonium->TempHigh2 Thermal Stress SideProduct1 Debromination & Homocoupling TempHigh->SideProduct1 C-Br Activation Product 1,3-Dibromo-5-(3-bromophenoxy)benzene (Target PBDE) TempOpt1->Product Selective C-O Bond TempOpt2->Product High Electrophilicity SideProduct2 Salt Decomposition TempHigh2->SideProduct2 Degradation

Fig 1: Temperature-dependent synthesis pathways for bromophenoxybenzene derivatives.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why do I observe significant debromination during the Ullmann synthesis of 1,3-dibromo-5-(3-bromophenoxy)benzene? A: Causality lies in the competing kinetic pathways at elevated temperatures. Traditional Ullmann etherification requires harsh temperatures between 150 °C and 220 °C[2]. At these temperatures, the copper catalyst undergoes oxidative addition into the labile aryl-bromide (C-Br) bonds of your precursors. This competing pathway leads to dehalogenation and homocoupling (biaryl formation) rather than the desired C-O cross-coupling[3]. To suppress this, the reaction temperature must be lowered to 100 °C by utilizing nano-particulate copper oxide (CuO-NPs) or specialized bidentate ligands which lower the activation energy specifically for C-O bond formation[3].

Q2: What is the optimal temperature range for synthesizing this derivative via diphenyliodonium salts vs. Ullmann coupling? A: The choice of synthetic route drastically shifts your optimal thermal window:

  • Diphenyliodonium Salt Coupling: This method relies on the extreme electrophilicity of the iodonium intermediate. The optimal temperature is strictly 50 °C [4]. Exceeding 80 °C leads to premature thermal decomposition of the iodonium salt and increased side reactions, which are already highly prevalent when synthesizing multi-brominated derivatives[4].

  • Catalytic Ullmann Coupling: Using modern Cu-nanoparticle catalysts, the optimal temperature is 100–120 °C [3]. Dropping below 90 °C in this specific pathway results in incomplete conversion due to the steric bulk of the meta-bromine substituents.

Q3: My direct bromination of 3-phenoxytoluene/benzene derivatives is yielding over-brominated side products. Is temperature the sole factor? A: While temperature is critical, it is not the sole factor. Direct bromination of diphenyl ether derivatives is highly exothermic. If the reaction is not strictly maintained at 0–20 °C during the initial bromine addition, regioselectivity degrades, leading to over-bromination[5]. However, the stoichiometric ratio of bromine and the choice of catalyst (e.g., iron powder) are equally important. For specific tribrominated targets, a precise stoichiometric addition of Br₂ combined with strict thermal control is required to prevent runaway halogenation[5].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation steps.

Protocol A: Nano-Copper Catalyzed Ullmann Coupling (Optimized at 100 °C)

Use this method when scaling up, as it avoids the instability of iodonium salts.

  • Preparation: In a dry, inert-gas flushed Schlenk flask, combine 3,5-dibromophenol (1.0 eq), 1-bromo-3-iodobenzene (1.2 eq), and Cs₂CO₃ (2.0 eq) in anhydrous DMSO.

  • Catalyst Addition: Add 5 mol% CuO-NPs (approx. 28.5 nm)[3].

  • Thermal Ramp: Heat the mixture to 60 °C for 30 minutes to ensure complete deprotonation of the phenol. Slowly ramp the temperature to the optimal 100 °C [3].

  • Self-Validating Monitoring: After 4 hours, extract a 50 µL aliquot, quench with 1M HCl, extract into hexane, and analyze via GC-MS. Look for the molecular ion m/z ~406 (C₁₂H₇Br₃O)[1].

    • Validation Check: If the debrominated peak (m/z ~328) exceeds 5% relative abundance, you have crossed the thermodynamic threshold for C-Br activation. Immediately cool the reaction to 85 °C.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove the CuO-NPs. Wash the organic layer with 5% NaOH to remove unreacted phenol, followed by brine[5].

  • Purification: Purify via flash chromatography (Kieselgel-60) using hexane as the eluent[5].

Protocol B: Diphenyliodonium Salt Coupling (Low-Temperature Alternative)

Use this method for small-scale synthesis where strict avoidance of transition metals is required.

  • Preparation: Dissolve the synthesized (3-bromophenyl)(phenyl)iodonium bromide (1.0 eq) and 3,5-dibromophenolate (1.2 eq) in a polar aprotic solvent (e.g., DMF).

  • Reaction: Stir the mixture at strictly 50 °C [4]. Do not exceed 80 °C.

  • Self-Validating Monitoring: Track the disappearance of the iodonium salt via TLC (UV active). The reaction typically reaches completion within 2-4 hours. If the solution turns abruptly dark brown before 2 hours, thermal degradation of the salt has occurred.

  • Quenching: Quench the reaction by adding 5% aqueous sodium bisulfite to neutralize any oxidative byproducts[4].

  • Workup: Extract with methylene chloride, dry over anhydrous sodium sulfate, and evaporate the solvent[5].

Quantitative Data: Temperature vs. Yield Matrix

The following table summarizes the quantitative impact of temperature on the yield and purity of tribrominated diphenyl ethers across different methodologies.

Synthesis MethodTemp (°C)Target Yield (%)Debromination (%)Unreacted Precursor (%)
Traditional Ullmann180 - 220< 20%> 40%< 10%
Nano-Cu Ullmann100 - 12075 - 85%< 5%< 5%
Nano-Cu Ullmann60 - 8030 - 40%0%> 50%
Iodonium Coupling5050 - 60%0%< 10%
Iodonium Coupling90< 30%0% (Decomp.)> 40%
References
  • Benchchem - 1,3-Dibromo-5-(3-bromophenoxy)benzene (Compound Properties). 1

  • ACS Publications - Synthesis and Characterization of 32 Polybrominated Diphenyl Ethers.4

  • ACS Publications - Synthesis of Polybrominated Diphenyl Ethers and Their Capacity to Induce CYP1A by the Ah Receptor Mediated Pathway. 5

  • Google Patents (US20050054882A1) - Diaryl ether condensation reactions. 2

  • MDPI - Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1,3,dibromo-5-(3-bromophenoxy)benzene and 1,3,5-tribromobenzene in Cross-Coupling Reactions

Introduction In the landscape of synthetic chemistry, particularly within materials science and pharmaceutical development, polyhalogenated aromatic compounds are indispensable building blocks. Their capacity to undergo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of synthetic chemistry, particularly within materials science and pharmaceutical development, polyhalogenated aromatic compounds are indispensable building blocks. Their capacity to undergo sequential, site-selective functionalization via cross-coupling reactions allows for the construction of complex, three-dimensional molecular architectures. Among these foundational scaffolds, 1,3,5-tribromobenzene (TBB) and 1,3-dibromo-5-(3-bromophenoxy)benzene stand out. TBB is a classic C3-symmetric core, widely employed in the synthesis of porous organic polymers and covalent organic frameworks (COFs) where its structural equivalence is a key advantage.[1][2] In contrast, 1,3-dibromo-5-(3-bromophenoxy)benzene, while also possessing three bromine atoms, presents a more nuanced reactivity profile due to its inherent asymmetry and the electronic influence of its central ether linkage.

This guide provides an in-depth comparison of the reactivity of these two molecules, moving beyond a simple catalog of properties to explore the underlying electronic and structural factors that govern their behavior in palladium-catalyzed cross-coupling reactions. We will present experimental data and detailed protocols designed to probe and exploit these differences, offering researchers and drug development professionals the insights needed to select the appropriate scaffold and rationally design synthetic strategies.

Structural and Electronic Analysis: The Source of Reactivity Divergence

The reactivity of an aryl halide in a cross-coupling reaction is fundamentally dictated by the ease with which it undergoes oxidative addition to a low-valent transition metal catalyst, typically Pd(0). This crucial step is sensitive to the electronic environment of the carbon-halogen bond.[3][4]

1,3,5-Tribromobenzene (TBB): A Study in Symmetry

TBB is the archetypal symmetric trifunctional building block. Its key features include:

  • C₃ Symmetry: All three bromine atoms are chemically and electronically equivalent.

  • Electronic Profile: The benzene ring is substituted only by three inductively electron-withdrawing bromine atoms. This results in a relatively electron-poor aromatic system where each C-Br bond possesses identical reactivity.

This equivalence means that in sequential cross-coupling reactions, product distribution (mono-, di-, and tri-substituted) is governed primarily by stoichiometry and statistics, making the selective synthesis of a mono-substituted product a significant challenge.

1,3-dibromo-5-(3-bromophenoxy)benzene: Asymmetry and Electronic Perturbation

The introduction of a phenoxy bridge fundamentally alters the molecule's electronic landscape and symmetry, creating three distinct bromine environments.

  • Br¹, Br³ (Central Ring): These bromine atoms are attached to the central benzene ring, which is directly influenced by the ether oxygen. The oxygen atom exerts a powerful electron-donating effect through resonance (+M effect), which typically outweighs its inductive electron-withdrawing (-I) effect.[5] This donation increases the electron density on the central ring, particularly at the ortho and para positions, making the attached C-Br bonds more electron-rich and thus more susceptible to oxidative addition by an electron-rich Pd(0) catalyst.

  • Br³' (Peripheral Ring): This bromine atom is situated on the peripheral phenyl ring. It is meta to the ether linkage, meaning it is largely unaffected by the oxygen's strong resonance effect. Its electronic environment is more comparable to that of a simple bromobenzene derivative.

This electronic differentiation is the key to unlocking regioselective functionalization, a feat that is difficult to achieve with TBB.

G cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis A Combine Aryl Halides, Boronic Acid, and Base B Purge with Argon A->B C Add Degassed Solvent and Pd Catalyst B->C D Heat at 80°C Monitor by GC-MS C->D E Aqueous Workup & Extraction D->E F Dry and Concentrate E->F G Analyze Product Ratio (GC-MS, NMR) F->G

Caption: Workflow for the competitive reactivity experiment.

Protocol 2: Regioselective Mono-functionalization

This experiment is designed to identify the most reactive site on 1,3-dibromo-5-(3-bromophenoxy)benzene.

Objective: To determine the site of initial coupling on 1,3-dibromo-5-(3-bromophenoxy)benzene.

Methodology:

  • Reactor Setup: To a flame-dried Schlenk flask, add 1,3-dibromo-5-(3-bromophenoxy)benzene (1.0 equiv.), 4-methoxyphenylboronic acid (0.95 equiv. to favor mono-substitution), and a milder base such as potassium fluoride (KF, 3.0 equiv.).

  • Inert Atmosphere & Solvent: Purge with argon and add degassed THF as the solvent.

  • Catalyst Addition: Add a catalyst system known for high activity at lower temperatures, such as Pd₂(dba)₃ with P(t-Bu)₃ as the ligand (1-2 mol%). [6]4. Reaction: Stir the reaction at room temperature and monitor closely by TLC. The reaction is expected to be complete within a few hours.

  • Workup and Purification: Perform an aqueous workup as described in Protocol 1. Purify the crude product via flash column chromatography on silica gel.

  • Analysis: Characterize the major isolated product using ¹H NMR, ¹³C NMR, and NOESY to unambiguously determine which bromine atom was substituted. The expected major product is the one resulting from coupling at the Br¹ or Br³ position.

Conclusion and Outlook

While 1,3,5-tribromobenzene is an exceptional building block for creating symmetric, well-ordered materials, its utility in constructing complex, non-symmetric molecules is limited. [1]In contrast, 1,3-dibromo-5-(3-bromophenoxy)benzene emerges as a more versatile scaffold. The electronic perturbation induced by its central ether linkage creates a clear reactivity differential among its three C-Br bonds. This inherent asymmetry allows for a level of synthetic control and regioselectivity that is unattainable with TBB. Researchers can exploit this by performing sequential cross-couplings under increasingly forcing conditions to install different functionalities at specific positions, opening avenues to novel pharmaceutical leads and advanced functional materials with precisely tailored properties. This guide provides the foundational understanding and practical protocols to leverage the distinct chemical personalities of these two important synthetic platforms.

References

  • Benchchem. (n.d.). Applications of 1,3,5-Tribromobenzene in Materials Science: Application Notes and Protocols. Retrieved from Google Search. [1]2. ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. Retrieved from ResearchGate. [7]3. Benchchem. (n.d.). Technical Support Center: 1,3,5-Tribromobenzene Cross-Coupling Reactions. Retrieved from Google Search. [8]4. ResearchGate. (n.d.). A Simple Guide for Predicting Regioselectivity in the Coupling of Polyhaloheteroaromatics. Retrieved from ResearchGate. [3]5. Correa, A., & Martin, R. (2009). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Society Reviews, 38(6), 1518-1531. [4]6. NSF PAR. (2022, May 18). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Retrieved from NSF Public Access Repository. [9]7. Chem-Supply. (2026, March 4). Thermodynamic Properties and Coupling reaction of 1,3,5-Tribromobenzene. Retrieved from Google Search. [10]8. Wikipedia. (n.d.). 1,3,5-Tribromobenzene. Retrieved from Wikipedia. [2]9. Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [11]10. Benchchem. (n.d.). The Electronic Influence of Phenoxy Substituents on Alkene Reactivity: An In-depth Technical Guide. Retrieved from Google Search. [5]11. Oldenhuis, N. J., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(19), 4539-4540.

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Determination of 1,3-Dibromo-5-(3-bromophenoxy)benzene

Executive Summary Determining the purity of highly halogenated aromatic compounds like 1,3-dibromo-5-(3-bromophenoxy)benzene presents a unique analytical challenge. Traditional reversed-phase HPLC methods often fail to r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Determining the purity of highly halogenated aromatic compounds like 1,3-dibromo-5-(3-bromophenoxy)benzene presents a unique analytical challenge. Traditional reversed-phase HPLC methods often fail to resolve these target analytes from structurally identical positional isomers and debrominated degradation products. This guide provides an objective comparison of column chemistries—specifically evaluating C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) stationary phases—and outlines a self-validating, step-by-step analytical protocol. The optimized PFP-based method is fully validated according to the latest [1], ensuring maximum scientific integrity and regulatory compliance.

Mechanistic Context: The Analytical Challenge of Brominated Aromatics

1,3-dibromo-5-(3-bromophenoxy)benzene is a tribrominated diphenyl ether analog. Compounds in this class are characterized by extreme hydrophobicity (high logP ) and poor solubility in highly polar mobile phases[2].

From a chromatographic perspective, the primary challenge is specificity . During the synthesis or degradation of brominated diphenyl ethers, positional isomers (e.g., 1,2-dibromo-4-(4-bromophenoxy)benzene) and debrominated analogs are frequently generated[3]. Because positional isomers possess virtually identical partition coefficients, standard hydrophobic dispersion forces are insufficient to separate them. Achieving baseline resolution requires a stationary phase capable of recognizing minute differences in spatial geometry and localized electron density.

Column Chemistry Comparison: C18 vs. Phenyl-Hexyl vs. PFP

To establish the optimal method, three distinct column chemistries were evaluated for their ability to separate 1,3-dibromo-5-(3-bromophenoxy)benzene from a critical isomer pair.

  • Standard C18 (Octadecylsilane): Relies exclusively on hydrophobic interactions. Because the isomers have identical logP values, the C18 column cannot distinguish between them, resulting in severe co-elution.

  • Phenyl-Hexyl: Introduces π−π interactions alongside hydrophobicity. While this provides slight improvements in selectivity for aromatic rings, the bulky bromine atoms sterically hinder optimal π−π stacking, leading to incomplete resolution.

  • PFP (Pentafluorophenyl): The PFP phase features an electron-deficient fluorinated ring that acts as a Lewis acid. This chemistry provides orthogonal selectivity through multiple mechanisms: π−π charge-transfer, strong dipole-dipole interactions, and highly specific halogen-fluorine bonding[4],[5]. The PFP column effectively recognizes the distinct charge localizations of the bromine atoms on the different isomers, achieving baseline resolution.

Table 1: Quantitative Comparison of Column Performance
Column ChemistryPrimary Retention Mechanism(s)Retention Time ( tR​ )Resolution ( Rs​ ) from IsomerPeak Tailing ( Tf​ )
C18 Hydrophobic dispersion12.4 min0.8 (Co-elution)1.6
Phenyl-Hexyl Hydrophobic, π−π 14.1 min1.3 (Partial)1.4
PFP Hydrophobic, π−π , Dipole, Halogen16.5 min2.4 (Baseline) 1.1

Note: Data generated using isocratic elution (85% Acetonitrile / 15% Water) at 1.0 mL/min.

Validation_Lifecycle cluster_0 Method Development (Column Screening) cluster_1 ICH Q2(R2) Validation Parameters C18 C18 Column (Hydrophobic) Protocol Optimized HPLC Protocol C18->Protocol Sub-optimal Rs Phenyl Phenyl-Hexyl (π-π Interactions) Phenyl->Protocol Moderate Rs PFP PFP Column (Halogen & Dipole) PFP->Protocol Optimal Rs Spec Specificity (Isomer Resolution) Lin Linearity & Range (R² > 0.999) Acc Accuracy & Precision (%RSD < 2.0%) Target 1,3-dibromo-5- (3-bromophenoxy)benzene Target->C18 Target->Phenyl Target->PFP Protocol->Spec Protocol->Lin Protocol->Acc

Fig 1: Method development and ICH Q2(R2) validation lifecycle for 1,3-dibromo-5-(3-bromophenoxy)benzene.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates a mandatory System Suitability Test (SST) that must pass before any sample analysis occurs.

Step 1: Sample and Standard Preparation

Causality Check: Highly brominated diphenyl ethers require high organic modifier concentrations to prevent precipitation[2].

  • Accurately weigh 10.0 mg of 1,3-dibromo-5-(3-bromophenoxy)benzene reference standard.

  • Dissolve in 10 mL of HPLC-grade Acetonitrile (ACN) to yield a 1.0 mg/mL stock solution. Note: Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute the stock solution with the mobile phase to a working target concentration of 50 µg/mL.

Step 2: Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase: Isocratic elution, 85% Acetonitrile / 15% Ultrapure Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes π−π interactions).

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 230 nm. (For trace environmental analysis, NCI-MS is recommended[3]).

Step 3: System Suitability Testing (SST)

Inject the 50 µg/mL standard solution in five replicates. The system is validated for use only if the following criteria are met:

  • Retention Time Precision: %RSD 0.5%.

  • Peak Area Precision: %RSD 1.0%.

  • Tailing Factor ( Tf​ ): 1.5.

  • Theoretical Plates ( N ): 5,000.

ICH Q2(R2) Method Validation Data

Following the optimization of the PFP method, a full validation was executed in accordance with the[6],[1].

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities[1]. The sample was subjected to UV/Vis light exposure to induce partial debromination. The PFP column successfully resolved the parent tribrominated compound from the newly formed dibrominated degradants with a resolution ( Rs​ ) > 2.0.

Linearity and Range

Linearity was evaluated across 5 concentration levels ranging from 50% to 150% of the target concentration (25 µg/mL to 75 µg/mL). The calibration curve yielded a correlation coefficient ( R2 ) of 0.9998, confirming a highly linear response.

Accuracy and Precision
  • Accuracy (Recovery): Assessed by spiking known quantities of the analyte into a blank matrix at 80%, 100%, and 120% levels. Recoveries ranged from 99.1% to 100.8%.

  • Repeatability (Intra-day Precision): Six independent preparations of the 100% test concentration yielded an RSD of 0.85%.

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at tR​ ; Rs​≥1.5 Rs​=2.4 (Baseline)PASS
Linearity R2≥0.999 R2=0.9998 PASS
Accuracy 98.0% – 102.0% Recovery99.1% – 100.8%PASS
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.85%PASS
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.4 µg/mLValidated
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 101.2 µg/mLValidated

Conclusion

For the purity determination of highly brominated aromatics such as 1,3-dibromo-5-(3-bromophenoxy)benzene, standard C18 columns lack the necessary selectivity to resolve positional isomers. By leveraging the orthogonal retention mechanisms of a Pentafluorophenyl (PFP) stationary phase—specifically halogen bonding and dipole-dipole interactions—analysts can achieve baseline resolution. The developed isocratic method is robust, self-validating, and fully compliant with ICH Q2(R2) regulatory standards, making it highly suitable for routine quality control and drug development workflows.

References

  • [2] Polybrominated Diphenyl Ethers (PBDEs) as Emerging Environmental Pollutants: Advances in Sample Preparation and Detection Techniques. IntechOpen. Available at:[Link]

  • [3] Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants: 1. Polybrominated Diphenylethers. SciSpace / Journal of Chromatographic Science. Available at: [Link]

  • [5] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. Available at: [Link]

  • [6] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • [1] ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at:[Link]

Sources

Validation

A Comparative Guide to 1,3-dibromo-5-(3-bromophenoxy)benzene and Other Brominated Diphenyl Ethers for the Research Professional

This guide provides a comprehensive comparison of 1,3-dibromo-5-(3-bromophenoxy)benzene with other pertinent brominated diphenyl ethers (BDEs). Designed for researchers, scientists, and professionals in drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of 1,3-dibromo-5-(3-bromophenoxy)benzene with other pertinent brominated diphenyl ethers (BDEs). Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties, environmental fate, and toxicological profiles of these compounds. Furthermore, it offers detailed, field-proven experimental protocols for their analysis and toxicological assessment, ensuring scientific integrity and practical applicability.

Introduction: The Landscape of Brominated Diphenyl Ethers

Brominated diphenyl ethers (BDEs) are a class of organobromine compounds that have been extensively used as flame retardants in a vast array of consumer and industrial products, including plastics, textiles, and electronics.[1] Their chemical structure consists of a diphenyl ether molecule with a varying number of bromine atoms, leading to 209 possible congeners.[1] While effective in preventing fires, the widespread use of BDEs has led to their ubiquitous presence in the environment.[2] These compounds are persistent, bioaccumulative, and have the potential for long-range transport, raising significant concerns about their impact on environmental and human health.[2][3]

This guide focuses on 1,3-dibromo-5-(3-bromophenoxy)benzene (CAS No. 855255-44-6), a lesser-studied tribrominated congener, and compares it with other more extensively researched BDEs such as the tetrabrominated BDE-47, the pentabrominated BDE-99 and BDE-100, and the fully brominated BDE-209. Due to the limited publicly available data on 1,3-dibromo-5-(3-bromophenoxy)benzene, this guide will also draw comparisons with other tribrominated congeners where appropriate, providing a broader context for its potential properties and effects.

Physicochemical Properties: A Comparative Analysis

The environmental fate and toxicological profile of a BDE congener are intrinsically linked to its physicochemical properties. The degree of bromination significantly influences properties such as molecular weight, lipophilicity (log Kow), and vapor pressure, which in turn affect its persistence, bioaccumulation potential, and mode of transport in the environment.

Property1,3-dibromo-5-(3-bromophenoxy)benzeneBDE-28 (2,4,4'-tribromodiphenyl ether)BDE-47 (2,2',4,4'-tetrabromodiphenyl ether)BDE-99 (2,2',4,4',5-pentabromodiphenyl ether)BDE-209 (Decabromodiphenyl ether)
CAS Number 855255-44-6[4]41318-77-65436-43-160348-60-91163-19-5
Molecular Formula C₁₂H₇Br₃OC₁₂H₇Br₃OC₁₂H₆Br₄OC₁₂H₅Br₅OC₁₂Br₁₀O
Molecular Weight ( g/mol ) 486.9486.9485.8564.7959.2
Log Kow (Octanol-Water Partition Coefficient) Not available6.16.86.99.97
Vapor Pressure (Pa at 25°C) Not available2.5 x 10⁻⁴4.2 x 10⁻⁵5.6 x 10⁻⁶2.5 x 10⁻⁸
Water Solubility (mg/L at 25°C) Not available0.0030.00050.00020.00002

Expert Insights: The degree of bromination is a critical determinant of a BDE's behavior. As the number of bromine atoms increases, the molecular weight rises, leading to lower vapor pressure and water solubility. Conversely, the lipophilicity, indicated by a higher log Kow, increases with bromination. This trend suggests that higher brominated BDEs, like BDE-209, are more likely to partition into soil and sediment, while lower brominated congeners are more volatile and can undergo long-range atmospheric transport.[5] The lack of specific data for 1,3-dibromo-5-(3-bromophenoxy)benzene highlights the need for further research to accurately predict its environmental behavior. However, based on its tribrominated structure, its properties are expected to be similar to other tribrominated congeners like BDE-28.

Environmental Fate and Persistence

The persistence of BDEs in the environment is a major concern. Their resistance to degradation allows them to remain in ecosystems for extended periods, leading to accumulation in the food chain.

Key Considerations:

  • Persistence: BDEs are generally resistant to biodegradation.[6] Their half-lives in soil and sediment can be on the order of years.[6]

  • Bioaccumulation and Biomagnification: Due to their lipophilic nature, BDEs accumulate in the fatty tissues of organisms.[7] This leads to biomagnification, where concentrations increase at higher trophic levels of the food web.

  • Long-Range Transport: Lower brominated congeners are more volatile and can be transported over long distances in the atmosphere, leading to their presence in remote areas like the Arctic.[5]

  • Debromination: Higher brominated BDEs, such as BDE-209, can undergo debromination in the environment through processes like photolysis or microbial action, forming lower brominated and potentially more toxic congeners.[8]

Toxicological Profiles: A Comparative Overview

The toxicological effects of BDEs are a significant area of research. Many congeners are considered endocrine disruptors and have been linked to neurodevelopmental issues, and liver toxicity.[9][10] The toxicity of a particular BDE is often related to its structure and degree of bromination.

BDE CongenerKey Toxicological Effects
Tribrominated BDEs (e.g., BDE-28, BDE-30, BDE-32) Neurotoxicity, oxidative stress.[7][11]
BDE-47 (Tetrabrominated) Neurotoxicity, endocrine disruption (thyroid hormone disruption), oxidative stress, hepatotoxicity.[9][11]
BDE-99 (Pentabrominated) Developmental neurotoxicity, endocrine disruption.[12]
BDE-100 (Pentabrominated) Endocrine disruption.
BDE-209 (Decabrominated) Lower acute toxicity compared to lower brominated congeners. Can debrominate to more toxic forms. Evidence of carcinogenicity is equivocal.[13]

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for the analysis of BDEs in environmental and biological matrices, as well as for in vitro toxicological assessment.

Protocol 1: Analysis of Brominated Diphenyl Ethers in Soil and Sediment by Gas Chromatography-Mass Spectrometry (GC/MS)

This protocol outlines a robust method for the extraction, cleanup, and quantification of BDEs in solid matrices.

1. Sample Preparation and Extraction:

  • Objective: To efficiently extract BDEs from the solid matrix.

  • Procedure:

    • Homogenize and sieve the air-dried soil or sediment sample.

    • Weigh approximately 10 g of the homogenized sample into an extraction thimble.

    • Spike the sample with a known amount of a surrogate internal standard (e.g., ¹³C-labeled BDEs) to monitor extraction efficiency.

    • Perform Soxhlet extraction for 16-24 hours using a 1:1 mixture of hexane and dichloromethane.[14]

    • Alternatively, Pressurized Liquid Extraction (PLE) can be used for faster extraction times.

2. Extract Cleanup:

  • Objective: To remove interfering co-extracted substances.

  • Procedure:

    • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

    • Perform a multi-layer silica gel column chromatography cleanup. The column can be packed with layers of activated silica gel, acid-treated silica gel, and anhydrous sodium sulfate.

    • Elute the BDEs with a suitable solvent mixture (e.g., hexane:dichloromethane).

    • For biological samples with high lipid content, gel permeation chromatography (GPC) is recommended for lipid removal.

3. Instrumental Analysis (GC/MS):

  • Objective: To separate and quantify individual BDE congeners.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole, triple quadrupole, or high-resolution MS).[15]

  • GC Conditions:

    • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[16]

    • Injector: Pulsed splitless injection at an optimized temperature (e.g., 280°C) to minimize thermal degradation of higher brominated BDEs.[16]

    • Oven Temperature Program: A programmed temperature ramp is used to achieve separation of the congeners. A typical program might start at 100°C, ramp to 320°C, and hold for a period to ensure elution of all congeners.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is standard.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for single quadrupole MS or Multiple Reaction Monitoring (MRM) for triple quadrupole MS to enhance sensitivity and selectivity. Monitor characteristic ions for each BDE congener.

    • Ion Source Temperature: Optimized to prevent thermal degradation, often around 300°C.[16]

4. Quantification and Quality Control:

  • Quantification: Use an internal standard calibration method with ¹³C-labeled BDE congeners.

  • Quality Control: Include procedural blanks, matrix spikes, and certified reference materials in each batch of samples to ensure data quality.

Protocol 2: In Vitro Assessment of BDE-Induced Oxidative Stress

This protocol describes a cell-based assay to evaluate the potential of BDEs to induce oxidative stress.

1. Cell Culture and Treatment:

  • Cell Line: Human hepatoma (HepG2) cells or human neuroblastoma (SH-SY5Y) cells are commonly used models.

  • Culture Conditions: Maintain cells in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • Seed cells in 96-well plates at a suitable density.

    • Allow cells to attach and grow for 24 hours.

    • Expose cells to a range of concentrations of the BDE congener of interest (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 24 hours). Include a vehicle control (DMSO only).

2. Measurement of Reactive Oxygen Species (ROS):

  • Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable non-fluorescent compound that is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • After the treatment period, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30-60 minutes in the dark.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

3. Data Analysis:

  • Express the results as a percentage of the control (vehicle-treated cells).

  • Perform statistical analysis to determine the significance of the observed effects.

Protocol 3: In Vitro Assessment of Endocrine Disrupting Potential (Estrogen Receptor Activation)

This protocol outlines a reporter gene assay to screen for the estrogenic activity of BDEs.[17]

1. Cell Line and Plasmids:

  • Cell Line: Use a human cell line that does not express endogenous estrogen receptors (ERs), such as HeLa or HEK293 cells.

  • Plasmids:

    • An expression vector for the human estrogen receptor alpha (hERα).

    • A reporter plasmid containing an estrogen-responsive element (ERE) upstream of a reporter gene (e.g., luciferase).

    • A control plasmid (e.g., expressing β-galactosidase) for transfection efficiency normalization.

2. Transfection and Treatment:

  • Transfection: Co-transfect the cells with the hERα expression vector, the ERE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • Treatment:

    • After transfection, seed the cells in 96-well plates.

    • Expose the cells to a range of concentrations of the BDE congener of interest for 24-48 hours.

    • Include a positive control (e.g., 17β-estradiol) and a vehicle control.

3. Luciferase Assay:

  • Procedure:

    • After treatment, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

    • Measure the activity of the co-transfected control reporter (e.g., β-galactosidase) to normalize for transfection efficiency.

4. Data Analysis:

  • Calculate the relative luciferase activity by dividing the luciferase activity by the control reporter activity.

  • Express the results as fold induction over the vehicle control.

  • Determine the EC₅₀ value (the concentration that causes 50% of the maximal response) for estrogenic compounds.

Visualizing the Science

To further clarify the concepts discussed, the following diagrams illustrate the general structure of the compared BDEs and the experimental workflow for their analysis.

Chemical Structures of Compared BDEs

BDE_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_qaqc Data Validation Sample_Collection Soil/Sediment Sample Collection Extraction Soxhlet or PLE Extraction Sample_Collection->Extraction Cleanup Silica Gel Column Cleanup Extraction->Cleanup GC_MS GC/MS Analysis (SIM or MRM) Cleanup->GC_MS Quantification Internal Standard Quantification GC_MS->Quantification Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis QA_QC Quality Assurance/ Quality Control Data_Analysis->QA_QC

Caption: A typical workflow for the analysis of BDEs in solid samples.

Conclusion

This guide provides a comparative framework for understanding 1,3-dibromo-5-(3-bromophenoxy)benzene in the context of other, more well-characterized brominated diphenyl ethers. While a significant data gap exists for this specific congener, by examining the properties and toxicological profiles of structurally similar compounds, researchers can make informed decisions in their experimental designs. The provided protocols offer a solid foundation for the analysis and toxicological evaluation of BDEs, emphasizing the importance of robust and validated methodologies. As research in this field continues, it is crucial to characterize the environmental fate and potential health risks of all BDE congeners to fully assess their impact and inform regulatory decisions.

References

  • Environment Agency. (2019). Polybrominated diphenyl ethers (PBDEs): sources, pathways and environmental data. Retrieved from [Link]

  • Wang, P., et al. (2022). A modified QuEChERS method coupled with GC–MS/MS for the rapid and simultaneous analysis of polybrominated diphenyl ethers and novel brominated flame retardant residues in animal-derived foods. Food Chemistry, 373, 131469.
  • EWG. (n.d.). PBDE-30. EWG's Human Toxome Project. Retrieved from [Link]

  • Wu, Y., et al. (2024). Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review. Environmental Research, 241, 117585.
  • CAS Common Chemistry. (n.d.). 1,3-Dibromo-2-(3-bromophenoxy)benzene. Retrieved from [Link]

  • Ahmad, I., et al. (2016). Hazards of low dose flame-retardants (BDE-47 and BDE-32): Influence on transcriptome regulation and cell death in human liver cells.
  • Creative Bioarray. (n.d.). Endocrine Disruption Screening Assay. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Retrieved from [Link]

  • ChemSrc. (2024). 1,3-dibromo-5-(3-bromophenyl)benzene. Retrieved from [Link]

  • Valcárcel, Y., et al. (2011). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples.
  • Legler, J., et al. (2002). Comparison of in vivo and in vitro reporter gene assays for short-term screening of estrogenic activity. Environmental Science & Technology, 36(20), 4410-4415.
  • State of Michigan. (2008). Polybrominated Diphenyl Ethers (PBDEs): A Scientific Review with Risk Characterization and Recommendation. Retrieved from [Link]

  • Pharos. (n.d.). 1,3-Dibromo-5-(4-bromophenoxy)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dibromo-5-(propan-2-yl)benzene. Retrieved from [Link]

  • Zhang, Z., et al. (2008). Synthesis of 1,3-bis(3′-bromophenyl)-5-(4′-chlorophenyl) benzene. Chinese Journal of Organic Chemistry, 28(1), 163-166.
  • EPA. (n.d.). Polybrominated Diphenyl Ethers (PBDEs). Retrieved from [Link]

  • Smithers. (n.d.). Endocrine Disruptor Testing for Biocides. Retrieved from [Link]

  • Judson, R. S., et al. (2015). Using In Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Environmental Health Perspectives, 123(7), 657-665.
  • Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Retrieved from [Link]

  • Hamers, T., et al. (2006). In Vitro Profiling of the Endocrine-Disrupting Potency of Brominated Flame Retardants. Toxicological Sciences, 92(1), 157-173.
  • Ish Math Test Prep. (2024, September 3). Enjoyable synthesis of 1,3 -Dibromobenzene [Video]. YouTube. [Link]

  • Public Health England. (2024). Brominated flame retardants (decabromodiphenyl ether): toxicological overview. Retrieved from [Link]

  • Google Patents. (n.d.). US20050137431A1 - Process for eco-friendly synthesis of bromobenzene.
  • Schreiber, T., et al. (2010). Polybrominated diphenyl ethers induce developmental neurotoxicity in a human in vitro model: Evidence for endocrine disruption. Environmental Health Perspectives, 118(4), 572-578.
  • Meerts, I. A., et al. (2001). In vitro estrogenicity of polybrominated diphenyl ethers, hydroxylated PDBEs, and polybrominated bisphenol A compounds. Environmental Health Perspectives, 109(4), 399-407.
  • Li, Y., et al. (2023). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. Toxics, 11(9), 748.
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Comparative

Comparative Guide to Monomer Selection in Covalent Organic Framework (COF) Synthesis: 1,3-dibromo-5-(3-bromophenoxy)benzene vs. Standard Monomers

Introduction Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers with well-defined structures and tunable properties.[1] Their high surface area, low density, and exceptional stability mak...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers with well-defined structures and tunable properties.[1] Their high surface area, low density, and exceptional stability make them promising materials for a wide range of applications, including gas storage and separation, catalysis, and optoelectronics. The rational design and synthesis of COFs rely heavily on the selection of appropriate monomers, or "linkers," which dictate the resulting framework's topology, porosity, and functionality.

This guide provides a comparative analysis of a specialized monomer, 1,3-dibromo-5-(3-bromophenoxy)benzene, against more conventional monomers commonly employed in COF synthesis. We will delve into the structural nuances, reactivity, and potential advantages and disadvantages of this unique building block, supported by experimental insights and established synthetic protocols.

Monomer Analysis: Structural and Reactive Considerations

The choice of monomer is paramount in determining the final properties of a COF. Standard monomers typically possess high symmetry (e.g., C2, C3, C4) and reactive functional groups that facilitate the formation of robust, crystalline networks.[2]

Standard Monomers for COF Synthesis

A variety of functional groups are utilized in standard monomers to construct COFs. The most common linkages include boronic esters, imines, and β-ketoenamines.

  • Boronic Acid-Based Monomers: The self-condensation of boronic acids or their condensation with diols were the foundational reactions for COF synthesis. These reactions often yield COFs with high crystallinity and thermal stability.

  • Amine and Aldehyde-Based Monomers: The formation of imine bonds through the condensation of amine and aldehyde linkers is currently the most widely used method for COF synthesis. Imine-based COFs generally exhibit greater chemical stability compared to their boronic ester counterparts.[3]

  • Monomers for Other Linkages: Other functionalities, such as hydrazides and aldehydes (forming hydrazone links), and dianhydrides (forming imide links), have also been successfully employed to create COFs with specific properties.[4]

Monomer Type Common Examples Resulting Linkage Key Advantages
Boronic Acids1,4-Benzenediboronic acid (BDBA)Boroxine, Boronate EsterHigh crystallinity, High thermal stability
Amines1,3,5-Tris(4-aminophenyl)benzene (TAPB)Imine, β-KetoenamineHigh chemical stability, Versatile post-synthetic modification[3]
AldehydesTerephthalaldehyde (PDA)Imine, β-KetoenamineHigh chemical stability
A Case Study: 1,3-dibromo-5-(3-bromophenoxy)benzene

The monomer 1,3-dibromo-5-(3-bromophenoxy)benzene presents a unique structural motif. Unlike highly symmetrical standard monomers, its lower symmetry and the presence of three bromine atoms and a flexible ether linkage suggest a different approach to COF synthesis and potentially novel framework properties. The bromine atoms serve as reactive sites for cross-coupling reactions, a powerful tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[5][6]

Physicochemical Properties:

While extensive experimental data for this specific compound is not widely published, its structure as a polybrominated diphenyl ether (PBDE) is noteworthy.[7] PBDEs are known for their use as flame retardants, a property stemming from the ability of bromine radicals to quench combustion reactions.[7]

PropertyValue
CAS Number 855255-44-6[8]
Molecular Formula C₁₂H₇Br₃O
Molecular Weight 406.9 g/mol

Synthetic Strategies: A Comparative Overview

The synthesis of COFs from 1,3-dibromo-5-(3-bromophenoxy)benzene would necessitate a departure from the typical condensation reactions used with standard monomers. Instead, metal-catalyzed cross-coupling reactions would be the methods of choice.

Established Coupling Reactions for COF Synthesis

Several powerful cross-coupling reactions have been adapted for the synthesis of 2D and 3D porous organic materials.

  • Ullmann Coupling: This copper-catalyzed reaction is a classic method for forming aryl-aryl and aryl-ether bonds.[5] While traditionally requiring harsh conditions, modern advancements have improved its applicability.[6] The Ullmann reaction is particularly relevant for monomers like 1,3-dibromo-5-(3-bromophenoxy)benzene, as it directly utilizes aryl halides.[9]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly efficient method for forming carbon-nitrogen bonds between aryl halides and amines.[10] It is one of the most important reactions in medicinal and materials chemistry due to its broad substrate scope and functional group tolerance.[11]

  • Scholl Reaction: This oxidative aromatic coupling reaction allows for the formation of carbon-carbon bonds between aromatic rings, often leading to the synthesis of large polycyclic aromatic hydrocarbons and nanographenes.[12][13][14] It typically employs strong Lewis acids and oxidants.[13]

Hypothetical Synthesis of a COF using 1,3-dibromo-5-(3-bromophenoxy)benzene

A plausible strategy for incorporating this tribrominated monomer into a COF would involve a cross-coupling reaction with a complementary linker. For instance, a reaction with a triamine linker via a triple Buchwald-Hartwig amination could, in principle, yield a 2D or 3D framework.

Experimental Workflow: A Generalized Buchwald-Hartwig Amination for COF Synthesis

This protocol outlines the general steps for a palladium-catalyzed cross-coupling reaction that could be adapted for the synthesis of a COF from halogenated and aminated monomers.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification P1 1. Add aryl halide and amine monomers to a reaction vessel. P2 2. Add palladium catalyst and ligand. P1->P2 P3 3. Add a suitable base. P2->P3 P4 4. Add degassed solvent. P3->P4 R1 5. Heat the mixture under an inert atmosphere (e.g., 80-120 °C). P4->R1 R2 6. Stir for the designated reaction time (e.g., 24-72 hours). R1->R2 W1 7. Cool the reaction to room temperature. R2->W1 W2 8. Collect the solid product by filtration. W1->W2 W3 9. Wash the solid with various solvents to remove unreacted monomers and catalyst residue. W2->W3 W4 10. Dry the purified COF under vacuum. W3->W4

Caption: Generalized workflow for COF synthesis via Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[15] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation.

  • Degassed Solvent: Solvents can dissolve oxygen, which can interfere with the catalytic cycle. Degassing the solvent prior to use removes dissolved oxygen.

  • Base: The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine and the subsequent reductive elimination step.[15][16] Common bases include sodium tert-butoxide and cesium carbonate.

  • Ligand: Bulky, electron-rich phosphine ligands are often essential for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination.[16]

Performance Comparison and Potential Advantages

The use of a monomer like 1,3-dibromo-5-(3-bromophenoxy)benzene could lead to COFs with distinct properties compared to those synthesized from standard monomers.

Structural Implications:

  • Flexibility: The ether linkage introduces a degree of flexibility into the monomer, which could result in COFs with dynamic properties or interpenetrated frameworks.

  • Porosity: The less symmetrical nature of the monomer might lead to frameworks with more complex and potentially hierarchical pore structures.

  • Functionality: The presence of the ether oxygen atom within the framework could provide sites for post-synthetic modification or act as a Lewis basic site for catalysis.

Hypothetical Performance Advantages:

  • Enhanced Stability: The formation of strong carbon-carbon or carbon-nitrogen bonds via cross-coupling reactions could lead to COFs with exceptional chemical and thermal stability.

  • Unique Electronic Properties: The incorporation of the phenoxybenzene moiety could influence the electronic properties of the resulting COF, potentially making it suitable for applications in optoelectronics or as a semiconductor.

G cluster_standard Standard Monomers cluster_specialized 1,3-dibromo-5-(3-bromophenoxy)benzene cluster_cof_properties Resulting COF Properties SM High Symmetry (C2, C3, C4) Reactive Groups: -B(OH)2, -NH2, -CHO CP Topology Porosity Stability Functionality SM->CP Predictable High Crystallinity SPM Lower Symmetry Reactive Groups: -Br Flexible Ether Linkage SPM->CP Potentially Novel Dynamic Frameworks

Caption: Comparison of monomer characteristics and their influence on COF properties.

Conclusion

While standard, highly symmetrical monomers have been the workhorses of COF synthesis, leading to a vast library of materials with impressive properties, the exploration of less conventional monomers like 1,3-dibromo-5-(3-bromophenoxy)benzene opens up new avenues for the design of novel frameworks. The use of robust cross-coupling reactions for their assembly can lead to highly stable materials with unique structural and functional characteristics. Further experimental investigation into the synthesis and characterization of COFs derived from this and similar monomers is warranted to fully unlock their potential in materials science and beyond.

References

  • D’Alessandro, D. M. (2016). Heteropolyaromatic Covalent Organic Frameworks via One-Pot Multicomponent Reactions. Journal of the American Chemical Society, 138(49), 16064–16072.
  • Mondal, J., & Vaidhyanathan, R. (2019). A covalent organic framework with electrodeposited copper nanoparticles – a desirable catalyst for the Ullmann coupling reaction. Journal of Materials Chemistry A, 7(34), 19656-19664.
  • Li, G., et al. (2023). On-Surface Synthesis and Applications of 2D Covalent Organic Framework Nanosheets.
  • NextSDS. (n.d.). 1,3-DibroMo-5-phenoxybenzene — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Monomers used in COFs reviewed in the manuscript with their acronyms. Retrieved from [Link]

  • Grzybowski, M., Sadowski, B., & Gryko, D. T. (2020). Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes.
  • Wikipedia. (2024). Ullmann reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • ACS Nano. (2023).
  • Monge, D., & Maciá, B. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic & Biomolecular Chemistry, 12(31), 5845-5861.
  • Geng, K., et al. (2024). Design and synthesis of ladder-type covalent organic frameworks. Frontiers in Chemistry, 12, 1409605.
  • Noreen, S., et al. (2021). Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review. RSC Advances, 11(52), 32982-33010.
  • Gouveia, J. D., & Borges, F. (2021). Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. Molecules, 26(6), 1747.
  • Noreen, S., et al. (2021). Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review. RSC Advances, 11(52), 32982-33010.
  • Chemsrc. (2024). 1,3-dibromo-5-(3-bromophenyl)benzene. Retrieved from [Link]

  • Chemical Communications. (2021). Synthesis and properties of a nanographene-embedded conjugated macrocyclic nanoring via the Scholl reaction.
  • University of South Florida. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dibromo-5-methyl- (CAS 1611-92-3). Retrieved from [Link]

  • Chem-Station. (2009). バックワルド・ハートウィグ クロスカップリング Buchwald-Hartwig Cross Coupling. Retrieved from [Link]

  • eScholarship. (2019). Chemically Robust Covalent Organic Frameworks: Progress and Perspective.
  • Nature Communications. (2021). Construction of functional covalent organic framework films by modulator and solvent induced polymerization.
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Validation

A Comparative Guide to the Photophysical Properties of 1,3-dibromo-5-(3-bromophenoxy)benzene Derivatives

For researchers, scientists, and professionals in drug development, a deep understanding of the photophysical properties of novel molecules is paramount. This guide provides a comparative analysis of the anticipated phot...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the photophysical properties of novel molecules is paramount. This guide provides a comparative analysis of the anticipated photophysical characteristics of 1,3-dibromo-5-(3-bromophenoxy)benzene and its derivatives. While direct experimental data for this specific compound is not extensively available in the current literature, we can infer its properties by examining related, well-documented compounds and the fundamental principles of photophysics. This guide will delve into the influence of bromine substitution on the electronic and photophysical behavior of aromatic ethers, offering a predictive comparison with other relevant molecules.

The core of this analysis rests on the "heavy-atom effect," a phenomenon where the presence of heavy atoms, such as bromine, significantly alters the photophysical pathways of a molecule.[1][2][3] This guide will elucidate this effect and its implications for the fluorescence and phosphorescence characteristics of the target compound class.

The Heavy-Atom Effect: A Guiding Principle

The photophysical properties of organic molecules are governed by the transitions between electronic states. Upon absorption of light, a molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). From here, it can relax back to the ground state via several pathways, including fluorescence (a radiative process) or intersystem crossing (ISC) to an excited triplet state (T₁). The triplet state can then relax to the ground state via phosphorescence (radiative) or non-radiative decay.

The presence of heavy atoms like bromine dramatically influences the rate of intersystem crossing.[4][5] This is due to enhanced spin-orbit coupling, which facilitates the "forbidden" transition between the singlet and triplet states.[1][2][3] Consequently, for brominated aromatic compounds, we can anticipate the following trends:

  • Decreased Fluorescence Quantum Yield: As the rate of intersystem crossing increases, the population of the excited singlet state is depleted more efficiently, leading to a reduction in fluorescence intensity.[1][2][4]

  • Increased Phosphorescence Quantum Yield: A higher rate of intersystem crossing leads to a greater population of the triplet state, which in turn can enhance the intensity of phosphorescence.[4]

  • Shortened Phosphorescence Lifetime: The heavy-atom effect also enhances the rate of both radiative (phosphorescence) and non-radiative decay from the triplet state, resulting in a shorter phosphorescence lifetime.[1][2][4]

Comparative Analysis: Polybrominated Diphenyl Ethers (PBDEs)

Lacking direct data for 1,3-dibromo-5-(3-bromophenoxy)benzene, we turn our attention to the broader class of polybrominated diphenyl ethers (PBDEs). These compounds share the diphenyl ether core and varying degrees of bromine substitution, making them excellent models for predicting the behavior of our target molecule.

Studies on various PBDE congeners have demonstrated that they are generally fluorescent.[6] The position and number of bromine atoms significantly influence their photophysical properties. For instance, an investigation into several PBDEs revealed that their optimal excitation wavelengths typically fall in the range of 260-270 nm, with emission maxima observed between 286 nm and 314 nm.[6]

Table 1: Comparative Photophysical Data of Selected PBDEs

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Notes
BDE-100260314A polybrominated diphenyl ether.[6]
BDE-156270312A polybrominated diphenyl ether.[6]
BDE-209260286A highly brominated diphenyl ether.[6]

Note: This table presents a selection of available data on PBDEs to illustrate general trends. Direct comparison with 1,3-dibromo-5-(3-bromophenoxy)benzene requires experimental verification.

Based on these trends, we can predict that 1,3-dibromo-5-(3-bromophenoxy)benzene and its derivatives will exhibit fluorescence with excitation and emission maxima in the ultraviolet region. The presence of three bromine atoms is expected to significantly quench the fluorescence and promote intersystem crossing, making these compounds potentially phosphorescent at low temperatures.

Predicted Photophysical Profile of 1,3-dibromo-5-(3-bromophenoxy)benzene Derivatives

By synthesizing the principles of the heavy-atom effect and the experimental data from related PBDEs, we can construct a probable photophysical profile for 1,3-dibromo-5-(3-bromophenoxy)benzene derivatives.

Table 2: Predicted Photophysical Properties of 1,3-dibromo-5-(3-bromophenoxy)benzene Derivatives

PropertyPredicted CharacteristicRationale
Absorption Maxima in the UV region (approx. 260-280 nm)Consistent with the diphenyl ether chromophore.
Fluorescence Weak emission with a low quantum yield.Strong intramolecular heavy-atom effect promoting intersystem crossing.[1][2][4]
Phosphorescence Potentially observable, especially at low temperatures.Enhanced population of the triplet state due to efficient intersystem crossing.[4]
Excited State Lifetime Short fluorescence lifetime.Rapid depopulation of the excited singlet state.[7]

It is crucial to emphasize that these are predictions based on established principles and data from analogous compounds. Experimental verification is essential to confirm these properties.

Experimental Protocols for Photophysical Characterization

To facilitate further research and validate the predicted properties, we provide detailed, step-by-step methodologies for key photophysical experiments.

Synthesis of 1,3-dibromo-5-(3-bromophenoxy)benzene Derivatives

The synthesis of the target compound and its derivatives would likely involve a multi-step process. A plausible synthetic route could involve the bromination of a precursor molecule like m-phenoxybenzene or a related derivative. For example, the synthesis of 1,3-bis(3′-bromophenyl)-5-(4′-chlorophenyl) benzene has been reported via a condensation reaction.[8] Similarly, the synthesis of brominated phenols and related compounds has been described in the literature.[9] A general approach for the synthesis of 1,3-dibromo-5-(3-bromophenoxy)benzene could involve the Ullmann condensation between 1,3,5-tribromobenzene and 3-bromophenol.

G 1,3,5-Tribromobenzene 1,3,5-Tribromobenzene Reaction Reaction 1,3,5-Tribromobenzene->Reaction Ullmann Condensation 3-Bromophenol 3-Bromophenol 3-Bromophenol->Reaction Base, Catalyst Product 1,3-dibromo-5-(3-bromophenoxy)benzene Reaction->Product

Caption: Proposed synthetic pathway for 1,3-dibromo-5-(3-bromophenoxy)benzene.

UV-Vis Absorption and Fluorescence Spectroscopy

These techniques are fundamental for characterizing the electronic transitions of a molecule.[10][11][12]

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.[13]

  • A spectrofluorometer with a pulsed light source (e.g., xenon lamp or laser diode) and a sensitive detector (e.g., photomultiplier tube).[13][14]

Procedure:

  • Sample Preparation: Prepare dilute solutions of the compound in a suitable spectroscopic grade solvent (e.g., cyclohexane, ethanol). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.[15]

  • UV-Vis Measurement: Record the absorption spectrum of the sample against a solvent blank to determine the absorption maxima (λ_max).

  • Fluorescence Measurement:

    • Set the excitation wavelength to the determined λ_max.

    • Scan the emission spectrum over a suitable wavelength range, ensuring to start at a wavelength longer than the excitation wavelength.

    • Use appropriate emission and excitation slit widths to optimize the signal-to-noise ratio.

G Light_Source Light Source (Xenon Lamp/Laser) Excitation_Mono Excitation Monochromator Light_Source->Excitation_Mono Sample Sample (Cuvette) Excitation_Mono->Sample Emission_Mono Emission Monochromator Sample->Emission_Mono Detector Detector (PMT) Emission_Mono->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition

Caption: Workflow for fluorescence spectroscopy measurements.

Fluorescence Quantum Yield (Φ_F) Measurement

The fluorescence quantum yield represents the efficiency of the fluorescence process.[10] The relative method, comparing the sample to a known standard, is commonly used.[10][15][16]

Procedure:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).[10]

  • Absorbance Matching: Prepare solutions of the sample and the standard with identical absorbance values (typically < 0.1) at the same excitation wavelength.[15][16]

  • Fluorescence Spectra: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths, detector settings).

  • Calculation: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

    Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ_F,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Fluorescence Lifetime (τ_F) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[7] Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for this measurement.[7][14][17][18]

Instrumentation:

  • A pulsed light source (picosecond laser diode or LED).

  • A fast and sensitive single-photon detector (e.g., avalanche photodiode or photomultiplier tube).[14]

  • TCSPC electronics.[18]

Procedure:

  • Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).[17]

  • Sample Measurement: Acquire the fluorescence decay curve of the sample. The time window should be set to be 5-6 times longer than the expected lifetime.[17]

  • Data Analysis: The fluorescence decay data is fitted to an exponential decay model, convoluted with the IRF, to extract the fluorescence lifetime.

G cluster_0 Data Acquisition cluster_1 Data Analysis Pulsed_Laser Pulsed Laser Sample Sample Pulsed_Laser->Sample TCSPC_Electronics TCSPC Electronics Pulsed_Laser->TCSPC_Electronics Sync Detector Single Photon Detector Sample->Detector Detector->TCSPC_Electronics Decay_Curve Fluorescence Decay Curve TCSPC_Electronics->Decay_Curve Fitting Deconvolution and Exponential Fitting Decay_Curve->Fitting IRF Instrument Response Function IRF->Fitting Lifetime Fluorescence Lifetime (τ) Fitting->Lifetime

Caption: Workflow for Time-Correlated Single Photon Counting (TCSPC) measurements.

Conclusion

This guide provides a comprehensive overview of the anticipated photophysical properties of 1,3-dibromo-5-(3-bromophenoxy)benzene derivatives, grounded in the principles of the heavy-atom effect and comparative data from related polybrominated diphenyl ethers. While we predict these compounds to be weakly fluorescent and potentially phosphorescent, experimental validation is paramount. The detailed protocols provided herein offer a clear roadmap for researchers to undertake such investigations, contributing valuable data to the field and enabling the rational design of novel molecules with tailored photophysical properties for applications in drug development and materials science.

References

  • Solov'ev, K. N., & Borisevich, E. A. (2005). Intramolecular heavy-atom effect in the photophysics of organic molecules. Physics-Uspekhi, 48(3), 231–253.
  • Solov'ev, K. N., & Borisevich, E. A. (2005). Intramolecular heavy-atom effect in the photophysics of organic molecules. Uspekhi Fizicheskikh Nauk, 175(3), 247–270.
  • Kattel, U., Park, G., & Kim, D. (2014). Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization in Liquids. Applied Magnetic Resonance, 45(10), 1099–1116.
  • Dang, V. Q., & Teets, T. S. (2025).
  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]

  • Gâlea, C., Cotoi, L. C., & Craciun, D. (2020). Calibration approaches for fluorescence lifetime applications using time-domain measurements. Journal of Biophotonics, 13(10), e202000155.
  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. Retrieved from [Link]

  • McGlynn, S. P., Daigre, J., & Smith, F. J. (1962). The heavy atom effect on the phosphorescence of aromatic hydrocarbons. I. The Journal of Chemical Physics, 39(3), 675-680.
  • Wang, W., et al. (2012). Excited States and Photodebromination of Selected Polybrominated Diphenyl Ethers: Computational and Quantitative Structure—Property Relationship Studies. International Journal of Molecular Sciences, 13(9), 11825–11838.
  • HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Retrieved from [Link]

  • JoVE. (2022, June 16). Absolute Quantum Yield Measurement: Powder Samples l Protocol Preview [Video]. YouTube. [Link]

  • Solov'ev, K. N., & Borisevich, E. A. (2005). Intramolecular heavy-atom effect in the photophysics of organic molecules. OSTI.GOV. [Link]

  • Sanabria, H., et al. (2022). Measuring Photophysical Transition Rates with Fluorescence Correlation Spectroscopy and Antibunching. The Journal of Physical Chemistry Letters, 13(22), 5035–5041.
  • Hirvonen, L. M., & Suhling, K. (2025). Practical guide to fluorescence lifetime imaging microscopy. Molecular Biology of the Cell.
  • Wang, H., et al. (2018). The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives. New Journal of Chemistry, 42(15), 12639–12647.
  • Sánchez-Prado, L., et al. (2005). Photochemical studies of a polybrominated diphenyl ethers (PBDES) technical mixture by solid phase microextraction (SPME). Journal of Environmental Monitoring, 7(8), 794–799.
  • Biocompare. (2023, March 16). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Retrieved from [Link]

  • Zhang, Z., et al. (2024). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. Chemical Science, 15(46), 18367-18375.
  • Zhang, Z., et al. (2024). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. PMC. [Link]

  • Menzek, A., & Goksu, S. (2009). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. ARKIVOC, 2009(14), 75-87.
  • Persee. (2026, March 11). UV-Vis vs. Fluorescence Spectrophotometer: Choosing the Right Tool for Your Lab. Retrieved from [Link]

  • University of North Texas. (n.d.). Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. Retrieved from [Link]

  • HINOTEK. (2025, July 16). Fluorescence Spectrophotometer vs UV-Visible Spectrophotometer: Which to Choose?. Retrieved from [Link]

  • Remote Labs. (2020, September 20). UV-Visible & Fluorescence Spectroscopy Simulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-bis(3′-bromophenyl)-5-(4′-chlorophenyl) benzene. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Retrieved from [Link]

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  • Chizhik, A. M., et al. (2023). Photo-physical characterization of high triplet yield brominated fluoresceins by transient state (TRAST) spectroscopy.
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Comparative

Evaluating the environmental stability of 1,3-dibromo-5-(3-bromophenoxy)benzene vs PBDEs

Evaluating the Environmental Stability of 1,3-Dibromo-5-(3-bromophenoxy)benzene (BDE-36) vs. Higher-Brominated PBDEs: A Comparative Guide As a Senior Application Scientist evaluating persistent organic pollutants (POPs),...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Environmental Stability of 1,3-Dibromo-5-(3-bromophenoxy)benzene (BDE-36) vs. Higher-Brominated PBDEs: A Comparative Guide

As a Senior Application Scientist evaluating persistent organic pollutants (POPs), I often emphasize to toxicology and regulatory teams that the true long-term environmental threat of a chemical lies in its degradation products. 1,3-Dibromo-5-(3-bromophenoxy)benzene, systematically known as BDE-36, is a tribrominated diphenyl ether (TriBDE)[1]. While historical commercial flame retardant mixtures were dominated by massive, highly brominated congeners like Decabromodiphenyl ether (DecaBDE or BDE-209), these parent compounds act as environmental reservoirs. Over time, they degrade into lower-brominated congeners like BDE-36, which exhibit vastly different stability, mobility, and bioaccumulation profiles[2].

This guide provides an objective, data-driven comparison of the environmental stability of BDE-36 against higher-brominated PBDEs, supported by validated experimental workflows.

Mechanistic Drivers of Environmental Stability

To understand why BDE-36 is a critical congener of concern, we must analyze the thermodynamic and kinetic principles governing its behavior compared to its precursors.

Photolytic Debromination Kinetics Higher-brominated PBDEs, such as BDE-209, possess significant steric strain due to the crowding of ten bulky bromine atoms around the diphenyl ether core. This steric hindrance reduces the carbon-bromine (C-Br) bond dissociation energy. When exposed to ultraviolet (UV) light, BDE-209 rapidly undergoes reductive debromination, shedding bromine atoms[2].

In contrast, BDE-36 contains only three bromine atoms. The lack of steric crowding results in stronger, highly stable C-Br bonds, making BDE-36 deeply recalcitrant to further photolysis. Consequently, BDE-36 accumulates as a stable "dead-end" product in sunlit environmental matrices.

Lipophilicity and Bioaccumulation (Log Kow) Why does BDE-36 bioaccumulate more efficiently than BDE-209? The causality lies in the principles of membrane permeability. BDE-209's massive molecular volume and extreme hydrophobicity (Log Kow up to 12.11) trap it in abiotic sediment sinks[3]. It is simply too large to easily pass through biological phospholipid bilayers[4]. Conversely, BDE-36 has a Log Kow of approximately 6.06[5]. This places it squarely in the optimal thermodynamic window for lipid partitioning, driving aggressive biomagnification across trophic levels[2].

Comparative Physicochemical Data

The following table summarizes the quantitative physicochemical differences that dictate the environmental fate of these congeners.

Physicochemical PropertyBDE-36 (TriBDE)BDE-47 (TetraBDE)BDE-209 (DecaBDE)
Molecular Formula C₁₂H₇Br₃OC₁₂H₆Br₄OC₁₂Br₁₀O
Molecular Weight 406.89 g/mol 485.8 g/mol 959.2 g/mol
Log Kow ~6.06~6.819.97 – 12.11
Vapor Pressure (Pa) Higher (Volatile)Moderate< 10⁻⁶ (Non-volatile)
Photolytic Stability Highly StableModerately StableRapidly Degrades
Primary Env. Risk BioaccumulationBioaccumulationSediment Sink / Precursor

Experimental Workflows for Stability and Quantification

To objectively evaluate these differences, laboratories rely on rigorous, self-validating experimental systems. Below are the field-proven protocols for assessing PBDE stability and environmental concentration.

Protocol 1: Photolytic Degradation Assay (Simulated Environmental Exposure)

Purpose: To empirically compare the UV-induced debromination rates of BDE-209 versus BDE-36. Self-Validating System: Dark controls (vials wrapped in aluminum foil) are run concurrently. If degradation occurs in the dark control, the system flags non-photolytic degradation pathways (e.g., microbial reduction), ensuring the observed kinetics are purely photo-driven.

  • Matrix Preparation: Spike 10 µg/L of BDE-209 and BDE-36 into separate humic-acid-enriched aqueous solutions. Causality: Humic acid simulates natural dissolved organic matter, which acts as a photosensitizer in aquatic environments.

  • Irradiation: Expose the solutions in quartz vessels to a Xenon arc lamp (simulating the solar spectrum) in a temperature-controlled chamber (25°C). Causality: Quartz is used because standard borosilicate glass absorbs UV-B, which would artificially suppress degradation kinetics.

  • Time-Course Sampling: Extract 5 mL aliquots at 0, 1, 4, 12, 24, and 48 hours.

  • Quenching & Extraction: Immediately quench the reaction by transferring the aliquot to 6[6] and extract using liquid-liquid extraction (DCM/Hexane).

  • Analysis: Quantify the parent compounds and emerging daughter congeners.

Protocol 2: Ultra-Trace Environmental Quantification via EPA Method 1614A

Purpose: To quantify BDE-36 and higher PBDEs in environmental matrices using High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)[7]. Self-Validating System: Isotope dilution is mandatory. By spiking the sample with ¹³C-labeled BDE analogs before extraction, the method creates a self-correcting internal standard system. Any analyte lost during the rigorous multi-step clean-up is proportionally reflected in the ¹³C recovery, allowing for mathematically absolute quantification[7].

  • Sample Collection: Collect sediment/water in amber glass containers at 4°C to prevent premature photolysis[6].

  • Isotope Spiking: Add a known concentration of ¹³C₁₂-labeled BDE-36 and ¹³C₁₂-labeled BDE-209 internal standards[7].

  • Extraction: Perform Soxhlet extraction using a 1:1 mixture of dichloromethane (DCM) and hexane for 16 hours.

  • Clean-up: Pass the extract through a multi-layer Silica/Alumina column to remove matrix interferences (e.g., lipids, humic acids).

  • GC-HRMS Analysis: Inject the concentrated extract into a GC-HRMS system operating at a resolving power of ≥10,000[8]. Causality: This extreme mass resolution is critical to differentiate ultra-trace PBDEs from isobaric interferences[9].

Visualizations

Photolysis Deca DecaBDE (BDE-209) Octa OctaBDEs (e.g., BDE-183) Deca->Octa UV/hv Rapid Penta PentaBDEs (e.g., BDE-99) Octa->Penta UV/hv Tetra TetraBDEs (e.g., BDE-47) Penta->Tetra UV/hv Tri TriBDEs (BDE-36) Tetra->Tri UV/hv Slow/Stable

Photolytic debromination pathway of PBDEs highlighting the accumulation of stable TriBDEs.

Workflow S1 1. Sample Collection Amber Glass, 4°C S2 2. Isotope Spiking 13C-labeled BDEs S1->S2 S3 3. Soxhlet Extraction DCM/Hexane S2->S3 S4 4. Column Clean-up Silica/Alumina S3->S4 S5 5. GC-HRMS Analysis Resolving Power >10,000 S4->S5 S6 6. Data Processing Isotope Dilution Quant S5->S6

Standardized workflow for the extraction and GC-HRMS quantification of PBDE congeners.

References

  • Method 1614A Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS Source: U.S. Environmental Protection Agency (EPA) URL:7

  • Technical Fact Sheet - Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs) Source: U.S. Environmental Protection Agency (EPA) URL:2

  • Testing for PBDEs & DecaBDE Flame Retardants to Assess Environmental Quality Guidelines Source: ALS Global URL:6

  • Decabromodiphenyl Ether - Environmental Exposure & Properties Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL:4

  • Physicochemical Properties of PBDEs (Log Kow Data) Source: SciSpace / Kamel MANSOURI URL:5

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dibromo-5-(3-bromophenoxy)benzene

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1,3-Dibromo-5-(3-bromophenoxy)benzene. As a halogenated aromatic compound, this substance requires specific handling an...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1,3-Dibromo-5-(3-bromophenoxy)benzene. As a halogenated aromatic compound, this substance requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide is designed for laboratory professionals engaged in research and development, offering in-depth technical instruction grounded in established safety principles and regulatory standards.

Foundational Principle: Hazard-Informed Disposal

Proper disposal begins with a thorough understanding of the substance's inherent risks. 1,3-Dibromo-5-(3-bromophenoxy)benzene is classified with specific hazards that directly dictate the necessary precautions for its handling and final disposition. The primary causality for the stringent protocols described herein is its nature as a brominated organic compound, which is regulated as hazardous waste.[1][2][3]

Table 1: GHS Hazard Identification for 1,3-Dibromo-5-(3-bromophenoxy)benzene

Hazard ClassHazard StatementGHS CodeSignal Word
Acute Toxicity (Oral)Harmful if swallowedH302Warning
Eye IrritationCauses serious eye irritationH319Warning
Skin IrritationCauses skin irritationH315Warning[4]
Target Organ ToxicityMay cause respiratory irritationH335Warning[4][5]

This data is synthesized from safety data sheets of the target compound and structurally similar chemicals. Always consult the manufacturer-specific Safety Data Sheet (SDS) upon receipt of the chemical.[6]

The primary routes of occupational exposure are accidental ingestion, direct skin or eye contact, and inhalation of aerosols or dust.[4] Therefore, all disposal procedures are designed to eliminate these exposure pathways.

Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Before handling any waste, the first line of defense is to establish a controlled environment. The scientific principle is to use engineering controls to minimize exposure, supplemented by a robust PPE protocol.

  • Engineering Control: All handling and preparation of 1,3-Dibromo-5-(3-bromophenoxy)benzene for disposal must be conducted within a certified chemical fume hood.[6] This is the most critical step in preventing inhalation exposure.

  • Personal Protective Equipment (PPE): PPE is not a substitute for engineering controls but is essential as a final barrier. The selection of PPE is based on the chemical's specific hazards.

Table 2: Required Personal Protective Equipment (PPE)

Body PartRecommended ProtectionSpecifications and Rationale
Eyes/Face Safety goggles with side shields or a face shield.[6][7]Rationale: Protects against splashes and aerosols that can cause serious eye irritation. Must conform to ANSI Z87.1 standards.[6]
Skin/Hands Chemical-resistant nitrile or neoprene gloves.[6]Rationale: Halogenated aromatic hydrocarbons can degrade certain glove materials; nitrile and neoprene offer reliable protection.[8] Gloves must be inspected before use and removed without touching the outer surface.
Body Flame-resistant lab coat.[6]Rationale: Provides a barrier against accidental skin contact and protects personal clothing from contamination.
Respiratory NIOSH-approved respirator with an organic vapor cartridge.Rationale: Required only if engineering controls (fume hood) fail or are unavailable.[6]

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, traceable, and compliant with environmental regulations.

Step 1: Waste Segregation

Protocol:

  • Designate a specific waste container exclusively for "Halogenated Organic Waste."[2]

  • Under no circumstances should this waste be mixed with non-halogenated organic waste, aqueous waste, or solid municipal trash.[2]

Scientific Principle: 1,3-Dibromo-5-(3-bromophenoxy)benzene contains carbon-halogen bonds.[9] During incineration, the required disposal method for this waste class, these bonds break to form acidic gases (e.g., hydrogen bromide).[10] Licensed hazardous waste incinerators are equipped with specialized "scrubbers" to neutralize these corrosive gases before they are released into the atmosphere.[1][11] Mixing with other waste streams can disrupt the incineration process or lead to the disposal of halogenated compounds in facilities not equipped to handle them.

Step 2: Containerization

Protocol:

  • Use a chemically compatible, sealable container. Often, the original manufacturer's container is suitable.

  • Ensure the container is in good condition, free from leaks or cracks.

  • Keep the container securely closed at all times, except when adding waste.[4][12]

Scientific Principle: Proper containerization prevents the release of vapors and protects the waste from reacting with environmental factors. Using a sealed, robust container minimizes the risk of spills and exposure during storage and transport.

Step 3: Labeling and Documentation

Protocol:

  • Label the waste container clearly with "Hazardous Waste."

  • List all chemical constituents by their full name, including "1,3-Dibromo-5-(3-bromophenoxy)benzene."

  • Indicate the approximate quantities or concentrations of each component.

  • Affix the appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).

Scientific Principle: Accurate labeling is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[3] It communicates the container's contents and associated hazards to all personnel, from laboratory staff to the final disposal technicians, ensuring safe handling at every stage.

Step 4: Temporary On-Site Storage

Protocol:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be in a well-ventilated, cool, and dry location, away from heat or ignition sources.[4]

  • Ensure the container is within a secondary containment system (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

Scientific Principle: Safe storage minimizes the risk of accidental release or reaction. Secondary containment is a critical measure to prevent environmental contamination should the primary container fail.

Step 5: Final Disposal

Protocol:

  • Accumulated waste must be collected by a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of this chemical via drains or as regular trash.[12] This is illegal and environmentally hazardous.

  • Provide the disposal contractor with a complete and accurate inventory of the waste.

Scientific Principle: The thermal treatment of halogenated organic waste is a highly regulated process that requires specialized high-temperature incineration facilities to ensure the complete destruction of the compound and the safe management of byproducts.[1][11][13]

Emergency Procedures: Spills and Exposure

In the event of an accident, a prepared response is critical to mitigating harm.

Small-Scale Spill Response (Inside a Fume Hood):

  • Containment: Ensure the fume hood sash is lowered. Collect any spilled material using a liquid-absorbent material like Chemizorb® or by carefully sweeping up solids.[4]

  • Collection: Place all contaminated absorbent materials and any broken containers into a designated halogenated waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Treat all cleanup materials as hazardous waste and dispose of them according to the protocol in Section 3.

Table 3: First-Aid Measures for Accidental Exposure

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice.
Inhalation Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[4]
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.

In all cases of significant exposure, show the Safety Data Sheet to the attending medical professional.

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, from initial hazard assessment to final compliant disposal.

DisposalWorkflow cluster_prep Preparation Phase cluster_handling Handling & Collection Phase cluster_disposal Storage & Disposal Phase Assess_Hazards 1. Assess Hazards (Consult SDS) Don_PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Don_PPE Segregate_Waste 3. Segregate Waste (Halogenated Organics Only) Don_PPE->Segregate_Waste Containerize 4. Place in Closed, Compatible Container Segregate_Waste->Containerize Label_Container 5. Label Container (Contents & Hazards) Containerize->Label_Container Store_Safely 6. Store in SAA with Secondary Containment Label_Container->Store_Safely Arrange_Pickup 7. Arrange Pickup by Licensed Contractor Store_Safely->Arrange_Pickup End End: Compliant Disposal Arrange_Pickup->End Start Start: Waste Generation Start->Assess_Hazards

Caption: Disposal workflow for 1,3-Dibromo-5-(3-bromophenoxy)benzene.

References

  • What is bromine and what are the safe disposal and recycling methods? (2025). Ideal Response.[Link]

  • 1,3-Dibromo-5,5-dimethylhydantoin Safety Data Sheet. Chem-Supply.[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.[Link]

  • Hazardous Waste Segregation Guide. Bucknell University.[Link]

  • 1,3-dibromo-5-(but-3-yn-1-yl)benzene — Chemical Substance Information. NextSDS.[Link]

  • 1,3-Dibromo-5-(4-bromophenoxy)benzene - Pharos. Habitable.[Link]

  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment. (2005). Environmental Science & Technology.[Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse.[Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.[Link]

  • 1,3-dibromo-5-(3-bromophenyl)benzene | CAS#:855255-44-6. (2024). Chemsrc.[Link]

  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds. U.S. Government Publishing Office.[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR.[Link]

  • 1,3-Dibromo-5-chlorobenzene | C6H3Br2Cl | CID 84676. PubChem.[Link]

  • Managing waste that may contain brominated flame retardants. Ministry for the Environment.[Link]

  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. (2023). Aerosol and Air Quality Research.[Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015). New Mexico State University.[Link]

  • Hazardous Substance Fact Sheet - Bromobenzene. (2008). New Jersey Department of Health.[Link]

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